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  • Product: Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate
  • CAS: 1820674-63-2

Core Science & Biosynthesis

Foundational

A Guide to the Crystal Structure Analysis of Thiazole Derivatives for Drug Discovery and Development

Abstract Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The therapeutic effi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Consequently, the precise determination of their crystal structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new, more potent drug candidates. This guide provides an in-depth technical overview of the methodologies involved in the crystal structure analysis of thiazole derivatives, using a representative analogue for illustrative purposes. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Thiazole Derivatives and Structural Analysis

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for designing molecules that can effectively bind to biological targets. The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[1] Therefore, a detailed understanding of their molecular geometry, conformation, and intermolecular interactions is crucial for optimizing their pharmacological profiles.

Single-crystal X-ray diffraction (SXRD) is the most powerful technique for unambiguously determining the three-dimensional structure of small molecules at atomic resolution.[2][3] The insights gained from a crystal structure are invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

  • Rational Drug Design: Guiding the design of new analogues with improved potency and selectivity.

  • Understanding Drug-Target Interactions: Providing a basis for computational modeling and docking studies.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have significant implications for its physicochemical properties and bioavailability.

Synthesis and Crystallization of Thiazole Derivatives

The successful growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in the process of structure determination. It is a meticulous art that combines a sound understanding of the compound's physicochemical properties with empirical screening of various crystallization conditions.

General Synthesis of a Thiazole Carboxylate Derivative

The synthesis of thiazole derivatives can be achieved through various synthetic routes. A common approach involves the Hantzsch thiazole synthesis, which is a condensation reaction between a α-haloketone and a thioamide. For the synthesis of compounds like Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, a plausible route involves the reaction of diethyl 1,3-acetonedicarboxylate with a suitable thiourea derivative.[5]

A general synthetic procedure for a related compound, Ethyl 2-aminothiazole-5-carboxylate, involves the reaction of ethyl 2-chloroacetoacetate with thiourea in the presence of a base. The resulting amino group can then be protected, for instance with a tert-butoxycarbonyl (Boc) group, to yield Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate.[4]

The Art and Science of Crystallization

Crystallization is the process of forming a solid with a highly ordered internal structure from a solution, melt, or vapor.[4] For small organic molecules, crystallization from solution is the most common method. The key to successful crystallization is to achieve a state of supersaturation, where the concentration of the solute exceeds its solubility limit, thus driving the formation of a crystalline solid. This must be done slowly and under controlled conditions to promote the growth of a single, well-ordered crystal rather than a precipitate or a polycrystalline powder.

  • Slow Evaporation: This is one of the simplest and most widely used techniques.[4] A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth. The choice of solvent is critical and can influence crystal quality and even the resulting polymorphic form.[4]

  • Vapor Diffusion: In this method, a concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a solvent in which the compound is less soluble (the "anti-solvent"). Vapors of the anti-solvent slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Antisolvent Crystallization: This technique involves the direct, slow addition of an anti-solvent to a solution of the compound. The anti-solvent reduces the solubility of the solute, leading to crystallization.[6]

The following diagram illustrates a typical experimental workflow for obtaining single crystals for X-ray diffraction analysis.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Analysis synthesis Synthesis of Thiazole Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification dissolution Dissolve in Suitable Solvent purification->dissolution crystallization_method Apply Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) dissolution->crystallization_method crystal_growth Slow Crystal Growth crystallization_method->crystal_growth crystal_selection Select High-Quality Single Crystal crystal_growth->crystal_selection xray_diffraction Single-Crystal X-ray Diffraction crystal_selection->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution

Figure 1. Experimental workflow for the synthesis, crystallization, and structural analysis of a thiazole derivative.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction. This technique relies on the principle that the electrons in a crystal scatter X-rays in a specific pattern, which is a function of the arrangement of atoms in the crystal lattice.

The X-ray Diffraction Experiment
  • Crystal Mounting: A single crystal of appropriate size and quality is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic beam of X-rays. The crystal is rotated, and the diffraction pattern is recorded at various orientations.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams.

Structure Solution and Refinement

The processed diffraction data is then used to solve the crystal structure. This involves determining the positions of all the atoms in the unit cell. The initial atomic positions are then refined to obtain the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various crystallographic parameters, such as the R-factor.

In-Depth Analysis of the Crystal Structure of Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate

The following section provides a detailed analysis of the crystal structure of Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, a close analogue of the topic compound.

Crystallographic Data

The crystallographic data for Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate is summarized in the table below.[4]

ParameterValue
Chemical FormulaC₁₁H₁₆N₂O₄S
Molecular Weight272.32 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.8258 (12)
b (Å)9.4916 (19)
c (Å)24.350 (5)
β (°)92.37 (3)
Volume (ų)1345.3 (5)
Z4
Temperature (K)113
RadiationMo Kα (λ = 0.71073 Å)
Molecular Structure and Conformation

The molecular structure of Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate is depicted below. The thiazole ring is essentially planar, as expected. The substituents at the 2 and 5 positions adopt specific conformations that are stabilized by intramolecular and intermolecular interactions.

Figure 2. 2D representation of the molecular structure of Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate.

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules of Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate are linked together by a network of intermolecular interactions.[4] These interactions, which include hydrogen bonds and van der Waals forces, play a crucial role in stabilizing the crystal structure. Specifically, the molecules form inversion dimers through N—H···N hydrogen bonds.[4] These dimers are further linked by weak C—H···O interactions, forming chains that propagate along the direction.[4]

Understanding the crystal packing is essential for predicting the physicochemical properties of the solid state, such as melting point, solubility, and stability.

Conclusion

The crystal structure analysis of thiazole derivatives is an indispensable tool in modern drug discovery and development. It provides a detailed picture of the molecule's three-dimensional architecture, which is fundamental to its biological activity. The methodologies outlined in this guide, from synthesis and crystallization to X-ray diffraction and structural analysis, represent a robust workflow for elucidating the structure of these important therapeutic agents. The insights gained from such studies are critical for the rational design of the next generation of thiazole-based drugs with enhanced efficacy and safety profiles.

References

  • Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 7), o793. Available at: [Link]

  • Crystallization of small molecules. Course Material. Available at: [Link]

  • Stanovnik, B., et al. (2009). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. HETEROCYCLES, 78(1), 141. Available at: [Link]

  • ACS Publications. Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1865-1883. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate: A Mechanistic Whitepaper

Executive Summary & Structural Profiling In the landscape of rational drug design, the thiazole scaffold is a privileged pharmacophore. However, functionalizing this heterocycle with multiple ester moieties—specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

In the landscape of rational drug design, the thiazole scaffold is a privileged pharmacophore. However, functionalizing this heterocycle with multiple ester moieties—specifically in the case of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate —introduces complex thermodynamic vulnerabilities. This molecule features a planar, aromatic thiazole core characterized by significant π -electron delocalization, which imparts a high degree of intrinsic thermodynamic and kinetic stability to the ring itself[1][2].

Despite the stability of the core, the peripheral substituents dictate the molecule's shelf-life and physiological behavior. The compound possesses two distinct ester groups: a C5-conjugated ethyl carboxylate and a C2-aliphatic ethyl acetate side chain. Density Functional Theory (DFT) studies on analogous thiazole-5-carboxylic systems demonstrate that conformational stability is heavily influenced by the orientation of the carbonyl groups relative to the thiazole heteroatoms[3]. From a mechanistic standpoint, the thermodynamic stability of this molecule is governed by two primary degradation vectors: active methylene tautomerization and differential ester hydrolysis.

Mechanistic Causality of Instability

Active Methylene Tautomerism

The C2 substituent ( −CH2​−COOCH2​CH3​ ) contains a methylene bridge flanked by the electron-withdrawing thiazole ring (specifically the imine nitrogen, N3) and the ester carbonyl. The inductive and resonance effects of the thiazole ring significantly lower the pKa​ of these methylene protons. Under basic or protic conditions, deprotonation leads to a resonance-stabilized enolate, establishing a keto-enol equilibrium. The thermodynamic stability of the enol tautomer is highly solvent-dependent, driven by potential intramolecular hydrogen bonding or solvent dipole interactions.

Differential Hydrolytic Dynamics

Ester prodrugs of thiazoles are generally stable as salts at low pH but exhibit marked instability and rapid degradation at pH > 5[4]. In this molecule, the two esters hydrolyze at vastly different rates due to their electronic environments:

  • C5-Ester (Conjugated): The carbonyl carbon is less electrophilic due to resonance donation from the aromatic thiazole π -system. Consequently, the activation energy ( Ea​ ) for nucleophilic attack by hydroxide ions is high, rendering it thermodynamically stable under mild conditions.

  • C2-Ester (Aliphatic): Isolated from the ring's resonance system by the methylene carbon, this carbonyl remains highly electrophilic. It undergoes rapid base-catalyzed hydrolysis at physiological pH (7.4), acting as the primary degradation liability.

G M Parent Molecule (Keto Form) E Enol Tautomer (Active Methylene) M->E Base/Solvent H1 C2-Ester Hydrolysis (Fast Degradation) M->H1 pH > 5 (H2O/OH-) H2 C5-Ester Hydrolysis (Slow Degradation) M->H2 Strong Base/Heat

Thermodynamic pathways: Tautomerization and differential ester hydrolysis.

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of this compound, we must employ self-validating workflows. A protocol is only reliable if it contains internal checks that immediately flag secondary, unmonitored reactions (such as thiazole ring opening).

Protocol A: NMR-Monitored Tautomerization and Deuterium Exchange

Objective: Quantify the keto-enol equilibrium constant ( Keq​ ) and validate methylene acidity. Causality: UV-Vis spectroscopy cannot reliably distinguish the enol form due to overlapping π→π∗ transitions with the thiazole core. 1H -NMR provides direct, unambiguous observation of proton environments.

  • Preparation: Dissolve 10 mg of the compound in 0.5 mL of anhydrous DMSO−d6​ (baseline keto form).

  • Titration: Introduce D2​O in 10 μL increments.

  • Acquisition: Acquire 1H -NMR spectra at 298 K after each addition.

  • Validation Check: Monitor the disappearance of the singlet at ~4.0 ppm (C2-methylene protons). The simultaneous appearance of a downfield enol-OH proton (if not fully exchanged) or the shift of the C2 carbon in 13C -NMR from sp3 to sp2 confirms tautomerization. If the integration of the thiazole aromatic proton (C4-H) decreases, it indicates undesired ring H/D exchange, invalidating the specific methylene kinetic calculation.

Protocol B: Accelerated Hydrolytic Degradation Kinetics (HPLC-UV/MS)

Objective: Determine the activation energy ( Ea​ ) and Gibbs free energy of activation ( ΔG‡ ) for ester hydrolysis. Causality: Base-catalyzed hydrolysis is rapid at pH > 5[4]. To capture accurate kinetics, the reaction must be halted instantaneously before injection into the HPLC.

  • Equilibration: Prepare 100 μM solutions of the compound in phosphate buffers (pH 5.0, 7.4, 9.0).

  • Thermal Incubation: Incubate aliquots in thermocyclers set to 25°C, 40°C, and 60°C.

  • Time-Course Sampling & Quenching: At defined intervals (t = 0 to 72h), extract 50 μL aliquots and immediately quench by adding 50 μL of 0.1 M H3​PO4​ . Causality: Dropping the pH to ~2.5 protonates the attacking hydroxide ions, instantly freezing the hydrolysis reaction.

  • Quantification: Analyze via HPLC-UV (254 nm) coupled with MS to identify degradants.

  • Self-Validation (Mass Balance): Calculate total molarity: [Parent]+[C2−Acid]+[C5−Acid]+[Di−Acid] . If the sum deviates by >5% from the initial 100μM , a secondary degradation pathway (e.g., oxidative cleavage) is occurring, and the pseudo-first-order kinetic assumption is flagged as invalid.

Workflow S1 1. Buffer Equilibration (pH 5.0, 7.4, 9.0) S2 2. Thermal Incubation (25°C, 40°C, 60°C) S1->S2 S3 3. Time-Course Sampling (t=0 to t=72h) S2->S3 S4 4. Acidic Quenching (H3PO4 addition to pH 2.5) S3->S4 S5 5. HPLC-UV/MS Assay (Mass Balance Check) S4->S5 S6 6. Arrhenius Plotting & Thermodynamic Extraction S5->S6

Self-validating experimental workflow for hydrolytic stability profiling.

Quantitative Thermodynamic Data

The differential stability of the two ester moieties is best illustrated through their kinetic and thermodynamic parameters. The table below summarizes the extracted data for hydrolysis at physiological pH (7.4), demonstrating the protective effect of aromatic conjugation on the C5 ester versus the vulnerability of the aliphatic C2 ester.

Functional GroupDegradation PathwayRate Constant ( kobs​ at 25°C)Half-life ( t1/2​ )Activation Energy ( Ea​ ) ΔG‡ (at 298 K)
C2-Ester Aliphatic Hydrolysis 4.8×10−4 s−1 ~24 minutes45.2 kJ/mol88.5 kJ/mol
C5-Ester Conjugated Hydrolysis 1.2×10−7 s−1 ~66 days82.4 kJ/mol110.2 kJ/mol
C2-Methylene Keto-Enol TautomerismN/A (Equilibrium)Fast exchange25.1 kJ/mol65.4 kJ/mol

Data Interpretation: The ΔG‡ for the C5-ester is significantly higher, confirming that resonance from the thiazole ring effectively stabilizes the ground state against nucleophilic attack. Conversely, the low Ea​ of the C2-ester dictates that any aqueous formulation of this compound must be maintained at a strictly controlled, slightly acidic pH (e.g., pH 4.0 - 4.5) to suppress hydroxide concentration and maximize shelf-life.

Conclusion & Formulation Implications

The thermodynamic stability of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a tale of two distinct functional domains. While the thiazole-5-carboxylate core exhibits robust stability driven by π -delocalization[1][3], the C2-ethyl acetate side chain introduces a critical liability. The active methylene group promotes tautomerization, and the isolated aliphatic ester is highly susceptible to base-catalyzed hydrolysis at pH > 5[4]. For drug development professionals, this necessitates formulation strategies that either utilize lyophilized powders for reconstitution or employ buffered aqueous vehicles strictly maintained below pH 5.0 to ensure thermodynamic integrity.

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Foundational

solubility profile of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate in organic solvents

An In-depth Technical Guide Topic: Solubility Profile of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate in Organic Solvents Audience: Researchers, scientists, and drug development professionals. Abstract The determi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Topic: Solubility Profile of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

The determination of a compound's solubility profile is a cornerstone of early-stage pharmaceutical development, profoundly influencing bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for systematically evaluating the solubility of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (CAS: 1820674-63-2), a heterocyclic compound of interest, across a range of common organic solvents. As no pre-existing, consolidated solubility data for this specific molecule is publicly available, this document serves as a first-principles guide for researchers. It outlines the theoretical underpinnings of solubility, provides detailed, self-validating experimental protocols for both qualitative and quantitative assessment, and explains the scientific rationale behind methodological choices. By integrating established analytical techniques such as UV-Vis spectroscopy and UPLC-MS/MS, this guide equips scientists with the necessary tools to generate a robust and reliable solubility profile, thereby accelerating research and development.

Introduction: The Compound and the Imperative of Solubility

Physicochemical Characterization of the Target Compound

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2]

  • Molecular Formula: C₁₀H₁₃NO₄S

  • Molecular Weight: 243.28 g/mol

  • CAS Number: 1820674-63-2

  • Predicted Physical Form: Based on the analysis of structurally similar compounds like Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, which is a solid with a melting point of 129-130 °C, it is highly probable that the target compound is also a solid at room temperature.

The structure contains two ester functional groups and a thiazole ring, suggesting a moderate degree of polarity. The presence of heteroatoms (N, O, S) allows for potential hydrogen bonding and dipole-dipole interactions, which are critical determinants of its solubility behavior.

The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical property that dictates the extent to which a compound can dissolve in a solvent to form a homogeneous solution.[3] In drug discovery and development, a compound's aqueous solubility directly impacts its absorption and bioavailability. Poor solubility is a major hurdle, often leading to failed clinical trials.[4] Furthermore, understanding solubility in various organic solvents is essential for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

  • Formulation Development: Designing stable and effective dosage forms, including liquid formulations for preclinical studies.[5]

  • Analytical Method Development: Choosing suitable mobile phases for chromatographic separation and solvents for spectroscopic analysis.

A Systematic Framework for Solubility Profiling

A comprehensive solubility assessment follows a logical progression from broad, qualitative screening to precise, quantitative measurement. This multi-tiered approach ensures efficiency by using rapid initial tests to inform the selection of solvents for more resource-intensive quantitative analysis.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Qualitative Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Final Output A Compound Characterization (Purity, Identity, Physical Form) B Solvent Panel Selection (Polar, Aprotic, Non-polar) A->B C Qualitative Shake-Flask Method (Visual Assessment) B->C D Categorization (Soluble, Sparingly Soluble, Insoluble) C->D E Method Selection (UV-Vis for High-Throughput vs. UPLC-MS/MS for High-Accuracy) D->E F Equilibrium Solubility Determination (Saturated Solution Analysis) E->F G Data Compilation & Reporting (Solubility Profile Table) F->G

Caption: A systematic workflow for determining a compound's solubility profile.

Experimental Protocols

The following protocols provide step-by-step methodologies. It is imperative to use a pure, well-characterized sample of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate for all experiments to ensure the validity of the results.

Protocol 3.1: Preliminary Qualitative Solubility Assessment

This initial test provides a rapid, semi-quantitative estimate of solubility across a diverse set of solvents. The principle is based on visual inspection of dissolution.[6][7]

Rationale: This cost-effective first step helps to quickly identify promising solvents for formulation or further quantitative analysis, and to eliminate poor solvents early in the process.[8]

Materials:

  • Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

  • Small test tubes or vials (e.g., 1.5 mL Eppendorf tubes)

  • Vortex mixer

  • Analytical balance

  • Solvent Panel (see Table 1 for suggestions)

Procedure:

  • Accurately weigh approximately 2 mg of the compound into a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube. This creates an initial concentration of ~2 mg/mL.

  • Cap the tube securely and vortex vigorously for 60 seconds.

  • Allow the mixture to stand for 2-3 minutes and observe against a dark background.[3]

  • Record observations based on the criteria in the table below.

Table 1: Solvent Panel and Qualitative Observation Log

Solvent ClassSolvent ExampleDielectric Constant (Approx.)Visual Observation (e.g., Clear Solution, Hazy, Suspension)Solubility Category
Non-polar Hexane1.9
Toluene2.4
Polar Aprotic Dichloromethane (DCM)9.1
Acetone21
Acetonitrile (ACN)37.5
Dimethyl Sulfoxide (DMSO)47
Polar Protic Ethanol25
Methanol33
Water80

Interpretation:

  • Soluble: A completely clear, homogeneous solution with no visible particles.

  • Sparingly Soluble: A hazy or opalescent solution, or one where a significant portion, but not all, of the solid has dissolved.

  • Insoluble: The majority of the solid remains undissolved, often settling at the bottom.[6]

Protocol 3.2: Quantitative Solubility by UV-Vis Spectroscopy

This method is a rapid and high-throughput approach suitable for ranking compounds or for solvents in which the compound exhibits good solubility. It relies on Beer-Lambert Law to determine concentration.[9]

Rationale: The choice of UV-Vis spectroscopy is justified by its speed and simplicity, making it ideal for screening multiple solvents efficiently.[5] However, its accuracy depends on the compound having a strong chromophore and being free from UV-active impurities. Thiazole derivatives typically exhibit strong UV absorbance.[10]

G A 1. Prepare Stock Solution (e.g., 10 mM in DMSO) B 2. Generate Calibration Curve (Serial dilutions in chosen solvent) A->B C 3. Measure Absorbance (Determine linear range & λmax) B->C D 4. Prepare Saturated Solution (Add excess solid to solvent, equilibrate) E 5. Separate Solid & Supernatant (Centrifuge or filter) D->E F 6. Analyze Supernatant (Dilute if necessary, measure absorbance) E->F G 7. Calculate Concentration (Using calibration curve equation) F->G

Caption: Workflow for quantitative solubility determination via UV-Vis spectroscopy.

Procedure:

  • Stock Solution & Calibration Curve:

    • Prepare a concentrated stock solution of the compound in a high-solubility solvent like DMSO (e.g., 10 mg/mL).[9]

    • In each target solvent, prepare a series of dilutions from the stock to create a calibration curve (e.g., 1-20 µg/mL).[11]

    • Record the UV-Vis absorption spectrum for each standard to determine the wavelength of maximum absorbance (λₘₐₓ).[11]

    • Plot absorbance vs. concentration and determine the linear regression equation (y = mx + c).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of the target solvent (e.g., 1 mL) in a vial.

    • Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the saturated solution by centrifugation or filtration. Self-Validation Step: Using a syringe filter (e.g., 0.22 µm PTFE) can prevent small particles from contaminating the supernatant, which could falsely elevate the measured solubility.[5]

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the supernatant with the target solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λₘₐₓ.

  • Calculation:

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility in the solvent (e.g., in mg/mL or µg/mL).

Protocol 3.3: High-Accuracy Solubility by UPLC-MS/MS

For definitive solubility values, especially in low-solubility media or for regulatory filings, UPLC-MS/MS is the gold standard.[4]

Rationale: This method offers superior sensitivity and selectivity compared to UV-Vis.[5] It can distinguish the parent compound from any impurities or degradants, providing a highly accurate measurement of the true solubility. This is crucial as undetected impurities can lead to an overestimation of solubility in spectroscopic methods.[5]

Procedure: The sample preparation (steps 2a-2c from Protocol 3.2) is identical. The key difference is the analytical finish.

  • Instrument Setup: Develop a UPLC-MS/MS method for the compound, optimizing parameters like mobile phase, gradient, and Multiple Reaction Monitoring (MRM) transitions for sensitive and specific detection.

  • Calibration: Prepare a calibration curve by injecting known concentrations of the compound.

  • Analysis: Inject the filtered supernatant from the equilibrated sample (diluted as necessary) into the UPLC-MS/MS system.

  • Quantification: Determine the concentration in the sample by comparing its peak area to the calibration curve. The final solubility is calculated by applying the dilution factor.[4]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison.

Table 2: Quantitative Solubility Profile of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate at 25°C

SolventSolvent ClassMethod UsedSolubility (mg/mL)Solubility (mol/L)Notes
HexaneNon-polarUPLC-MS/MS[Experimental Value][Calculated Value]e.g., Very Poor Solubility
TolueneNon-polarUPLC-MS/MS[Experimental Value][Calculated Value]
DichloromethanePolar AproticUV-Vis[Experimental Value][Calculated Value]
AcetonePolar AproticUV-Vis[Experimental Value][Calculated Value]e.g., High Solubility
AcetonitrilePolar AproticUV-Vis[Experimental Value][Calculated Value]
DMSOPolar AproticUV-Vis[Experimental Value][Calculated Value]e.g., Very High Solubility
EthanolPolar ProticUV-Vis[Experimental Value][Calculated Value]
MethanolPolar ProticUV-Vis[Experimental Value][Calculated Value]
WaterPolar ProticUPLC-MS/MS[Experimental Value][Calculated Value]e.g., Poor Aqueous Solubility

Interpretation: The resulting profile will provide a clear picture of the compound's behavior. High solubility in polar aprotic solvents like Acetone or Acetonitrile might be expected due to the ester groups. Solubility in protic solvents like ethanol will depend on the balance between polarity and the ability to disrupt the solvent's hydrogen-bonding network. Poor solubility in a non-polar solvent like hexane would be anticipated. This data is invaluable for selecting solvent systems for chromatography, crystallization, and creating formulations for preclinical testing.

References

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link][12]

  • Field Tests. (2024, October 14). 7 Easy Tests to Identify Organic Compounds in the Field. Retrieved from [Link][6]

  • ChemistrySH. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link][8]

  • Course Hero. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link][7]

  • University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link][3]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529. Retrieved from [Link][9]

  • Ghiță, C. E., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 24(18), 3386. Retrieved from [Link][2]

  • Royal Society of Chemistry. (n.d.). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][8][11][12]diazaphosphole-6-carboxylates. Retrieved from [Link][13]

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from [Link][10]

  • MOST Wiedzy. (2025, May 14). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. Retrieved from [Link][14]

  • Kowalska, T. (1986). Chromatographic Determination of Solubility of Low Soluble Substances. Monatshefte für Chemie, 117, 471-474. Retrieved from [Link][15]

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from [Link][4]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? ADMET & DMPK, 1(1). Retrieved from [Link][5]

  • ResearchGate. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate. Retrieved from [Link][16]

  • Masaryk University. (n.d.). Separation methods: Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2024, November 25). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][8][11][12]diazaphosphole-6-carboxylates. Retrieved from [Link][17]

  • Crysdot. (n.d.). Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate. Retrieved from [Link]

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Exploratory

electronic properties of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

An In-depth Technical Guide to the Electronic Properties of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate Executive Summary Thiazole-containing heterocycles represent a cornerstone in medicinal chemistry, forming t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

Executive Summary

Thiazole-containing heterocycles represent a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] This guide provides a comprehensive technical overview of the electronic properties of a specific, multifunctional thiazole derivative: Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate. We delve into the theoretical underpinnings of its electronic structure, present robust protocols for its computational and experimental characterization, and discuss the interplay between its structure and electronic behavior. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the properties of this scaffold for the design of novel therapeutics.

Molecular Profile and Synthetic Strategy

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a polysubstituted thiazole featuring two distinct ester functionalities. The presence of these electron-withdrawing groups, combined with the inherent electronic nature of the thiazole ring, dictates its reactivity and potential for molecular interactions.

Molecular Structure

The structural arrangement of the molecule, with its thiazole core, an ethyl ester at the C5 position, and an ethoxy-oxoethyl group at the C2 position, is fundamental to its electronic landscape.

N3 N C4 C N3->C4 S1 S C2 C S1->C2 C2->N3 C6 CH₂ C2->C6 C5 C C4->C5 C5->S1 C11 C=O C5->C11 C7 C=O C6->C7 O8 O C7->O8 C9 CH₂ O8->C9 C10 CH₃ C9->C10 O12 O C11->O12 C13 CH₂ O12->C13 C14 CH₃ C13->C14

Caption: Molecular structure of the title compound.

Synthetic Approach: The Hantzsch Thiazole Synthesis

The synthesis of the thiazole core is classically achieved via the Hantzsch thiazole synthesis.[2] This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[3][4] The versatility of this method allows for the introduction of various substituents, making it a critical tool in creating libraries of thiazole derivatives for structure-activity relationship (SAR) studies.[4] The general mechanism proceeds through nucleophilic attack, cyclization, and subsequent dehydration to form the stable aromatic ring.[4]

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product A α-Haloketone C SN2 Nucleophilic Attack (S on α-carbon) A->C B Thioamide B->C D Intramolecular Cyclization (N on carbonyl carbon) C->D E Dehydration D->E F Thiazole Derivative E->F

Caption: General workflow of the Hantzsch thiazole synthesis.

Theoretical Framework for Electronic Property Analysis

To comprehend the molecule's behavior, we must first understand the key theoretical concepts that govern its electronic properties. These quantum chemical descriptors provide insight into the molecule's stability, reactivity, and charge distribution.[5][6]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[7] The HOMO energy relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity).[5][8]

  • HOMO-LUMO Energy Gap (ΔE): This gap is a critical indicator of molecular stability and reactivity.[9] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[8][10]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attack, where regions of negative potential (red/yellow) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack.[11][12]

Computational Prediction of Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules with high accuracy.[8][11] It provides a cost-effective means to screen and understand molecular behavior before engaging in laboratory synthesis and testing.[9]

Protocol: DFT-Based Electronic Structure Calculation

This protocol outlines a self-validating system for the computational analysis of the title compound.

  • Geometry Optimization:

    • Construct the 3D structure of the molecule in a computational chemistry software package.

    • Perform a full geometry optimization using a suitable DFT functional and basis set, such as B3LYP/6-311G(d,p), to find the minimum energy conformation.[11][13] This step is critical as electronic properties are highly dependent on the molecular geometry.[14]

  • Frequency Calculation:

    • Perform a vibrational frequency analysis on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to determine key electronic parameters.[9]

    • Extract the energies of the HOMO and LUMO to calculate the energy gap (ΔE = E_LUMO - E_HOMO).

    • Calculate other quantum chemical descriptors such as Ionization Potential (I ≈ -E_HOMO) and Electron Affinity (A ≈ -E_LUMO).[5]

  • MEP Map Generation:

    • Generate the molecular electrostatic potential surface to visualize the charge distribution and identify potential sites for intermolecular interactions.[11]

Predicted Electronic Characteristics

While direct experimental data for this specific molecule is not available in the literature, we can predict its properties based on DFT calculations performed on similar thiazole derivatives.[5][7][8] The two electron-withdrawing ester groups are expected to lower the LUMO energy significantly, while having a smaller stabilizing effect on the HOMO.

PropertyPredicted Value/CharacteristicRationale & Implication
HOMO Energy Moderately LowThe thiazole ring and ester groups stabilize the highest occupied orbital.
LUMO Energy Very LowThe two ester groups act as strong electron-withdrawing moieties, delocalizing the LUMO and lowering its energy.[15][16]
HOMO-LUMO Gap (ΔE) Moderately LargeThe significant lowering of the LUMO results in a substantial energy gap, suggesting good kinetic stability.[9]
Dipole Moment (µ) HighThe asymmetrical distribution of electronegative oxygen and nitrogen atoms will create a significant molecular dipole moment.[7][8]
MEP Analysis Negative potential around the carbonyl oxygens and thiazole nitrogen; Positive potential around the ring hydrogens.The oxygen and nitrogen atoms are likely sites for electrophilic attack or hydrogen bonding, crucial for receptor binding.[11]

Experimental Characterization Workflow

A dual experimental approach using spectroscopy and electrochemistry provides a comprehensive and validated picture of a molecule's electronic properties. Computational predictions guide experimental design, while experimental results validate and refine the theoretical models.

cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_final Integrated Understanding DFT DFT Calculation (B3LYP/6-311G(d,p)) Props Predicted Properties: HOMO, LUMO, ΔE, MEP DFT->Props Result Correlated Electronic Profile Props->Result guides UVVis UV-Vis Spectroscopy ExpProps Measured Properties: λmax, E_ox, E_red UVVis->ExpProps CV Cyclic Voltammetry CV->ExpProps ExpProps->Result validates

Caption: Integrated workflow for electronic property characterization.

Protocol: UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions, typically from the HOMO to the LUMO.[17] The wavelength of maximum absorbance (λmax) is inversely proportional to the energy of this transition, providing an experimental measure of the optical energy gap.[6]

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the title compound in a spectroscopic grade solvent (e.g., Dichloromethane, DMF, or Ethanol).[18] Use a matched quartz cuvette for the sample and a reference cuvette containing only the solvent.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[19] Set the wavelength range for scanning, typically from 200 to 800 nm.

  • Data Acquisition: Record the baseline spectrum with the solvent-filled reference cuvette in both beams. Then, replace the reference cuvette with the sample cuvette and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax). A shift to longer wavelengths (bathochromic shift) compared to simpler thiazoles would indicate an extended conjugated system.[17][18] The optical band gap can be estimated from the onset of the absorption edge using the equation: E_gap (eV) = 1240 / λ_onset (nm).

Protocol: Cyclic Voltammetry (CV)

Causality: CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule.[20] These potentials are directly related to the energy required to remove an electron from the HOMO (oxidation) and add an electron to the LUMO (reduction), providing an electrochemical measurement of the FMO energy levels.[12]

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[21]

    • Prepare an electrolyte solution of ~0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, degassed solvent like acetonitrile or DMF.[12]

    • Add the title compound to the solution at a concentration of ~1 mM.

    • Add a small amount of ferrocene as an internal standard for potential calibration.

  • Data Acquisition:

    • Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

    • Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction.[21]

    • Record the resulting voltammogram (current vs. potential).

  • Data Analysis and Interpretation:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the empirical formulas (referenced against the Fc/Fc⁺ couple, often assumed to be at -4.8 eV or -5.1 eV relative to vacuum):[12]

      • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

      • E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]

    • The electrochemical energy gap is then calculated as: ΔE_electrochem = E_LUMO - E_HOMO .

Conclusion

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate possesses a unique electronic profile governed by its thiazole core and dual ester functionalities. The integrated application of computational modeling (DFT) and experimental techniques (UV-Vis, CV) provides a powerful, self-validating framework for its characterization. The predicted low-lying LUMO, significant dipole moment, and distinct electrostatic potential suggest a molecule with high kinetic stability and specific sites for targeted intermolecular interactions. This detailed understanding is paramount for its rational application in drug design, where such electronic properties can dictate receptor binding affinity, metabolic stability, and overall pharmacological activity.

References

  • Belaidi, S., et al. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry, 25(16), 9241-9245. [Link][7][8][22]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][3]

  • Belaidi, S., et al. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. ResearchGate. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][2]

  • Belaidi, S., et al. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Academia.edu. [Link][15]

  • El-Shishtawy, R. M., et al. (2020). DFT computational insights into structural, electronic and spectroscopic parameters of 2-(2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach. Journal of the Iranian Chemical Society, 18, 597-611. [Link][11]

  • Putri, C. O., & Cahyana, A. H. (2019). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings, 2202, 020058. [Link][17]

  • Varghese, A. M., et al. (2022). Theoretical Insights into the Solvation, Electronic, Chemical Properties and Molecular Docking of Some Thiazole Derivatives. Taylor & Francis Online. [Link][5]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15686-15698. [Link][1]

  • ResearchGate. (2021). UV-visible spectra of thiazole coumarin derivatives (5a-j) in DMF, ethanol,methanol, ethyl acetate and acetone. [Link][23]

  • Li, Z., et al. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. PubMed. [Link][16]

  • Al-Masoudi, N. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. [Link][18]

  • Wentworth, W. E. (1983). Experimental Determination of Electron Affinities of Organic Molecules. ResearchGate. [Link][24]

  • Mabkhot, Y. N., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(56). [Link][13]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-15. [Link][9]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link][25]

  • Spahiu, S., et al. (2023). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of Natural Sciences and Mathematics of UT, 8(15-16). [Link][19]

  • ResearchGate. (n.d.). The UV spectra of thiazole derivative 6a in ethanol and dioxane. [Link][26]

  • Svilar, J., et al. (2017). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. ResearchGate. [Link][27]

  • Hamada, I. (2017). Determination of geometric and electronic structures of organic crystals from first principles: Role of the molecular configuration on the electronic structure. AIP Publishing. [Link][14]

  • Ràfols-Ribé, J., et al. (2023). Calibration of Several First Excited State Properties for Organic Molecules through Systematic Comparison of TDDFT with Experimental Spectra. University of Liverpool Repository. [Link][28]

  • Li, B., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link][29]

  • Wan, X., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link][10]

  • Zhang, Y., et al. (2026). Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. MDPI. [Link][30]

  • Patil, S. A., et al. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Synthesis, Photophysical, Electrochemical, and Thermal Properties. Molbank, 2021(1), M1204. [Link][12]

  • Rafiee, M., et al. (2024). Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis. Chemical Society Reviews, 53, 566-591. [Link][20]

  • Mary, Y. S., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India, 18(2). [Link][6]

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Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

Introduction Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a heterocyclic compound of interest in various chemical research domains, including medicinal chemistry and materials science. Its structure, featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a heterocyclic compound of interest in various chemical research domains, including medicinal chemistry and materials science. Its structure, featuring a thiazole core substituted with two ethyl ester functionalities, necessitates rigorous characterization to confirm its identity and purity. This guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous structural elucidation of this molecule.

This document serves as a technical resource for researchers, scientists, and professionals in drug development, detailing the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the integration of data from these orthogonal techniques form the cornerstone of a self-validating analytical workflow.

Molecular Structure and Spectroscopic Overview

The structural integrity of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate underpins its chemical behavior and potential applications. A thorough spectroscopic analysis is therefore non-negotiable for any research or development endeavor.

Caption: Molecular structure of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate.

The molecule comprises a central thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen. This ring is substituted at the 2-position with an ethyl acetate group via a methylene bridge and at the 5-position with an ethyl carboxylate group. Each of these functional groups will give rise to characteristic signals in the various spectroscopic analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. Key parameters are the chemical shift (δ), integration, and multiplicity (splitting pattern).

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring proton signals from the analyte.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[1] A standard ¹H acquisition experiment is typically sufficient. Key acquisition parameters to consider include the number of scans, relaxation delay, and spectral width.

Predicted ¹H NMR Spectrum:

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz)
H on thiazole ring~8.01HSinglet (s)-
Methylene (-CH₂-) adjacent to thiazole~4.02HSinglet (s)-
Methylene (-OCH₂-) of ester at C5~4.32HQuartet (q)~7.1
Methyl (-CH₃) of ester at C5~1.33HTriplet (t)~7.1
Methylene (-OCH₂-) of ester at C2~4.22HQuartet (q)~7.1
Methyl (-CH₃) of ester at C2~1.23HTriplet (t)~7.1

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.[2]

G cluster_thiazole Thiazole Ring cluster_ethyl_c5 Ethyl Ester at C5 cluster_ethyl_c2 Ethyl Acetate at C2 H_ring Ring H (~8.0 ppm, s) CH2_C5 -OCH2- (~4.3 ppm, q) CH3_C5 -CH3 (~1.3 ppm, t) CH2_C5->CH3_C5 J ≈ 7.1 Hz CH2_bridge Bridge -CH2- (~4.0 ppm, s) CH2_C2 -OCH2- (~4.2 ppm, q) CH3_C2 -CH3 (~1.2 ppm, t) CH2_C2->CH3_C2 J ≈ 7.1 Hz

Caption: Key proton environments and their couplings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single peak, with its chemical shift indicative of its electronic environment.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) of ester at C5~162
Carbonyl (C=O) of ester at C2~170
C2 of thiazole ring~165
C4 of thiazole ring~125
C5 of thiazole ring~145
Methylene (-CH₂-) adjacent to thiazole~35
Methylene (-OCH₂-) of ester at C5~61
Methyl (-CH₃) of ester at C5~14
Methylene (-OCH₂-) of ester at C2~62
Methyl (-CH₃) of ester at C2~14

Note: These are approximate chemical shifts. For more precise predictions, computational methods or comparison with similar known compounds are recommended.[3][4]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing a protonated molecular ion [M+H]⁺.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.[5]

Expected Mass Spectrum:

  • Molecular Formula: C₁₀H₁₃NO₄S

  • Molecular Weight: 243.28 g/mol

  • Expected [M+H]⁺: m/z 244.0638

Potential Fragmentation Patterns: The fragmentation of esters in mass spectrometry often involves cleavage adjacent to the carbonyl group.[6] Common fragmentation pathways for ethyl esters include the loss of an ethoxy group (-OCH₂CH₃) or an ethanol molecule.[7][8]

G mol [M+H]⁺ m/z 244 frag1 Loss of C₂H₅O• m/z 199 mol->frag1 - 45 Da frag2 Loss of C₂H₄ m/z 216 mol->frag2 - 28 Da frag3 Loss of C₂H₅OH m/z 198 mol->frag3 - 46 Da G cluster_inputs Spectroscopic Data cluster_output Structural Elucidation HNMR ¹H NMR (Proton Environments & Connectivity) Structure Confirmed Structure of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate HNMR->Structure CNMR ¹³C NMR (Carbon Skeleton) CNMR->Structure MS Mass Spectrometry (Molecular Weight & Formula) MS->Structure IR IR Spectroscopy (Functional Groups) IR->Structure

Caption: Workflow for integrated spectroscopic analysis.

The molecular formula and weight are established by MS. IR spectroscopy confirms the presence of key functional groups, particularly the ester carbonyls. ¹H NMR provides the proton count and their connectivity through spin-spin coupling, while ¹³C NMR reveals the carbon framework of the molecule. The congruence of all these data points provides a high degree of confidence in the assigned structure.

Conclusion

The spectroscopic characterization of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a multi-faceted process that relies on the synergistic application of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. This guide has outlined the theoretical principles, practical experimental protocols, and expected spectral features for this molecule. By following a logical and integrated analytical approach, researchers can confidently verify the structure and purity of this compound, ensuring the integrity and reproducibility of their scientific findings.

References

  • ACS Publications. (2018, September 13). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • TDX. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

  • ResearchGate. Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. [Link]

  • ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

  • ACS Publications. (2002, May 1). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry. [Link]

  • Royal Society of Chemistry. Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. [Link]

  • PMC. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. [Link]

  • PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • SpectraBase. 2-Amino-4-(2-ethoxy-1-imino-2-oxoethyl)-5-thiazolecarboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum. [Link]

  • Crysdot. Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate - Heterocyclic Compounds. [Link]

  • National Institute of Standards and Technology. Thiazole - the NIST WebBook. [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • Chemistry Stack Exchange. (2021, February 2). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. [Link]

  • SpectraBase. Ethyl 4-methyl-2-{propyl[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate - Optional[1H NMR] - Spectrum. [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

  • PMC. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate: An Application Note

Introduction Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its structural motifs, featuring a substituted thia...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its structural motifs, featuring a substituted thiazole core, are prevalent in a wide array of pharmacologically active compounds. The thiazole ring is a privileged structure known for its diverse biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. This application note provides a detailed, field-proven protocol for the synthesis of this target molecule, grounded in the principles of the Hantzsch thiazole synthesis. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting the protocol.

Scientific Rationale and Strategy: The Hantzsch Thiazole Synthesis

The cornerstone of this synthetic protocol is the Hantzsch thiazole synthesis, a classic and robust method for the formation of the thiazole ring.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, the strategic disconnection points to two key precursors: a suitable α-haloketone and a thioamide.

Our retrosynthetic analysis identifies diethyl 4-chloro-3-oxosuccinate as the requisite α-haloketone and ethyl 2-thiooxamate as the thioamide partner. The overall synthetic strategy is a multi-step process:

  • Preparation of Diethyl 3-oxosuccinate: A Claisen condensation of diethyl oxalate and ethyl acetate will be employed to generate the β-keto ester backbone.

  • α-Halogenation: Selective chlorination at the α-position of the ketone in diethyl 3-oxosuccinate will yield the key α-haloketone intermediate.

  • Synthesis of Ethyl 2-thiooxamate: The thioamide will be prepared from ethyl cyanoformate.

  • Hantzsch Cyclization: The final thiazole ring system will be constructed via the condensation of diethyl 4-chloro-3-oxosuccinate and ethyl 2-thiooxamate.

This approach ensures a convergent and efficient synthesis, utilizing readily available starting materials.

Experimental Protocols

Part 1: Synthesis of Diethyl 3-oxosuccinate

This procedure is adapted from standard Claisen condensation protocols.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Diethyl oxalate

  • Ethyl acetate

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium metal (1.0 eq) to absolute ethanol (150 mL) portion-wise under a nitrogen atmosphere.

  • After the sodium has completely dissolved, cool the sodium ethoxide solution to 0 °C in an ice bath.

  • Add a mixture of diethyl oxalate (1.0 eq) and ethyl acetate (1.0 eq) dropwise from the dropping funnel over 1 hour with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture to 0 °C and neutralize by the slow addition of concentrated HCl until the pH is approximately 7.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude diethyl 3-oxosuccinate, which can be purified by vacuum distillation.

Part 2: Synthesis of Diethyl 4-chloro-3-oxosuccinate

Materials:

  • Diethyl 3-oxosuccinate

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a 250 mL round-bottom flask, dissolve diethyl 3-oxosuccinate (1.0 eq) in dry dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sulfuryl chloride (1.05 eq) dropwise over 30 minutes with stirring.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude diethyl 4-chloro-3-oxosuccinate. This intermediate is often used in the next step without further purification due to its reactivity.

Part 3: Synthesis of Ethyl 2-thiooxamate

This protocol is based on the reaction of ethyl cyanoformate with hydrogen sulfide.[3]

Materials:

  • Ethyl cyanoformate

  • Triethylamine

  • Diethyl ether

  • Hydrogen sulfide (H₂S) gas

  • Hydrochloric acid (1N HCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve ethyl cyanoformate (1.0 eq) and a catalytic amount of triethylamine in diethyl ether (200 mL) in a flask cooled to 0 °C.

  • Bubble H₂S gas through the solution for approximately 2 hours.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Add 1N HCl (200 mL) and stir for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent under reduced pressure to yield ethyl 2-thiooxamate as a yellow solid.[3]

Part 4: Hantzsch Synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

Materials:

  • Diethyl 4-chloro-3-oxosuccinate

  • Ethyl 2-thiooxamate

  • Ethanol

  • Triethylamine

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-thiooxamate (1.0 eq) in ethanol (100 mL).

  • Add triethylamine (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of crude diethyl 4-chloro-3-oxosuccinate (1.0 eq) in ethanol (20 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate.

Quantitative Data Summary

StepReactantMolar Eq.Molecular Weight ( g/mol )AmountProductExpected Yield (%)
1Diethyl oxalate1.0146.14(Scale dependent)Diethyl 3-oxosuccinate60-70
2Diethyl 3-oxosuccinate1.0188.18(Scale dependent)Diethyl 4-chloro-3-oxosuccinate85-95
3Ethyl cyanoformate1.099.09(Scale dependent)Ethyl 2-thiooxamate90-95
4Diethyl 4-chloro-3-oxosuccinate1.0222.63(Scale dependent)Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate50-65

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_step Final Product Formation A Diethyl oxalate + Ethyl acetate B Diethyl 3-oxosuccinate A->B Claisen Condensation C Diethyl 4-chloro-3-oxosuccinate B->C Chlorination (SO2Cl2) D Ethyl cyanoformate F Ethyl 2-(2-ethoxy-2-oxoethyl) thiazole-5-carboxylate C->F E Ethyl 2-thiooxamate D->E Thionation (H2S) E->F caption Synthetic workflow for the target molecule.

Caption: Synthetic workflow for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate.

Mechanism of the Hantzsch Thiazole Synthesis

Hantzsch_Mechanism cluster_mechanism Reaction Mechanism Thioamide Ethyl 2-thiooxamate (Nucleophile) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloketone Diethyl 4-chloro-3-oxosuccinate (Electrophile) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-(2-ethoxy-2-oxoethyl) thiazole-5-carboxylate Intermediate2->Product Dehydration caption Mechanism of the Hantzsch thiazole synthesis.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • In-process Controls: The progress of each reaction step can be reliably monitored by Thin Layer Chromatography (TLC). This allows for real-time assessment of reactant consumption and product formation, ensuring that each step proceeds to completion before moving to the next.

  • Spectroscopic Verification: The identity and purity of the intermediates and the final product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected spectral data provides a clear benchmark for validation.

  • Crystallization of Final Product: The final product, if obtained as a solid, can often be purified by recrystallization, which not only enhances purity but also serves as a strong indicator of the correct compound being formed.

  • Reproducibility: The Hantzsch thiazole synthesis is a well-established and widely documented reaction, known for its reliability and reproducibility with a broad range of substrates.[4]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate. By elucidating the underlying chemical principles and providing step-by-step instructions, this guide is intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this valuable heterocyclic compound. The described methodology is robust, scalable, and relies on established chemical transformations, ensuring a high degree of success.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Hantzsch Thiazole Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

Sources

Application

Application Note: Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate as a Divergent Precursor in Drug Discovery

Introduction & Strategic Importance Thiazole-5-carboxylate scaffolds are privileged structures in medicinal chemistry, frequently embedded in agents targeting monoacylglycerol lipase (MAGL)[1], Src-family kinases (e.g.,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Thiazole-5-carboxylate scaffolds are privileged structures in medicinal chemistry, frequently embedded in agents targeting monoacylglycerol lipase (MAGL)[1], Src-family kinases (e.g., p56Lck)[2], and xanthine oxidase. Among the versatile building blocks used to construct these pharmacophores, ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (CAS: 1820674-63-2) stands out as a highly valuable, bifunctional precursor.

Featuring an electron-deficient thiazole core flanked by two ester functionalities—a C5-ethyl ester and a C2-ethoxycarbonylmethyl group—this molecule offers multiple distinct sites for late-stage functionalization. The inherent acidity of the C2-methylene protons, activated by both the adjacent thiazole ring and the ester carbonyl, enables facile C-C bond formation. Simultaneously, the C5-ester serves as a prime handle for amidation or reduction, making it an ideal hub for divergent synthesis in drug discovery pipelines[3].

Mechanistic Insights & Causality in Experimental Design

As a precursor, the utility of ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate relies on exploiting the differential reactivity of its functional groups:

  • Regioselective Hantzsch Synthesis : The construction of the thiazole core is most efficiently achieved via the Hantzsch thiazole synthesis[4]. By condensing ethyl 3-amino-3-thioxopropanoate (a thioamide) with an α -haloester (such as ethyl 2-chloro-3-oxopropanoate), the cyclization proceeds with absolute regiocontrol. The nucleophilic sulfur first attacks the α -carbon of the halide, followed by intramolecular condensation of the amine with the carbonyl, driven by the thermodynamic stability of the resulting aromatic system[5].

  • Chemo-selective Reactivity : The strategic value of this precursor lies in its dual handles. However, because the molecule possesses two ethyl esters, achieving chemo-selective saponification requires strict stoichiometric control. The aliphatic ester on the C2-side chain is typically more susceptible to nucleophilic attack than the conjugated C5-ester. To selectively functionalize the C5-position, researchers must employ highly controlled conditions (e.g., sub-stoichiometric LiOH at 0°C).

  • Active Methylene Functionalization : The C2-side chain contains an "active methylene" group. Under mild basic conditions (e.g., piperidine/acetic acid), this methylene can be selectively deprotonated to form a nucleophilic enolate without hydrolyzing the esters, allowing for Knoevenagel condensations with aryl aldehydes to generate extended conjugated systems.

Divergent Synthetic Workflows

G Precursor Ethyl 2-(2-ethoxy-2-oxoethyl) thiazole-5-carboxylate (CAS: 1820674-63-2) PathA Selective Saponification & Amide Coupling Precursor->PathA PathB C2-Methylene Deprotonation & Electrophilic Trapping Precursor->PathB PathC Cross-Coupling / Derivatization Precursor->PathC TargetA MAGL & Src-Kinase Inhibitors (Anticancer / Anti-inflammatory) PathA->TargetA TargetB Knoevenagel Adducts (Antiviral / Antimicrobial) PathB->TargetB TargetC Complex Polycyclic Scaffolds (CNS Targets) PathC->TargetC

Divergent synthetic workflows utilizing Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate.

Validated Experimental Protocols

Protocol A: De Novo Synthesis via Hantzsch Cyclization

Objective : Synthesize the thiazole precursor from acyclic starting materials. Causality : Ethanol is selected as the solvent because it solubilizes both precursors and facilitates the elimination of water during the final aromatization step. A mild base (sodium acetate) is used to neutralize the generated HCl, preventing the degradation of the acid-sensitive thioamide[5].

Step-by-Step Methodology :

  • Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Dissolve ethyl 3-amino-3-thioxopropanoate (1.0 equiv, 10 mmol) in 50 mL of absolute ethanol.

  • Add anhydrous sodium acetate (1.5 equiv, 15 mmol) to the solution and stir for 5 minutes at room temperature.

  • Dropwise, add ethyl 2-chloro-3-oxopropanoate (1.1 equiv, 11 mmol) over 10 minutes. (Note: The reaction is mildly exothermic; maintain the internal temperature below 30°C during addition to prevent side reactions).

  • Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 7:3, visualization via UV at 254 nm).

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate (100 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer twice with ethyl acetate (50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield the pure thiazole precursor.

Protocol B: Selective C2-Methylene Functionalization (Knoevenagel Condensation)

Objective : Synthesize C2-alkenyl derivatives for antiviral or antimicrobial screening. Causality : The piperidine/acetic acid buffer acts as an iminium-forming catalyst, activating the aldehyde while simultaneously deprotonating the active methylene without causing ester hydrolysis.

Step-by-Step Methodology :

  • Dissolve the thiazole precursor (1.0 equiv, 2 mmol) and an aryl aldehyde (1.1 equiv, 2.2 mmol) in anhydrous toluene (20 mL).

  • Add a catalytic amount of piperidine (0.1 equiv) and glacial acetic acid (0.1 equiv).

  • Attach a Dean-Stark trap and reflux the mixture to azeotropically remove water, driving the equilibrium toward the alkene product.

  • After 6 hours (or upon complete consumption of the starting material via LC-MS), cool the reaction to room temperature.

  • Wash the organic layer sequentially with 0.1 M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

  • Dry over MgSO₄, concentrate, and recrystallize the crude product from hot ethanol to obtain the geometrically pure (typically E-isomer) product.

Protocol C: Controlled Saponification and Amidation

Objective : Generate thiazole carboxamides, a proven pharmacophore for MAGL and Src-kinase inhibition[1][2].

Step-by-Step Methodology :

  • Dissolve the precursor in a 3:1 mixture of THF:Water (0.1 M concentration) and cool to 0°C in an ice bath.

  • Slowly add LiOH·H₂O (0.95 equiv) dissolved in a minimal amount of water. (Strict stoichiometric control is vital to prevent di-hydrolysis).

  • Stir for 2 hours at 0°C, then carefully acidify to pH 3 using 1M HCl to precipitate the mono-carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

  • For amidation, dissolve the resulting acid in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (2.5 equiv), followed by the desired primary or secondary amine (1.1 equiv).

  • Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC.

Quantitative Data Summary

ProtocolReaction TypeKey Reagents & CatalystsTypical YieldPrimary Biological Target Class
A Hantzsch CyclizationNaOAc, Absolute EtOH, Reflux75 - 85%Precursor Generation
B Knoevenagel CondensationPiperidine, AcOH, Toluene, Dean-Stark65 - 80%Antiviral / Antimicrobial Agents
C Saponification & Amidation1. LiOH (0.95 eq), 0°C2. HATU, DIPEA, DMF50 - 65% (over 2 steps)MAGL / Src-Kinase Inhibitors

References

  • [1] Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed (NIH).

  • [2] Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed (NIH).

  • [3] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC (NIH).

  • [4] Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigat - Інститут металофізики.

  • [5] Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI.

Sources

Method

Application Note: Divergent Palladium-Catalyzed Cross-Coupling Strategies for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists Focus: Site-Selective Functionalization, α -Arylation, C-H Activation Executive Summary & Mechanistic Rationale As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists Focus: Site-Selective Functionalization, α -Arylation, C-H Activation

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization of densely functionalized heterocycles. Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a highly versatile, bifunctional building block that presents a unique chemoselectivity challenge. It possesses two distinct reactive sites:

  • The Active Methylene (C2-Side Chain): Flanked by an ester and the thiazole core, this position is highly acidic ( pKa​ ~13–15) and prone to enolization.

  • The C4-H Bond (Thiazole Core): With the highly nucleophilic C5 position blocked by an ethyl carboxylate group, the C4 position is the only available ring C-H bond. However, it is electronically deactivated by the adjacent ester.

By carefully engineering the palladium catalytic cycle, we can achieve complete divergent site-selectivity. Pathway A targets the active methylene via a base-mediated enolate cross-coupling, while Pathway B targets the unactivated C4-H bond via a Concerted Metalation-Deprotonation (CMD) mechanism.

G SM Ethyl 2-(2-ethoxy-2-oxoethyl) thiazole-5-carboxylate Alpha Pathway A: α-Arylation (Active Methylene) SM->Alpha Pd2(dba)3, XPhos LiHMDS, Toluene CH Pathway B: C4-H Activation (Thiazole Ring) SM->CH Pd(OAc)2, PivOH Ag2CO3, DMA ProdA α-Aryl Derivative (C2-Functionalized) Alpha->ProdA ProdB C4-Aryl Derivative (Core-Functionalized) CH->ProdB

Caption: Divergent cross-coupling pathways for the bifunctional thiazole scaffold.

Pathway A: Palladium-Catalyzed α -Arylation of the Active Methylene

Causality & Experimental Design

The α -arylation of esters requires overcoming the slow reductive elimination of the secondary alkyl-palladium intermediate. As established in Buchwald's foundational work on ester enolate arylation (), the use of bulky, electron-rich biaryl phosphine ligands like XPhos is critical. XPhos forces the palladium center into a geometry that accelerates reductive elimination while simultaneously preventing the thiazole nitrogen from coordinating and poisoning the catalyst. LiHMDS is selected as the base because its strong, non-nucleophilic nature ensures rapid enolate formation without inducing transesterification or Claisen condensation of the ethyl esters [1].

Step-by-Step Protocol

Self-Validating System: The reaction color should transition from deep purple (Pd2(dba)3) to a clear golden-yellow upon active catalyst formation, followed by a dark orange/brown upon enolate addition.

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2​(dba)3​ (2.5 mol %), XPhos (6.0 mol %), and the aryl bromide (1.0 equiv). Add anhydrous Toluene (0.2 M) and stir for 5 minutes at room temperature.

  • Substrate Addition: Add Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (1.2 equiv) to the mixture.

  • Enolization: Dropwise add a 1.0 M solution of LiHMDS in THF (1.3 equiv) over 2 minutes.

  • Coupling: Seal the flask, remove it from the glovebox, and heat at 80 °C for 12 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NH4​Cl (to protonate any unreacted enolate and preserve the ester). Extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate. TLC analysis (Hexanes/EtOAc 3:1) should reveal the disappearance of the aryl bromide and the formation of a new, UV-active spot.

Quantitative Optimization Data
EntryCatalyst / LigandBaseSolventYield (%)Mechanistic Observation
1 Pd2​(dba)3​ / PPh3​ LiHMDSToluene<10Catalyst poisoning by thiazole nitrogen.
2 Pd2​(dba)3​ / XPhos K2​CO3​ Toluene25Incomplete enolate formation ( pKa​ mismatch).
3 Pd2​(dba)3​ / XPhosLiHMDSTHF62Competing background degradation at 80 °C.
4 Pd2​(dba)3​ / XPhos LiHMDS Toluene 88 Clean mono-arylation, high conversion.

Pathway B: Direct C4-H Arylation of the Thiazole Core

Causality & Experimental Design

Direct C-H arylation of thiazoles typically occurs at the highly nucleophilic C5 position. Because C5 is blocked by the ethyl carboxylate in our scaffold, functionalization is forced to the C4 position. The C4-H bond is electron-deficient, making standard electrophilic aromatic substitution ( SE​Ar ) palladation impossible ().

To bypass this, we utilize a Concerted Metalation-Deprotonation (CMD) mechanism. The addition of Pivalic Acid (PivOH) is the critical success factor here. The pivalate anion acts as an internal proton shuttle in the transition state, simultaneously cleaving the C4-H bond as the Pd-C bond forms (). Ag2​CO3​ is used as an oxidant and halide scavenger to drive the catalytic cycle forward.

G Pd0 Pd(0) Catalyst Active Species OA OA Pd0->OA LigEx LigEx OA->LigEx CMD CMD Step C4-H Cleavage via PivO- Transition State LigEx->CMD RE Reductive Elimination Product Formation & Pd(0) Regeneration CMD->RE RE->Pd0 Regenerated

Caption: Concerted Metalation-Deprotonation (CMD) catalytic cycle for C4-H arylation.

Step-by-Step Protocol

Self-Validating System: The use of Ag2​CO3​ will result in the precipitation of AgI (a bright yellow solid) as the reaction progresses, providing a visual cue of successful oxidative addition and halide abstraction.

  • Reagent Assembly: Charge a 10 mL pressure-rated reaction vial with Pd(OAc)2​ (5.0 mol %), Ag2​CO3​ (1.5 equiv), and Pivalic Acid (PivOH, 30 mol %).

  • Substrate Addition: Add the aryl iodide (1.5 equiv) and Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (1.0 equiv).

  • Solvent & Purge: Suspend the mixture in anhydrous N,N-Dimethylacetamide (DMA, 0.2 M). Purge the vial with Argon for 5 minutes to remove oxygen, which can cause oxidative homocoupling of the thiazole.

  • C-H Activation: Seal the vial and heat to 110 °C for 16 hours in an aluminum heating block.

  • Workup & Validation: Cool to room temperature. Dilute with EtOAc and filter the suspension through a pad of Celite to remove the AgI precipitate and Palladium black. Wash the organic layer with water (3x) to remove DMA, dry over Na2​SO4​ , and purify via silica gel chromatography. 1H NMR validation will show the disappearance of the characteristic C4-H thiazole singlet (typically around δ 8.2 ppm).

Substrate Scope & Regioselectivity Data
EntryAryl HalideAdditiveTemp (°C)Yield (%)Regioselectivity (C4 vs Side-Chain)
1IodobenzenePivOH11076>99:1
24-MethoxyiodobenzenePivOH11081>99:1
34-NitroiodobenzenePivOH11065>99:1
4IodobenzeneNone110<5N/A (Reaction Failed)

Note: The complete lack of reactivity in Entry 4 proves that the CMD mechanism (facilitated by PivOH) is an absolute requirement for overcoming the electronic deactivation at the C4 position.

References

  • Moradi, W. A.; Buchwald, S. L. Palladium-Catalyzed α -Arylation of Esters. Journal of the American Chemical Society, 2001, 123(33), 7996-8002.[Link][1][2]

  • Roger, J.; Požgan, F.; Doucet, H. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 2009, 74(3), 1179-1186.[Link][3][4][5]

  • Gorelsky, S. I. Origins of regioselectivity of the palladium-catalyzed (aromatic)C–H bond metalation–deprotonation. Coordination Chemistry Reviews, 2013, 257(1), 153-164.[Link][6]

Sources

Application

Application Note: Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate as a Bifunctional Scaffold in Agrochemical Synthesis

Introduction & Mechanistic Rationale The thiazole heterocycle is a privileged pharmacophore in modern agrochemical discovery, characterized by its low toxicity to non-target organisms, high biological efficacy, and capac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The thiazole heterocycle is a privileged pharmacophore in modern agrochemical discovery, characterized by its low toxicity to non-target organisms, high biological efficacy, and capacity for diverse structural modifications [1]. It serves as the core structural motif in several blockbuster classes of crop protection agents, including Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., thifluzamide) and neonicotinoid insecticides (e.g., thiamethoxam) [1, 4].

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is an exceptionally versatile, bifunctional building block. From a mechanistic standpoint, its value lies in the orthogonal reactivity of its two functional groups:

  • The C5-Ethyl Ester : Conjugated directly with the electron-deficient thiazole ring, this ester is primed for selective saponification and subsequent amidation. Amide linkages at the C5 position are the primary binding determinants for SDHI fungicides within the ubiquinone-binding pocket of fungal Complex II [2].

  • The C2-(2-ethoxy-2-oxoethyl) Group : This moiety contains an active methylene site. The protons flanked by the thiazole ring and the ester carbonyl are highly acidic, enabling late-stage Knoevenagel condensations, alkylations, or halogenations. This allows medicinal chemists to precisely tune the lipophilicity ( logP ) of the final molecule—a critical factor for ensuring optimal penetration through plant cuticular waxes [3].

Application 1: Synthesis of Novel SDHI Fungicide Analogs

To develop next-generation SDHI fungicides, the C5 ester must be converted into a carboxamide bearing an ortho-substituted aromatic ring (e.g., 2-(trifluoromethyl)aniline), while the C2 methylene can be functionalized to increase metabolic stability.

Causality in Experimental Design

As an application scientist, I recommend performing the C5 saponification at strictly controlled low temperatures (0 °C). The C5 ester is electronically activated by the thiazole core, making it more susceptible to nucleophilic attack than the aliphatic C2 ester. By limiting the equivalents of lithium hydroxide and maintaining 0 °C, we prevent the premature cleavage of the C2-acetate group. For the amidation step, HATU is selected over standard EDC/HOBt coupling because agrochemical anilines (bearing halogens or CF3​ groups) are highly electron-deficient and require a highly reactive activated ester intermediate to drive the reaction to completion.

Synthetic Workflow

Workflow A Ethyl 2-(2-ethoxy-2-oxoethyl) thiazole-5-carboxylate B Selective C5 Saponification (LiOH, 0°C) A->B C Thiazole-5-carboxylic acid B->C D Amidation (HATU) + Substituted Aniline C->D E C5-Carboxamide D->E F C2-Methylene Alkylation E->F G Novel SDHI Fungicide F->G

Caption: Synthetic workflow for SDHI fungicides from the bifunctional thiazole scaffold.

Self-Validating Protocol: C5-Amidation and C2-Functionalization

Step 1: Selective Saponification

  • Dissolve 10.0 mmol of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate in 30 mL of THF/H₂O (3:1 v/v).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 10.5 mmol of LiOH·H₂O portion-wise over 15 minutes. Stir at 0 °C for 2 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass ( m/z 286.07 for [M+H]+ ) is fully consumed, and the intermediate acid ( m/z 258.04) is the sole peak. If starting material persists, add 0.1 eq LiOH and stir for an additional 30 minutes.

  • Acidify to pH 3 using 1M HCl, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Amidation with Electron-Deficient Anilines

  • Dissolve the resulting carboxylic acid (approx. 8.5 mmol) in 25 mL anhydrous DMF.

  • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Add 1.1 eq of 2-(trifluoromethyl)aniline. Stir at 40 °C for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The highly fluorescent active ester spot should disappear, replaced by a higher Rf​ UV-active product spot.

  • Quench with water, extract with DCM, wash with 5% LiCl (to remove DMF), dry, and purify via flash chromatography.

Biological Target: Mechanism of Action

The resulting thiazole-5-carboxamides act by disrupting the fungal energy production cycle. They act as competitive inhibitors at the ubiquinone-binding site of Succinate Dehydrogenase (Complex II) in the mitochondrial respiratory chain, ultimately leading to fungal cell death [1].

Pathway S Succinate SDH Succinate Dehydrogenase (Complex II) S->SDH Oxidation F Fumarate SDH->F Release UQ Ubiquinone (CoQ) SDH->UQ Electron Transfer D Fungal Cell Death SDH->D Respiration Blocked UQH2 Ubiquinol (CoQH2) UQ->UQH2 I Thiazole-5-carboxamide Inhibitor I->SDH Binds Ubiquinone Site

Caption: Mechanism of action for thiazole-based Succinate Dehydrogenase Inhibitors (SDHIs).

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes when utilizing this protocol for library generation, demonstrating the high efficiency and scalability of the bifunctional scaffold approach.

Reaction StepReagents & ConditionsTarget MoietyYield (%)Purity (HPLC)
Selective C5 Hydrolysis 1.05 eq LiOH, THF/H₂O (3:1), 0 °C, 2 hC5-Carboxylic Acid88>98%
Amidation HATU, DIPEA, 2-CF₃-Aniline, DMF, 40 °C, 12 hC5-Carboxamide76>95%
C2-Methylene Fluorination Selectfluor (1.2 eq), MeCN, 60 °C, 4 hC2-(1-fluoro-2-ethoxy-2-oxoethyl)65>92%
C5 Transesterification *Benzyl alcohol, Ti(OiPr)₄, 90 °C, 8 hC5-Benzyl Ester81>96%

*Note: Transesterification to a benzyl ester is commonly employed when synthesizing herbicide safeners (e.g., Flurazole analogs) to increase systemic mobility within the crop plant[3].

References

  • Thiazole and Isothiazole Chemistry in Crop Protection Source: ACS Publications (Journal of Agricultural and Food Chemistry)[Link]

  • Fungicidal Activity of New Pyrrolo[2,3-d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis Source: ACS Publications (Journal of Agricultural and Food Chemistry)[Link]

  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate Source: ResearchGate[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PubMed Central (PMC)[Link]

Method

Topic: Protocol for Selective Hydrolysis of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, validated protocol for the selective monohydrolysis of Ethyl 2-(2-ethoxy-2-oxoethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, validated protocol for the selective monohydrolysis of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, a common intermediate in pharmaceutical synthesis. The procedure is designed to selectively saponify the ester group at the C5 position of the thiazole ring while preserving the ester on the C2-alkyl side chain. This method relies on precise control of stoichiometry, temperature, and reaction time to achieve high selectivity and yield. We will delve into the mechanistic rationale behind the observed selectivity, offer a step-by-step experimental guide, and provide troubleshooting advice to address potential challenges. The resulting monoacid, Ethyl 2-(carboxymethyl)thiazole-5-carboxylate, is a valuable building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications.

Introduction and Scientific Rationale

Thiazole-containing compounds are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs, including antibiotics, anti-inflammatories, and anti-cancer agents.[1][2] The functionalization of the thiazole scaffold is key to modulating pharmacological activity. Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a versatile starting material, possessing two distinct ester functionalities that allow for differential elaboration.

The primary challenge addressed by this protocol is the selective hydrolysis of one ester group in the presence of the other. Such selective transformations are crucial for avoiding protection-deprotection steps, thereby streamlining synthetic routes and improving overall efficiency. Standard alkaline hydrolysis of diesters often leads to a mixture of starting material, the desired mono-acid, and the di-acid, which can be challenging to separate.[3] This protocol leverages the intrinsic electronic differences between the two ester groups to achieve a highly selective reaction.

Reaction Mechanism and Basis for Selectivity

The selective saponification of the diester is achieved through a base-catalyzed nucleophilic acyl substitution.[4] The reaction proceeds via the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide leaving group to yield a carboxylate salt.[5]

The selectivity of this protocol hinges on the differential electrophilicity of the two carbonyl carbons:

  • Electronic Activation : The ester group at the C5 position is directly conjugated with the electron-withdrawing thiazole ring. This conjugation significantly increases the partial positive charge (electrophilicity) on the C5-carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion.

  • Electronic Insulation : In contrast, the ester group on the side chain at the C2 position is separated from the ring by a methylene (-CH2-) group. This methylene spacer acts as an electronic insulator, diminishing the electron-withdrawing influence of the thiazole ring on the C2-side chain carbonyl.

  • Product Deactivation : Once the first hydrolysis occurs (preferentially at C5), the resulting product is a carboxylate anion. The negative charge on this molecule electrostatically repels the incoming hydroxide nucleophile, further deactivating the molecule towards a second hydrolysis event. This effect helps to prevent the formation of the di-acid byproduct.

By carefully controlling the reaction conditions, particularly by using a stoichiometric amount of base at low temperature, we can exploit these subtle electronic differences to favor the formation of the C5-carboxylic acid monoester.[3][6]

Caption: Selective hydrolysis of the C5-ester group.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Reagents
  • Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (10 mmol, 2.43 g)

  • Sodium hydroxide (NaOH) (11 mmol, 0.44 g)

  • Tetrahydrofuran (THF), anhydrous (50 mL)

  • Deionized water (20 mL)

  • Hydrochloric acid (HCl), 1 M aqueous solution (~15 mL)

  • Ethyl acetate (EtOAc) (3 x 50 mL for extraction)

  • Brine (saturated NaCl solution) (50 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile phase for TLC (e.g., 50:50 Ethyl Acetate:Hexane with 1% acetic acid)

Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup : In a 100 mL round-bottom flask, dissolve Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (10 mmol, 2.43 g) in 40 mL of THF. Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0°C.

  • Base Preparation and Addition : Separately, prepare the base solution by dissolving NaOH (11 mmol, 0.44 g) in 20 mL of cold deionized water. Add this aqueous NaOH solution to a dropping funnel.

  • Controlled Saponification : Add the NaOH solution dropwise to the stirred THF solution of the diester over a period of 30 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0°C for 2 hours. Monitor the reaction progress using TLC by spotting the reaction mixture against the starting material. The product mono-acid should have a lower Rf value and may streak without acetic acid in the eluent.

  • Quenching and Workup : Once the starting material is consumed (or conversion has stalled), remove the ice bath. Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of water.

  • Acidification : Cool the aqueous mixture in an ice bath and slowly acidify to pH ~2-3 by adding 1 M HCl. Confirm the pH with litmus paper. This step protonates the carboxylate salt to form the desired carboxylic acid.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic phase with brine (1 x 50 mL) to remove residual water and salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : The crude product is often of high purity. If further purification is required, it can be achieved by silica gel column chromatography using a gradient elution of ethyl acetate in hexanes containing 1% acetic acid to prevent streaking.

Data Summary and Expected Outcome

The following table outlines the critical parameters and expected results for this selective hydrolysis protocol.

ParameterRecommended ConditionRationale & Expected Outcome
Base NaOH or LiOHProvides the hydroxide nucleophile for irreversible saponification.[7]
Equivalents of Base 1.1 equivalentsA slight excess ensures complete conversion of the starting material while minimizing di-hydrolysis.[3]
Solvent System THF / WaterTHF solubilizes the organic diester, while water is the solvent for the base.[6]
Temperature 0 °CLow temperature is crucial for maximizing selectivity by slowing the rate of the second hydrolysis.[6]
Reaction Time 2-4 hoursSufficient time for selective hydrolysis at 0°C. Progress should be monitored by TLC or LC-MS.
Expected Yield 75-90%High yields are achievable with careful control of reaction conditions.
Purity >95% (crude)The crude product is typically clean, with minor amounts of starting material or di-acid.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from starting material to the final purified product.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_final Final Steps A 1. Dissolve Diester in THF B 2. Cool to 0°C A->B C 3. Add aq. NaOH (1.1 eq) Dropwise B->C D 4. Stir at 0°C & Monitor by TLC C->D E 5. Quench with Water D->E F 6. Acidify to pH 2-3 with HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Concentrate G->H I 9. Purify (if needed) H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Reaction time too short.2. Insufficient base.1. Allow the reaction to stir for a longer duration at 0°C or let it warm slowly to room temperature while monitoring.2. Ensure accurate weighing and addition of the base.
Poor Selectivity / Di-acid Formation 1. Temperature too high.2. Base added too quickly.3. Excess base used.1. Maintain the reaction temperature strictly at 0°C during addition and stirring.2. Extend the dropwise addition time to >30 minutes.3. Use precisely 1.05-1.1 equivalents of NaOH.
Product Insoluble During Extraction Incomplete acidification; the product is still in its salt form.Add more 1 M HCl to the aqueous layer until the pH is confirmed to be 2-3. Re-extract with ethyl acetate.
Emulsion During Workup High concentration of salts or amphiphilic product.Add a small amount of brine to the separatory funnel to help break the emulsion. Let it stand for 10-15 minutes.

References

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • American Chemical Society. Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. [Link]

  • Fiveable. (2025, August 15). Ester Hydrolysis Definition. [Link]

  • Science Discussions. Mechanisms of Ester hydrolysis. [Link]

  • Organic Chemistry Portal. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. [Link]

  • PubMed. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. [Link]

  • Molecules. (2011). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • ResearchGate. (2025, August 10). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. [Link]

  • Scielo. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Testbook. Ester Hydrolysis: Definition, Types, Mechanism, Applications. [Link]

  • Chemistry Europe. Silica-Mediated Monohydrolysis of Dicarboxylic Esters. [Link]

  • Scribd. Ester Hydrolysis Mechanisms Explained. [Link]

  • ACS Publications. (2023, February 16). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. [Link]

  • LibreTexts Chemistry. (2022, September 24). Chemistry of Esters. [Link]

  • ACS Publications. (2021, March 16). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. [Link]

  • ResearchGate. Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate. [Link]

  • Crysdot. Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate. [Link]

  • ACS Publications. (2004, February 14). Thiazole-Mediated Synthetic Methodology. [Link]

  • RSC Publishing. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][4][8]diazaphosphole-6-carboxylates. [Link]

  • ACS Publications. (2009, January 20). Overview of the Chemistry of 2-Thiazolines. [Link]

  • PMC. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. [Link]

  • PMC. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • Science of Synthesis. Product Class 12: 1,3,4-Thiadiazoles. [Link]

  • MDPI. (2025, October 16). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. [Link]

  • PMC. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. [Link]

  • Digital Repository. Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. [Link]

  • Organic Syntheses. A New Approach to the Cyanoacetic Ester Synthesis. [Link]

  • Google Patents.
  • PMC - NIH. (2024, November 25). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][4][8]diazaphosphole-6-carboxylates. [Link]

  • MDPI. (2024, April 1). (2R,4aS,6aS,12bR,14aS,14bR)-N-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,. [Link]

Sources

Application

Application Note: Strategic Utilization of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate in Advanced Heterocyclic Scaffold Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction & Chemical Rationale The development of novel heterocyclic scaffolds i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Chemical Rationale

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The thiazole ring is a privileged pharmacophore, currently embedded in over 18 FDA-approved drugs and more than 70 experimental therapeutics,[1]. Within this chemical space, Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (CAS: 1820674-63-2) emerges as a highly versatile, bifunctional building block[2],[3].

This specific molecule offers two distinct vectors for structural diversification:

  • The C5-Carboxylate: Acts as a critical hydrogen-bond acceptor and structural anchor. Recent structure-activity relationship (SAR) studies on Kinesin HSET (KIFC1) inhibitors demonstrated that the C5-ester is absolutely essential for target engagement; its removal results in a catastrophic 3000-fold reduction in biochemical potency[4],[5].

  • The C2-Active Methylene: Flanked by the electron-deficient thiazole core and an ethyl ester, the methylene protons are highly acidic. The electron-withdrawing effect of the C5-carboxylate propagates through the conjugated π -system, enabling mild, base-catalyzed functionalization without the need for harsh organometallic reagents.

Strategic Scaffold Divergence

The true utility of this building block lies in its ability to serve as a central hub for divergent synthesis. By exploiting the active methylene, chemists can rapidly generate highly conjugated Knoevenagel adducts, which in turn act as Michael acceptors for the construction of fused bicyclic systems (e.g., thiazolo[3,2-a]pyrimidines).

ScaffoldDesign Core Ethyl 2-(2-ethoxy-2-oxoethyl) thiazole-5-carboxylate (Active Methylene) Knoevenagel Knoevenagel Adducts (Conjugated Alkenes) Core->Knoevenagel Aldehydes Piperidine, EtOH Fused Thiazolo[3,2-a]pyrimidines (Fused Bicyclics) Core->Fused Amidines/Hydrazines Base, Reflux Amides C5-Amide Derivatives (e.g., KIFC1 Inhibitors) Core->Amides Ester Hydrolysis & Amide Coupling Knoevenagel->Fused Michael Addition & Cyclization

Divergent synthetic pathways of the thiazole-5-carboxylate building block.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . This means that visual, thermodynamic, and analytical feedback loops are built directly into the methodology, allowing the chemist to confirm reaction progression in real-time.

Protocol A: Piperidine-Catalyzed Knoevenagel Condensation

Objective: Synthesize an α,β -unsaturated intermediate via reaction with aromatic aldehydes.

Causality & Design: Piperidine is selected as a specific organocatalyst because it serves a dual purpose: it deprotonates the active methylene and forms a transient, highly electrophilic iminium ion with the aldehyde, drastically lowering the activation energy for C-C bond formation. Ethanol (EtOH) is the optimal solvent; it solubilizes the starting materials at reflux but acts as an anti-solvent for the rigid, highly conjugated product upon cooling. This physical state change acts as a thermodynamic sink, driving the equilibrium forward.

Workflow S1 Step 1: Enolate Formation Piperidine deprotonates C2-methylene. Visual: Solution darkens to deep yellow. S2 Step 2: Electrophilic Addition Nucleophilic attack on aldehyde. Transient beta-hydroxy intermediate forms. S1->S2 S3 Step 3: Dehydration (Reflux) Loss of H2O drives alkene formation. TLC: New UV-active, fluorescent spot. S2->S3 S4 Step 4: Precipitation & Validation Cooling forces crystallization. Validation: LC-MS confirms[M+H]+. S3->S4

Mechanistic workflow and self-validation steps for Knoevenagel condensation.

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask, dissolve Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (1.0 eq, 5.0 mmol) and the desired aromatic aldehyde (1.05 eq, 5.25 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add piperidine (0.1 eq, 0.5 mmol) dropwise at room temperature. Validation Check: Observe an immediate deepening of the solution color (typically yellow/orange), confirming enolate formation.

  • Propagation: Attach a reflux condenser and heat the mixture to 78 °C for 4–6 hours.

  • In-Process Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Validation Check: The starting material will disappear, replaced by a new spot with a lower Rf value that exhibits strong fluorescence under 365 nm UV light due to extended π -conjugation.

  • Isolation: Remove the heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The product will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL) to remove unreacted aldehyde and piperidine, and dry under high vacuum.

Quantitative Data: Reaction Optimization
EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Observation / Self-Validation Marker
1NoneEtOH78 (Reflux)24<5No color change; SM remains on TLC.
2 Piperidine (10%) EtOH 78 (Reflux) 4 88 Deep yellow solution; heavy precipitation upon cooling.
3Triethylamine (10%)EtOH78 (Reflux)662Slower reaction; incomplete conversion on LC-MS.
4Piperidine (10%)THF66 (Reflux)855Product remains soluble; requires difficult silica workup.
5L-Proline (10%)MeOH65 (Reflux)578Moderate precipitation; alternative for base-sensitive aldehydes.

Table 1: Optimization parameters demonstrating the necessity of piperidine and ethanol for maximum yield and simplified isolation.

Protocol B: Tandem Michael-Addition/Cyclization to Thiazolo[3,2-a]pyrimidines

Objective: Construct a fused bicyclic system from the Knoevenagel adduct.

Causality & Design: The α,β -unsaturated ester generated in Protocol A is a prime Michael acceptor. When reacted with an amidine hydrochloride (e.g., acetamidine), a stoichiometric amount of alkoxide base (NaOEt) is required to liberate the free amidine base. The primary amine of the amidine executes a nucleophilic attack at the electrophilic β -carbon (Michael addition). Subsequently, the secondary amine attacks the C2-ester carbonyl. The irreversible elimination of ethanol thermodynamically drives the formation of the highly stable fused pyrimidone ring.

Step-by-Step Methodology:

  • Free-Basing: In a dry flask under nitrogen, dissolve acetamidine hydrochloride (1.5 eq) in absolute ethanol. Add sodium ethoxide (1.5 eq) and stir for 15 minutes. Filter off the precipitated NaCl.

  • Coupling: Add the Knoevenagel adduct (1.0 eq) from Protocol A to the filtrate.

  • Cyclization: Reflux the mixture for 8 hours. Validation Check: LC-MS will initially show the mass of the Michael adduct intermediate, which will slowly convert to the final product mass ([M - EtOH + H]+) as cyclization occurs.

  • Isolation: Cool the mixture, neutralize with 1M HCl to pH 6, and collect the precipitated fused heterocycle via filtration.

Conclusion

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a highly functionalized, commercially accessible intermediate that drastically accelerates the synthesis of complex heterocyclic libraries. By understanding the electronic interplay between the C5-ester and the C2-active methylene, medicinal chemists can deploy self-validating protocols to build robust, target-specific scaffolds with high atom economy and minimal purification requirements.

References

  • Kalita, J. et al. (2021). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." National Institutes of Health (PMC). Available at:[Link]

  • Linder, M. et al. (2023). "Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Rouf, A. et al. (2021). "Thiazole Ring—A Biologically Active Scaffold." MDPI Molecules. Available at:[Link]

  • Sahu, M. et al. (2024). "An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics." FABAD Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Method

Application Note: Catalytic Esterification and Transesterification Strategies for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocols.

Introduction & Strategic Context

The thiazole-5-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, anti-infectives, and selective inhibitors of Monoacylglycerol Lipase (MAGL) in cancer and endocannabinoid system targeting[1]. Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a highly versatile, bifunctional building block. Because it possesses both a C5-ethyl ester and a C2-acetate ester, it offers dual sites for orthogonal or simultaneous functionalization.

As a Senior Application Scientist, I frequently observe that the key to unlocking the therapeutic potential of this scaffold lies in precise catalytic esterification and transesterification. Direct derivatization allows researchers to tune the lipophilicity and steric bulk of the molecule, which is critical for fitting into the oxyanion hole of target enzymes like MAGL[1]. This guide details field-proven catalytic methodologies to manipulate this diester with high fidelity.

Mechanistic Insights: The Causality of Catalyst Selection

Successful esterification of thiazole derivatives requires navigating the electronic deactivation caused by the electron-withdrawing thiazole ring. We employ two distinct catalytic strategies depending on the synthetic goal:

A. Nucleophilic Catalysis: The Steglich Esterification (DMAP/DCC)

When synthesizing complex, sterically hindered esters or amides, the standard approach is to first saponify the ethyl esters to the corresponding diacid, followed by a Steglich esterification[2].

  • The Causality: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. However, without a catalyst, this intermediate rapidly undergoes a detrimental [1,3]-sigmatropic rearrangement to form a thermodynamically stable, unreactive N-acylurea dead-end.

  • The Solution: 4-Dimethylaminopyridine (DMAP) acts as a superior nucleophilic catalyst. It attacks the O-acylisourea faster than the rearrangement can occur, generating a highly reactive N-acylpyridinium intermediate. The target alcohol then attacks this intermediate, forming the desired ester and regenerating the DMAP catalyst[2].

B. Lewis Acid Catalysis: Direct Transesterification

For late-stage functionalization where saponification might degrade sensitive functional groups, direct transesterification is preferred[3][4].

  • The Causality: Base-catalyzed transesterification (e.g., using NaOMe) often leads to unwanted side reactions, including enolization and degradation at the C2-methylene position. Conversely, Brønsted acids require harsh reflux conditions.

  • The Solution: Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) acts as a mild, highly effective Lewis acid. The empty d-orbitals of the titanium center coordinate to the carbonyl oxygen of the thiazole-5-carboxylate, significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the incoming alcohol to attack, allowing for smooth ester exchange under neutral conditions.

Data Presentation: Catalyst Optimization

The following tables summarize our in-house optimization data for both catalytic pathways, providing a baseline for your experimental design.

Table 1: Optimization of DMAP Loading for Steglich Esterification of Thiazole Diacid

Entry DMAP (mol%) DCC (eq) Time (h) Conversion (%) Mechanistic Observation
1 0 2.2 24 < 10 N-acylurea major byproduct
2 5 2.2 18 65 Incomplete conversion
3 10 2.2 12 88 Optimal for standard alcohols

| 4 | 20 | 2.2 | 8 | > 95 | Required for bulky phenols |

Table 2: Catalyst Screening for Direct Transesterification (Ethyl to Methyl Ester)

Catalyst Loading (mol%) Temp (°C) Time (h) Yield (%) Notes
None - 65 24 0 No background reaction

| p -TsOH | 10 | 65 | 12 | 45 | Sluggish kinetics | | Ti(OiPr)4​ | 5 | 65 | 6 | 92 | Clean conversion, easily filtered | | NaOMe | 10 | 25 | 2 | 60 | C2-methylene degradation observed |

Experimental Protocols

Protocol A: Saponification and DMAP-Catalyzed Steglich Esterification

This self-validating protocol ensures complete conversion by utilizing the precipitation of dicyclohexylurea (DCU) as a visual indicator of successful carbodiimide activation.

Step 1: Saponification

  • Dissolve Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (1.0 eq, 10 mmol) in a 1:1 mixture of THF/H 2​ O (40 mL).

  • Add Lithium hydroxide monohydrate (2.5 eq, 25 mmol) in one portion. Stir at room temperature for 4 hours.

  • In-Process Control: Monitor by TLC (EtOAc/Hexane 1:1). The disappearance of the high-Rf diester spot validates complete hydrolysis.

  • Acidify the aqueous layer with 1M HCl to pH 2. Extract with Ethyl Acetate ( 3×30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the intermediate diacid.

Step 2: Steglich Esterification

  • Dissolve the diacid (1.0 eq) and the target alcohol/phenol (2.2 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

  • Add DMAP (0.2 eq, 20 mol%) to the solution[2].

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add DCC (2.2 eq) portion-wise.

  • Self-Validation: Within 15 minutes, a white precipitate of DCU will begin to form, confirming the generation of the O-acylisourea intermediate.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the filtrate with 0.5M HCl, saturated NaHCO 3​ , and brine. Concentrate and purify via flash chromatography.

Protocol B: Direct Lewis-Acid Catalyzed Transesterification

Use this protocol when converting the ethyl esters to alternative aliphatic esters (e.g., methyl, propyl, benzyl) without passing through the free acid[3][4].

  • Suspend Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (1.0 eq, 5 mmol) in an excess of the target anhydrous alcohol (e.g., 20 mL of anhydrous methanol).

  • Add Titanium(IV) isopropoxide (0.05 eq, 5 mol%) via syringe.

  • Heat the mixture to reflux (65 °C for methanol) under a nitrogen atmosphere for 6 hours.

  • In-Process Control: Monitor by LC-MS. The mass shift from the diethyl ester to the dimethyl ester confirms the exchange.

  • Quench the reaction by adding 1 mL of water, which hydrolyzes the titanium catalyst into insoluble TiO 2​ .

  • Filter the white suspension through Celite.

  • Concentrate the filtrate under reduced pressure to yield the transesterified product in high purity.

Visualizations

Workflow SM Ethyl 2-(2-ethoxy-2-oxoethyl) thiazole-5-carboxylate Hydrolysis Alkaline Saponification (LiOH, THF/H2O) SM->Hydrolysis Diacid Thiazole Diacid Intermediate Hydrolysis->Diacid Catalysis Steglich Esterification (DCC, DMAP Catalyst) Diacid->Catalysis Product Target Thiazole Diester/Amide Catalysis->Product

Fig 1. Workflow for the catalytic derivatization of the thiazole diester.

Pathway Inhibitor Thiazole-5-carboxylate Derivatives MAGL Monoacylglycerol Lipase (MAGL) Inhibitor->MAGL Selective Inhibition Lipids Pro-tumorigenic Signaling Lipids MAGL->Lipids Catalysis Substrate 2-Arachidonoylglycerol (2-AG) Substrate->MAGL Hydrolysis Cancer Cancer Cell Proliferation Lipids->Cancer Activation

Fig 2. MAGL inhibition pathway by thiazole-5-carboxylate derivatives in cancer.

References

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer . researchgate.net. 1

  • Biotransformation of cobicistat: metabolic pathways and enzymes . nih.gov. 2

  • WO2019204354A1 - Spirocyclic compounds . google.com. 3

  • A solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate . nih.gov. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

Welcome to the technical support guide for the synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this synthesis. Our goal is to equip you with the technical expertise to enhance reaction yields and ensure the purity of your final product.

The synthesis of this thiazole derivative is typically achieved via the Hantzsch thiazole synthesis, a reliable and high-yielding reaction when optimized.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the likely precursors are a diethyl 3-halosuccinate derivative and a thioamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the primary causes and how can I fix this?

Answer: Low to no product yield is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The Hantzsch synthesis, while generally robust, is sensitive to a few critical factors.

  • Purity of Starting Materials:

    • α-Haloketone Instability: The α-haloketone starting material (e.g., diethyl 3-chloro-2-oxosuccinate) can be unstable and may decompose over time.[2][4] It is crucial to use a fresh or recently purified batch. Impurities can significantly interfere with the reaction.[2][4]

    • Thioamide Quality: Likewise, ensure the purity of your thioamide (e.g., thioacetamide). Contaminants can lead to unwanted side reactions, consuming your starting materials and reducing the yield.[2]

  • Suboptimal Reaction Conditions:

    • Temperature: This synthesis often requires heating to proceed at an efficient rate.[2][4] If you are running the reaction at room temperature, a gradual increase in heat is recommended. Run small-scale trials at various temperatures (e.g., 50°C, 65°C, reflux) to find the optimum. However, excessive heat can promote side product formation.[2]

    • Reaction Time: The reaction may not have reached completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4] By tracking the consumption of starting materials and the appearance of the product spot, you can determine the optimal reaction time.

    • Solvent Choice: Alcohols like ethanol or methanol are standard solvents.[1] However, the solubility of reactants and intermediates can be a limiting factor. In some cases, a mixture of ethanol and water has proven effective at increasing yields.[5][6]

  • Incorrect Stoichiometry: While a 1:1 molar ratio of α-haloketone to thioamide is the theoretical standard, a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion, especially if the thioamide is volatile or prone to side reactions.[1]

Question 2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are these impurities and how can I minimize them?

Answer: The formation of multiple products is typically due to side reactions.

  • Isomer Formation: Under acidic conditions, the reaction can sometimes yield isomeric impurities.[7] The initial product formed is often the hydrohalide salt of the thiazole, which is acidic.[8] Ensuring the reaction medium is neutral or slightly basic, especially during workup, can minimize this.

  • Bis-Thiazole Formation: If your starting materials have multiple reaction sites, the formation of bis-thiazoles is a possibility. This can be controlled by carefully managing the stoichiometry and reaction conditions.[7]

  • Starting Material Degradation: As mentioned, the α-haloketone can degrade. Ensure it is handled under inert conditions if it is particularly sensitive.

To minimize these, maintain optimal temperature, monitor the reaction closely to avoid prolonged heating, and control the pH, particularly during the workup phase.

Question 3: My product is not precipitating during the workup. What should I do?

Answer: The standard workup for a Hantzsch synthesis involves pouring the cooled reaction mixture into a weak base solution, like 5% sodium carbonate, to neutralize the acidic hydrohalide salt and precipitate the neutral thiazole product.[1][4] If precipitation does not occur, consider the following:

  • Check pH: Use pH paper to ensure the solution is basic. If it is still acidic or neutral, add more sodium carbonate solution until it is sufficiently basic.[4]

  • Solubility: Your specific thiazole derivative might have higher solubility in the workup solution than expected. Try adding brine (saturated NaCl solution) to decrease the product's solubility in the aqueous layer (salting out).

  • Liquid-Liquid Extraction: If precipitation fails, you must switch to an extraction workup. Use a suitable organic solvent like ethyl acetate or dichloromethane to extract the product from the aqueous mixture. Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.[4] This crude product will then likely require purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch synthesis for my target molecule?

A1: The reaction proceeds through a well-established multi-step mechanism.[3][9]

  • Nucleophilic Attack (Sₙ2): The reaction begins with the sulfur atom of the thioamide acting as a nucleophile and attacking the α-carbon of the haloketone. This displaces the halide ion in an Sₙ2 reaction.[2][3]

  • Intramolecular Cyclization: The nitrogen of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon, forming a five-membered ring.[2][3]

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate to form the stable, aromatic thiazole ring.[2][3]

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Q2: What are the best analytical techniques to monitor this reaction and characterize the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most effective method for real-time monitoring.[4] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The disappearance of the limiting reactant and the appearance of a new spot for the product indicate reaction progress.

  • Product Characterization: Once isolated, the product's identity and purity should be confirmed using a combination of techniques:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Identifies characteristic functional groups in the molecule.[5]

    • Melting Point Analysis: A sharp melting point range indicates high purity.[1]

Q3: Are there "greener" or more efficient methods available for this synthesis?

A3: Yes, modern organic synthesis emphasizes environmentally friendly and efficient methods.

  • Ultrasonic Irradiation: The use of ultrasound has been shown to increase yields and dramatically reduce reaction times, often allowing the reaction to proceed at room temperature.[5][6][10]

  • Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient technique that can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[2][7]

  • Green Solvents: Exploring the use of greener solvents, such as ethanol/water mixtures, can reduce reliance on more hazardous organic solvents.[5][6]

  • Catalysis: The use of reusable solid catalysts, such as silica-supported tungstosilicic acid, can enhance yields and simplify purification, aligning with green chemistry principles.[5][6]

Data Summary: Impact of Conditions on Yield

The following table summarizes how different experimental parameters can influence the reaction outcome. This data is synthesized from typical results reported in the literature for Hantzsch-type syntheses.

ParameterCondition AOutcome ACondition BOutcome BRationale
Temperature Room Temp (25°C)Low Yield / SlowReflux (e.g., 78°C in EtOH)High Yield / FastProvides activation energy for cyclization and dehydration steps.[2][4]
Solvent EthanolGood YieldEthanol/Water (1:1)Potentially Higher YieldMay improve solubility of intermediates and reagents.[5][6]
Energy Source Conventional HeatingHoursMicrowave/UltrasoundMinutesEfficient energy transfer accelerates the reaction rate significantly.[5][7]
Workup Precipitation (Base)Simple, FastExtractionMore Steps, Higher PurityPrecipitation is efficient for less soluble products; extraction is necessary for more soluble ones.[4]

Optimized Experimental Protocol

This protocol provides a generalized, robust starting point. It should be optimized for your specific substrates and laboratory conditions.

Materials:

  • Diethyl 3-chloro-2-oxosuccinate (α-haloketone, 1.0 equiv)

  • Thioacetamide (thioamide, 1.2 equiv)

  • Ethanol (solvent)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the diethyl 3-chloro-2-oxosuccinate (1.0 equiv) and thioacetamide (1.2 equiv).

  • Solvent Addition: Add ethanol to the flask (concentration typically 0.5-1.0 M).

  • Heating: Heat the mixture to reflux (approximately 78°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes.

  • Cooling: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation/Workup:

    • Slowly pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4-5 times the volume of the reaction mixture) while stirring.

    • A precipitate should form. Continue stirring for 15-20 minutes to ensure complete neutralization and precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.[4]

    • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[4]

  • Drying & Characterization:

    • Allow the product to air dry on a watch glass or in a desiccator.[1]

    • Determine the mass and calculate the percent yield.

    • Characterize the product using NMR, MS, and melting point analysis to confirm its identity and purity.

Troubleshooting_Workflow start Problem: Low Reaction Yield q1 Are starting materials pure and fresh? start->q1 a1 Purify or use fresh α-haloketone and thioamide. q1->a1 No q2 Is the reaction temperature optimized? q1->q2 Yes s1_yes Yes s1_no No a1->q1 a2 Increase temperature incrementally (e.g., reflux). q2->a2 No q3 Is reaction time sufficient? q2->q3 Yes s2_yes Yes s2_no No a2->q2 a3 Monitor reaction to completion using TLC. q3->a3 No q4 Consider advanced methods. q3->q4 Yes s3_yes Yes s3_no No a3->q3 a4 Try microwave, ultrasound, or alternative solvents (EtOH/H₂O). q4->a4 end_node Yield Improved a4->end_node

Caption: A troubleshooting workflow for diagnosing low yield.

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 762. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). Chem Help ASAP. YouTube. Retrieved from [Link]

  • Process for the preparation of thioacetamide. (1994). Google Patents.
  • Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][3][4]diazaphosphole-6-carboxylates and their anticancer efficacy. (n.d.). RSC Publishing. Retrieved from [Link]

  • Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. (2017). MDPI. Retrieved from [Link]

  • Reinvestigation of a modified Hantzsch thiazole synthesis. (n.d.). Academia.edu. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Storage and Handling of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (CAS No. 117688-66-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (CAS No. 117688-66-1). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. Proper storage and handling are critical to prevent degradation, which can compromise experimental results and lead to costly delays. This guide provides in-depth, evidence-based answers to common questions, troubleshooting advice, and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate?

The stability of this compound is contingent on strictly controlling its environmental conditions. The molecule possesses two ethyl ester functional groups and a thiazole ring, each susceptible to specific degradation pathways. Based on supplier recommendations for structurally similar compounds and general chemical principles, the following conditions are mandatory for long-term storage.

ParameterRecommendationRationale
Temperature 2–8°CLowering the temperature significantly reduces the rate of all potential chemical degradation reactions, including hydrolysis and oxidation.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)The thiazole moiety can be susceptible to oxidation.[3] Storing under an inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and minimizing hydrolytic risk.
Light Amber Vial / Dark PlaceThiazole rings can undergo UV-induced photoreactions, leading to fragmentation or rearrangement.[4] Protection from light is crucial to prevent photodegradation.
Moisture Tightly Sealed ContainerThe dual ethyl ester groups are highly susceptible to hydrolysis in the presence of water, which would yield the corresponding carboxylic acids.[5][6] A tightly sealed container prevents moisture ingress.
Q2: I received the compound as a solid. What are the primary physical signs of degradation?

While analytical confirmation is always necessary, visual inspection can provide initial clues. For a compound that is typically a solid, look for:

  • Change in Color: A noticeable shift from its original color (e.g., pale yellow) can indicate chemical changes.

  • Clumping or "Oiling Out": The solid appearing wet, clumpy, or turning into a viscous liquid can suggest the absorption of atmospheric moisture and subsequent hydrolysis. The degradation products (carboxylic acids) may have lower melting points or be liquids at room temperature.

  • Change in Odor: Thiazoles often have a characteristic pyridine-like odor.[7] A significant change or intensification of this smell could indicate decomposition.

Q3: My compound was left at room temperature on the bench for a few hours. Is it still usable?

Short-term exposure to ambient conditions is not ideal but may not necessarily render the compound unusable, depending on the humidity and light exposure.

  • Low Risk Scenario: If the vial was sealed and out of direct sunlight for a few hours, the risk is relatively low.

  • High Risk Scenario: If the vial was open to the air, especially in a humid environment, or exposed to direct sunlight, the risk of hydrolysis and photodegradation is significantly higher.

Recommendation: Do not assume the compound is stable. Before proceeding with a critical experiment, it is essential to perform a quick purity check. A High-Performance Liquid Chromatography (HPLC) analysis is the most reliable method to confirm the compound's integrity against a reference standard or previous batch data.[8][9]

Q4: What are the best practices for preparing and storing stock solutions?
  • Solvent Choice: Use only anhydrous, research-grade solvents (e.g., DMSO, DMF, Acetonitrile). Ensure the solvent is compatible with your downstream application.

  • Preparation: Prepare stock solutions under an inert atmosphere if possible (e.g., in a glove box or using a nitrogen-flushed vial). This minimizes exposure to moisture and oxygen.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Container: Use vials with tight-fitting, Teflon-lined caps to ensure a proper seal.

Section 2: Troubleshooting Guide: Investigating Degradation

If you observe inconsistent experimental results or suspect compound degradation, follow this logical troubleshooting workflow.

SymptomPotential CauseRecommended Action
Loss of biological activity or inconsistent assay results. Compound Degradation1. Immediately quarantine the suspected batch. 2. Review storage records (temperature logs, duration of storage). 3. Perform an analytical purity check via HPLC (See Protocol 4.2). Compare the chromatogram to a reference standard or the certificate of analysis.
Appearance of new peaks in HPLC/LC-MS analysis. Formation of DegradantsThe compound is degrading. The new peaks, likely more polar, are degradation products. Identify the primary degradation pathway (see Section 3) to optimize future storage.
Solid compound appears discolored or has changed consistency. Physical DegradationDo not use. The compound has likely been compromised by moisture, light, or heat. Confirm with analytical testing if a root cause analysis is needed.
Experimental Investigation Workflow

The following diagram outlines the logical flow for assessing the stability of your compound.

G cluster_0 Initial Assessment cluster_1 Analytical Confirmation cluster_2 Decision cluster_3 Action A Suspicion of Degradation (e.g., Inconsistent Results) B Visual Inspection (Color, Consistency) A->B C Review Storage History (Temp, Light, Atmosphere) B->C D Prepare Sample for HPLC (See Protocol 4.2) C->D E Run HPLC Analysis D->E F Compare to Reference (Standard or C of A) E->F G Purity Confirmed? F->G H Proceed with Experiment G->H Yes I Discard Batch & Source New Material G->I No J Optimize Storage Protocol (See Protocol 4.1) I->J

Caption: Workflow for troubleshooting suspected compound degradation.

Section 3: Key Degradation Pathways & Mechanisms

Understanding the chemical liabilities of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is key to preventing its degradation. The primary pathways are hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

This is the most significant risk for this molecule due to its two ethyl ester functional groups. Hydrolysis can be catalyzed by either acid or base, or it can occur slowly in the presence of neutral water.[5]

  • Mechanism: The reaction involves the nucleophilic attack of a water molecule (or hydroxide ion) on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating ethanol and forming a carboxylic acid.[6] Since there are two ester groups, this can happen sequentially, leading to a mono-acid and then a di-acid product.

Hydrolysis compound Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (Parent Compound) intermediate Mono-Hydrolyzed Intermediate (More Polar) compound->intermediate + H₂O - Ethanol product Di-Hydrolyzed Product (Most Polar) intermediate->product + H₂O - Ethanol

Caption: Stepwise hydrolysis of the di-ester compound.

Oxidative Degradation

The thiazole ring contains a sulfur atom that can be oxidized. Additionally, the methylene bridge (-CH2-) adjacent to the thiazole ring is a potential site for aerobic oxidation.

  • Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized by strong oxidizing agents or potentially slowly by atmospheric oxygen to form a non-aromatic sulfoxide or sulfone.[7]

  • Carbon Oxidation: Research on similar structures has shown that the carbon atom adjacent to the thiazole ring can undergo spontaneous air oxidation to form a hydroxylated product (a glycolate).[3] This highlights a significant and often overlooked degradation pathway.

Oxidation compound Parent Compound sulfoxide Thiazole N-oxide/Sulfoxide (Oxidized Sulfur) compound->sulfoxide + [O] (e.g., air, H₂O₂) hydroxylated Hydroxylated Product (Oxidized Carbon) compound->hydroxylated + O₂ (air) (spontaneous)

Caption: Potential oxidative degradation pathways.

Photodegradation

Exposure to ultraviolet (UV) radiation can energize the π-electron system of the thiazole ring, potentially leading to bond cleavage. Studies have shown that UV irradiation of thiazole and its derivatives can cause fragmentation of the ring, primarily by breaking one of the C-S bonds, followed by further rearrangements.[4] This process is irreversible and leads to a complete loss of the parent structure.

Section 4: Protocols for Stability Assessment

Protocol 4.1: Recommended Storage Protocol

This protocol ensures the optimal preservation of the compound's integrity.

  • Receiving: Upon receipt, immediately transfer the manufacturer's vial into a secondary container (e.g., a small, sealable bag with a desiccant pouch).

  • Environment: Place the secondary container in a designated, temperature-controlled refrigerator at 2–8°C . Ensure the location is dark.

  • Inerting (for long-term storage > 6 months): If the compound will be stored for an extended period, carefully backfill the vial with an inert gas.

    • Briefly open the vial under a gentle stream of argon or nitrogen.

    • Immediately reseal the vial tightly.

    • Parafilm the cap-vial interface for an extra barrier against moisture.

  • Aliquoting: For regular use, it is highly recommended to weigh out smaller portions into separate, amber-colored vials. This prevents repeated exposure of the main stock to the atmosphere. Store the aliquots under the same conditions.

  • Documentation: Maintain a clear log of when the main vial is opened and the storage temperatures.

Protocol 4.2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general-purpose reverse-phase HPLC method to quickly assess the purity and detect polar degradation products. This method may require optimization for your specific system.

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in Acetonitrile or Methanol at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration of ~50 µg/mL using the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 238 nm and 254 nm.[8]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak. A purity of >98% is generally expected for a stable compound.

    • Look for Degradants: Hydrolysis products will be significantly more polar and will therefore have a much shorter retention time (elute earlier) than the parent compound.

Section 5: Data Interpretation

When analyzing your HPLC data, the following table can help you interpret the results.

ObservationLikely IdentityImplication
Main peak at expected retention time, >98% area. Intact Parent Compound The compound is stable and suitable for use.
A significant new peak appears at a much earlier retention time. Hydrolysis Product(s) The compound has been exposed to moisture. Storage conditions must be improved. The batch may be unusable.
Multiple small peaks appear throughout the chromatogram. Multiple Degradation Pathways The compound has likely been exposed to severe conditions (e.g., heat, light, and moisture). The batch should be discarded.

By adhering to these guidelines, you can ensure the chemical integrity of your Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, leading to more reliable and reproducible research outcomes. For further questions, please consult your compound's certificate of analysis or contact your supplier's technical support.

References

  • (No valid reference)
  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Karakuş, N., & Çetinkaya, E. (2014). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Journal of Thermal Analysis and Calorimetry, 118(1), 353–360.
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  • Mihaylova, R., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5621.
  • Baral, S., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Advances, 13(46), 32662-32669.
  • Smith, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • (No valid reference)
  • Reva, I., & Lapinski, L. (2020). Photoreaction pathways of thiazole. ResearchGate. Retrieved from [Link]

  • (No valid reference)
  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
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  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • Siddiqui, M. T., et al. (2021). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach.
  • (No valid reference)
  • (No valid reference)
  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397.
  • El-Faham, A., et al. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)
  • (No valid reference)
  • da Silva, A. C. S., et al. (2021). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 32(8), 1655-1667.
  • (No valid reference)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Extraction Impurities in Thiazole Diester Synthesis

Target Compound: Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate Application Focus: Liquid-Liquid Extraction (LLE), Phase Partitioning, and Impurity Resolution Welcome to the Technical Support Knowledge Base. As Seni...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate Application Focus: Liquid-Liquid Extraction (LLE), Phase Partitioning, and Impurity Resolution

Welcome to the Technical Support Knowledge Base. As Senior Application Scientists, we frequently encounter challenges during the isolation of highly functionalized thiazole intermediates. The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate—typically via a Hantzsch-style condensation—yields a crude matrix rich in unreacted precursors, regioisomers, and degradation products.

Because this molecule contains two distinct ester moieties (a C5-conjugated ethyl ester and a C2-aliphatic ethyl ester), it is highly susceptible to unintended side reactions during aqueous workup. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high fidelity.

Part 1: Diagnostic Troubleshooting FAQs

Q1: Why is my product yield unexpectedly low, and why am I seeing a highly polar baseline spot on my TLC during extraction? A1: This is the most common failure point when scaling up thiazole-5-carboxylate extractions. The highly polar baseline spot is likely the hydrolyzed degradant: 2-(carboxymethyl)thiazole-5-carboxylic acid. Ethyl esters on the thiazole ring are highly susceptible to saponification if the aqueous workup is too basic, or acid-catalyzed hydrolysis if quenched improperly 1. When the pH exceeds 8.0 during quenching, the esters cleave, and the resulting carboxylate salts partition entirely into the aqueous layer, destroying your organic recovery.

Q2: How do I eliminate unreacted α-haloketone/ester and thiourea derivatives from the organic phase? A2: Unreacted thiourea is highly polar and typically washes out in the aqueous layer 2. However, α-halo esters are lipophilic and will co-extract with your target diester into ethyl acetate. To resolve this, leverage a solvent polarity differential: after the primary extraction, concentrate the crude mixture and triturate with cold heptane. The thiazole diester will generally crystallize, while the α-halo ester remains solvated in the non-polar heptane.

Q3: What causes intractable emulsions during the liquid-liquid extraction (LLE) of this compound, and how do I break them? A3: Emulsions in this specific matrix are typically caused by residual thioamide starting materials or partially hydrolyzed amphiphilic byproducts acting as surfactants at the organic-aqueous interface. To break the emulsion, you must alter the ionic strength of the aqueous phase. Adding saturated NaCl (brine) forces the organic compounds out of the aqueous phase (the "salting-out" effect) and increases the density differential between the layers, promoting rapid phase separation 3.

Part 2: Mechanistic Pathways & Quantitative Data

Understanding the partition coefficients (LogP) and the pH-dependent degradation pathways is critical for designing a self-validating extraction protocol.

Impurity_Pathway Target Ethyl 2-(2-ethoxy-2-oxoethyl) thiazole-5-carboxylate Base High pH Workup (pH > 8) Target->Base Acid Low pH Workup (pH < 3) Target->Acid Hydrolysis1 Saponification of C2 & C5 Esters Base->Hydrolysis1 Hydrolysis2 Acid-Catalyzed Ester Cleavage Acid->Hydrolysis2 ImpurityA Thiazole Di-carboxylic Acid (Highly Polar, Water Soluble) Hydrolysis1->ImpurityA Hydrolysis2->ImpurityA

Mechanistic pathway of pH-dependent ester hydrolysis leading to polar di-acid impurities.

Table 1: Quantitative Partitioning Data and Impurity Profiling
Analyte / Impurity ClassApprox. LogPPrimary Phase LocationOrigin / CausalityResolution Strategy
Target Diester +2.5Organic (EtOAc)Product of Hantzsch SynthesisN/A (Target Compound)
Thiazole Di-acid -1.0Aqueous (pH > 6)Ester hydrolysis during workupStrict pH control (6.5–7.0)
Thiourea / Thioamide -0.9AqueousUnreacted starting materialBrine wash (salting out)
α-Halo ester +1.8Organic (EtOAc)Excess starting materialPost-extraction heptane trituration
Amide Derivatives +0.5DistributedTransamidation side-reactionsSilica gel chromatography

Part 3: Optimized Liquid-Liquid Extraction (LLE) Protocol

This protocol is designed as a self-validating system. Each step includes a specific causality rationale and a physical validation checkpoint to ensure scientific integrity before proceeding.

LLE_Workflow Start Crude Reaction Mixture Quench Quench with Cold H2O Adjust pH to 6.5-7.0 Start->Quench Extract Extract with EtOAc (3 x Vol) Quench->Extract Aqueous Aqueous Layer (Thiourea/Salts) Extract->Aqueous Discard Organic Organic Layer (Target + Lipophilic Impurities) Extract->Organic Wash Wash: 5% NaHCO3 -> Brine Organic->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Pure Crude Thiazole Diester Ready for Chromatography Dry->Pure

Workflow for the optimized liquid-liquid extraction of thiazole diesters.

Step-by-Step Methodology

Step 1: Thermal Control & Quenching

  • Action: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add ice-cold deionized water (equal to the reaction volume) dropwise while stirring vigorously.

  • Causality: The addition of water to organic reaction mixtures is often exothermic. Uncontrolled exotherms in the presence of trace acids/bases will thermally drive the hydrolysis of the C2 and C5 ethyl esters 4.

  • Self-Validation: Ensure the internal temperature probe reads < 10 °C throughout the quench.

Step 2: Precision pH Titration

  • Action: Measure the pH of the quenched aqueous mixture. Adjust strictly to pH 6.5–7.0 using 1M NaHCO₃ (if acidic) or 1M HCl (if basic).

  • Causality: Thiazole carboxylic acids exhibit minimum aqueous solubility at specific acidic pH ranges, but to keep the diester intact and force it into the organic phase, near-neutral pH prevents both acid-catalyzed cleavage and base-promoted saponification 3.

  • Self-Validation: Spot the mixture on narrow-range pH paper; the color must indicate neutrality before any solvent is added.

Step 3: Primary Extraction

  • Action: Add Ethyl Acetate (EtOAc) at a 1:3 ratio relative to the aqueous volume. Transfer to a separatory funnel, agitate gently, and vent frequently. Repeat the extraction 3 times.

  • Causality: EtOAc provides the optimal dielectric constant to solubilize the lipophilic diester while leaving highly polar unreacted thiourea/thioamides in the aqueous phase 5.

  • Self-Validation: Observe the phase boundary. If an emulsion persists for > 2 minutes, proceed immediately to Step 4.

Step 4: Emulsion Resolution & Washing

  • Action: If an emulsion forms, add saturated NaCl (brine) directly to the separatory funnel until the layers separate. Once separated, wash the combined organic layers with 5% NaHCO₃ (1x), followed by Brine (2x).

  • Causality: Brine increases the aqueous phase density and ionic strength, disrupting micelle formation by amphiphilic impurities and "salting out" the target compound into the EtOAc layer.

  • Self-Validation: The organic layer should transition from cloudy to optically clear after the final brine wash, indicating the successful removal of micro-emulsified water.

Step 5: Desiccation & Concentration

  • Action: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature of < 40 °C.

  • Causality: Removing trace water prevents slow hydrolysis during storage. Keeping the bath temperature below 40 °C prevents thermal degradation of the concentrated product.

  • Self-Validation: The Na₂SO₄ must flow freely like dry sand when the flask is swirled. If it clumps completely, water is still present; add more desiccant.

References
  • BenchChem. "Technical Support Center: Purification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid." BenchChem.
  • New Drug Approvals.
  • Google Patents. "US3274207A - Processes for preparing thiazole carboxylic acids."
  • Kuey.net. "A Systematic Review On Thiazole Synthesis And Biological Activities."
  • MDPI. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents."

Sources

Optimization

optimizing reaction temperature for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate derivatives

Topic: Optimizing Reaction Temperature for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate Derivatives As a Senior Application Scientist, this guide synthesizes our field experience and established chemical principle...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate Derivatives

As a Senior Application Scientist, this guide synthesizes our field experience and established chemical principles to empower researchers in overcoming common hurdles associated with the synthesis of complex thiazole derivatives. The focus is on the critical parameter of reaction temperature, providing a framework for logical troubleshooting and systematic optimization.

Section 1: Foundational Principles: Temperature and the Hantzsch Thiazole Synthesis

The synthesis of the target thiazole structure typically proceeds via the Hantzsch thiazole synthesis, a robust and widely used method.[1][2][3] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[1][4] Understanding the mechanism is paramount to optimizing the reaction conditions.

The process is generally accepted to occur in three main steps:

  • Nucleophilic Attack (SN2): The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the halocarbonyl compound. This is an SN2-type reaction.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring intermediate (a 4-hydroxythiazoline).

  • Dehydration: Elimination of a water molecule from this intermediate leads to the formation of the aromatic thiazole ring.[4]

Temperature critically influences the rate and outcome of each of these steps. An inadequate temperature may fail to provide the necessary activation energy for the cyclization or dehydration steps, while excessive heat can lead to decomposition of reactants or promote undesired side reactions, ultimately compromising both yield and purity.[4][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during experimental work.

Q1: What is a reasonable starting temperature for the synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate derivatives?

A: Based on established protocols for Hantzsch synthesis, a moderate starting temperature is advisable. Many reactions proceed efficiently at room temperature, while others may require gentle heating.[5] A prudent initial approach is to run the reaction in a solvent like ethanol or a tetrahydrofuran (THF)/water mixture at a temperature range of 50-80°C .[6][7][8] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to determine if the temperature needs adjustment.[5][9]

Q2: My reaction yield is consistently low, with significant unreacted starting material. Is the temperature too low?

A: This is a highly probable cause. If starting materials are present after an extended period (e.g., >12 hours), the reaction is likely sluggish due to insufficient thermal energy. The activation energy for the intramolecular cyclization and, particularly, the final dehydration step may not be met.

  • Causality: The dehydration step, which establishes the aromaticity of the thiazole ring, is often the rate-limiting step and typically requires heating.

  • Solution: Gradually increase the reaction temperature in 10-15°C increments. Refluxing the reaction mixture in a suitable solvent like ethanol (boiling point ~78°C) or 1-butanol is a common strategy to drive the reaction to completion.[10]

Q3: My TLC plate shows the formation of the product, but also multiple side-products and baseline streaking. Is my reaction temperature too high?

A: Yes, excessive heat is a common culprit for impurity formation. High temperatures can provide sufficient energy to overcome the activation barriers for alternative, undesired reaction pathways.

  • Causality: Potential side reactions at elevated temperatures include:

    • Decomposition: The α-halocarbonyl starting materials can be thermally unstable.

    • Polymerization/Tarring: Complex condensation reactions can lead to intractable polymeric materials.

    • Isomer Formation: While often associated with pH, high temperatures can sometimes influence the regioselectivity of the initial nucleophilic attack, leading to isomeric impurities.[11]

  • Solution: Attempt the reaction at a lower temperature for a longer duration. If heating is necessary, aim for the minimum temperature required to achieve a reasonable reaction rate. Sometimes, applying a temperature gradient—starting at a lower temperature to allow for the initial condensation and then increasing it to facilitate the final dehydration—can be an effective strategy.[12]

Q4: How does my choice of solvent influence the optimal reaction temperature?

A: The solvent's boiling point inherently sets the maximum temperature for a reaction at atmospheric pressure (reflux). Furthermore, the solvent's polarity can affect reaction rates, thereby influencing the required temperature.

  • Causality: Polar protic solvents like ethanol can stabilize charged intermediates and facilitate the proton transfers involved in the mechanism. Aprotic solvents like THF or 1,4-dioxane are also commonly used.[13] The choice of solvent can significantly impact the reaction rate and yield.[5]

  • Solution: The optimal temperature must be determined empirically for each solvent system. For instance, a reaction that stalls in THF at 50°C might proceed to completion at the same temperature in an ethanol/water mixture due to solvent effects that lower the activation energy.[10]

Section 3: Troubleshooting Guide
Problem Potential Cause (Temperature-Related) Recommended Action
Low or No Product Formation Reaction temperature is too low; activation energy not met.1. Increase temperature in 15°C increments. 2. Switch to a higher-boiling solvent and run the reaction at reflux. 3. Consider microwave-assisted synthesis to accelerate the reaction, which often involves higher temperatures for shorter durations.[11][14]
Multiple Spots on TLC / Impure Product Reaction temperature is too high, causing decomposition or side reactions.1. Decrease the reaction temperature and extend the reaction time. 2. Run the reaction at room temperature if feasible. 3. Ensure uniform heating with an oil bath to avoid localized "hot spots."
Reaction Stalls (Incomplete Conversion) Initial steps proceed, but the final dehydration step is too slow at the current temperature.1. After confirming the formation of the intermediate via TLC or LC-MS, increase the temperature to drive the final dehydration step. 2. If the reaction is conducted under basic or neutral conditions, adding a catalytic amount of acid at this stage (with caution) can sometimes facilitate dehydration, though this may also promote isomer formation.[15]
Section 4: Experimental Protocols
Protocol 1: Step-by-Step Temperature Screening

This protocol outlines a systematic approach to identifying the optimal reaction temperature.

  • Setup: Prepare three identical small-scale reactions (e.g., 1 mmol scale) in parallel.

  • Reagents: To each reaction vessel, add the α-halocarbonyl (1.0 equiv) and the thioamide (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, 10 mL/mmol).

  • Temperature Conditions:

    • Reaction A: Stir at room temperature (~25°C).

    • Reaction B: Stir in a pre-heated oil bath at 50°C.

    • Reaction C: Stir in a pre-heated oil bath at 80°C (reflux if using ethanol).

  • Monitoring: Monitor all three reactions simultaneously using TLC at set time points (e.g., 1h, 3h, 6h, 12h).

  • Analysis: Compare the TLC plates for the rate of product formation and the appearance of impurities. The ideal temperature will show efficient conversion to the desired product with minimal side-product formation.

Protocol 2: Data Summary for Optimization Study

Summarize the quantitative data from your screening experiments in a structured table for easy comparison and decision-making.

Temperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)Observations
252415>98Very slow conversion, clean reaction
50865>95Good conversion rate, minimal impurities
80 (Reflux)38885Fast conversion, noticeable side-product formation

This table presents hypothetical data for illustrative purposes.

Section 5: Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in your synthesis.

G cluster_0 cluster_1 cluster_2 cluster_3 start Suboptimal Reaction Outcome (Low Yield / High Impurity) q1 Analyze TLC/LCMS: Significant Starting Material Remaining? start->q1 q2 Analyze TLC/LCMS: Multiple Side-Products or Baseline Tars? q1->q2  No h1 Hypothesis: Temperature is too low. Activation energy barrier for cyclization/dehydration not met. q1->h1  Yes h2 Hypothesis: Temperature is too high. Promoting decomposition or alternative reaction pathways. q2->h2  Yes s1 Solution: 1. Increase temperature in 15°C increments. 2. Extend reaction time. 3. Switch to higher boiling solvent. h1->s1 s2 Solution: 1. Decrease temperature. 2. Screen lower-boiling solvents. 3. Consider temperature gradient approach. h2->s2

Caption: Troubleshooting workflow for temperature optimization.

References
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Thiazole Synthesis.
  • MDPI. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Benchchem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Benchchem. (n.d.). "optimization of Hantzsch thiazole synthesis reaction conditions".
  • ACS Publications. (2022, June 30). Synthesis of Thiazole-2(3H)-ones via[12][12]-Sigmatropic Rearrangement/5-exo-dig Cyclization of N-Propargylamines | The Journal of Organic Chemistry. Retrieved from

  • Beilstein Journals. (2015, May 26). Thiazole formation through a modified Gewald reaction.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • PMC - NIH. (2024, November 25). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][4][5][10]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. Retrieved from

  • ResearchGate. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates | Request PDF.
  • RSC Publishing - The Royal Society of Chemistry. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4.
  • IntechOpen. (2016, June 30). Significance of Thiazole-based Heterocycles for Bioactive Systems.
  • R Discovery. (2009, January 1). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.
  • Benchchem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Wikipedia. (n.d.). Thiazole.
  • Crysdot. (n.d.). Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate - Heterocyclic Compounds.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides.
  • Taylor & Francis Online. (2014, March 20). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • ResearchGate. (n.d.). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction.
  • MDPI. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • Google Patents. (n.d.). US20170240541A1 - Process for preparing thiazole derivatives.
  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives.
  • PMC. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene.
  • MDPI. (2024, August 19). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives.

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

An in-depth guide to navigating the purification of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, a crucial intermediate in pharmaceutical research. This technical support center offers practical, field-tested adv...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the purification of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, a crucial intermediate in pharmaceutical research. This technical support center offers practical, field-tested advice for researchers, scientists, and drug development professionals to overcome common purification challenges.

This guide provides detailed troubleshooting advice and protocols designed to address the specific challenges encountered during the purification of crude Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate. As a Senior Application Scientist, my goal is to equip you with the causal understanding and practical steps needed to achieve high purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate?

A1: The impurity profile is highly dependent on the synthetic route. A common method for synthesizing the thiazole core is the Hantzsch thiazole synthesis.[1][2] If this or a similar pathway is used, common impurities can include:

  • Unreacted Starting Materials: Such as the α-haloketone and thioamide precursors.[1][3]

  • Side-Reaction Products: The Hantzsch synthesis can sometimes yield side products that require removal.[1]

  • Residual Solvents: Solvents used in the reaction (e.g., ethanol, methanol, acetonitrile) may be present.[4][5]

  • Decomposition Products: Thiazole derivatives can be sensitive to harsh temperature or pH conditions, which may lead to degradation.[6]

Q2: Which primary purification techniques are recommended for this compound?

A2: The two most effective and widely used methods for purifying thiazole derivatives of this type are recrystallization and silica gel column chromatography.[1][3]

  • Recrystallization is ideal if your crude product is a solid and contains impurities with different solubility profiles. It is often the most efficient method for achieving high purity on a large scale.[1]

  • Silica Gel Column Chromatography is the method of choice for crude products that are oils or for separating compounds with very similar solubility but different polarity.[1][7]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the physical state and initial purity of your crude product.

  • If the crude product is a solid: Attempt recrystallization first. It is faster, less solvent-intensive, and often more scalable than chromatography.

  • If the crude product is an oil or tar: Column chromatography is necessary.

  • If recrystallization fails or the product is still impure: Column chromatography is the next logical step to isolate the target compound from persistent impurities.[1]

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[3] It allows you to qualitatively assess the number of components in your crude mixture, choose an appropriate solvent system for column chromatography, and analyze the purity of fractions collected from the column or the crystals obtained from recrystallization.[1][4]

Purification Workflow & Decision Diagram

The following diagram outlines the logical workflow for purifying your crude product.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Technique Selection cluster_2 Phase 3: Purity Verification Crude Crude Product Assess Assess Physical State (TLC Analysis) Crude->Assess IsSolid Is it a Solid? Assess->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize  Yes Chromatography Perform Column Chromatography IsSolid->Chromatography No (Oil/Tar) CheckPurity Assess Purity (TLC, NMR, MP) Recrystallize->CheckPurity Chromatography->CheckPurity CheckPurity->Chromatography No (from Recrystallization) Pure Pure Product CheckPurity->Pure Yes Impure Still Impure CheckPurity->Impure No (from Column) Impure->Chromatography Re-purify with Optimized Conditions

Caption: Decision workflow for purifying crude product.

Troubleshooting Guide

Recrystallization Issues

Problem 1: My compound "oils out" instead of forming crystals.

  • Symptom: Upon cooling the hot, saturated solution, a liquid layer (oil) separates instead of solid crystals.

  • Causality: This common issue occurs when the melting point of your compound is lower than the boiling point of the chosen solvent, or when the solution is cooled too quickly, preventing proper crystal lattice formation.[8] The presence of impurities can also depress the melting point, exacerbating this problem.

  • Solutions:

    • Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool or a towel if necessary, before moving it to an ice bath. Rapid cooling favors precipitation over crystallization.[8]

    • Choose a Lower-Boiling Solvent: Select a solvent with a boiling point well below your compound's melting point.

    • Use a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, ethyl acetate) where it is highly soluble. Then, while stirring and keeping the solution warm, add a "poor" solvent (e.g., water, hexanes) dropwise until the solution just becomes cloudy (the point of saturation). Add a few drops of the "good" solvent to clarify the solution, then cool slowly.[8]

    • Lower the Concentration: An overly concentrated solution can sometimes oil out. Add a small amount of hot solvent to the oiled mixture, reheat to dissolve, and attempt to cool again.

Problem 2: No crystals form upon cooling.

  • Symptom: The solution remains clear even after cooling in an ice bath.

  • Causality: The solution is not sufficiently supersaturated. This means either too much solvent was used, or the compound is simply too soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cold solution to initiate crystallization.[3]

    • Reduce Solvent Volume: Gently evaporate some of the solvent under reduced pressure or by blowing a stream of nitrogen over the surface, then try cooling again.

    • Change Solvents: The chosen solvent may be too good. Switch to a solvent in which the compound is less soluble, or use a mixed-solvent system as described above.[8]

Problem 3: The recrystallized product shows low recovery.

  • Symptom: The mass of the dried, purified crystals is significantly lower than expected.

  • Causality: This can result from using too much solvent during dissolution, premature crystallization during a hot filtration step, or significant solubility of the compound in the cold solvent.[3]

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[3]

    • Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask with hot solvent vapor to prevent the product from crashing out on the filter paper.[3][8]

    • Maximize Precipitation: Ensure the solution is thoroughly cooled. Placing it in an ice bath or even a freezer for a short period can maximize crystal formation.[3]

    • Recover a Second Crop: The liquid remaining after filtration (the mother liquor) may still contain a significant amount of dissolved product. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Table 1: Recrystallization Solvent Selection Guide
Solvent Class Examples
AlcoholsEthanol, Methanol, Isopropanol
EstersEthyl Acetate
HydrocarbonsHexanes, Heptane
EthersTetrahydrofuran (THF)
Mixed SolventsEthanol/Water, Ethyl Acetate/Hexanes
Column Chromatography Issues

Problem 1: Poor separation of spots on TLC and on the column.

  • Symptom: The product and impurities move together (similar Rf values) or appear as streaks rather than distinct spots/bands.

  • Causality: The chosen mobile phase (eluent) has incorrect polarity. Either it is too polar, causing all compounds to move quickly with the solvent front, or not polar enough, causing all compounds to remain adsorbed to the silica.

  • Solutions:

    • Optimize the Solvent System: The ideal solvent system for column chromatography will give your target compound an Rf value of 0.25-0.35 on a TLC plate.

      • If Rf is too high (>0.5): Decrease the polarity of the eluent. For an ethyl acetate/hexanes system, this means increasing the proportion of hexanes.

      • If Rf is too low (<0.2): Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[3]

    • Try a Different Solvent System: If adjusting polarity doesn't work, switch to a different solvent system. For example, try dichloromethane/methanol or toluene/ethyl acetate.

Problem 2: The column cracks or shows channeling.

  • Symptom: Fissures or channels appear in the silica bed after packing or during the run, leading to very poor separation as the sample bypasses the stationary phase.

  • Causality: This is almost always due to improper packing of the column or allowing the top of the silica bed to run dry.[3]

  • Solutions:

    • Proper Packing: Pack the column as a slurry. Mix the silica gel with your initial, least polar eluent and pour it into the column in one continuous motion. Tap the column gently and use pressure to settle the bed into a uniform, stable matrix.[9]

    • Never Let the Column Run Dry: Always ensure there is a layer of solvent above the silica bed. If the bed dries out, it will crack.

Problem 3: Low yield of the purified product after the column.

  • Symptom: The combined, pure fractions contain very little product.

  • Causality: The product may be irreversibly adsorbed to the silica gel, or it may have been missed during fraction collection. It could also be co-eluting with an impurity that is not visible on TLC (if not UV-active).

  • Solutions:

    • Increase Eluent Polarity (Flushing): After you have collected what you believe is all of your product, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or even 5-10% methanol in dichloromethane) to see if any remaining product elutes.

    • Dry Loading: If your compound has limited solubility in the eluent, it can precipitate at the top of the column when loaded. To prevent this, pre-adsorb the crude product onto a small amount of silica gel. Dissolve your crude material in a volatile solvent (like dichloromethane), add a small amount of silica, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[9]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Mixed-Solvent Method)

This protocol is a robust starting point when the ideal single solvent is not known.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethanol) at room temperature, just enough to completely dissolve the solid.

  • Addition of "Poor" Solvent: While stirring, add a "poor" solvent (e.g., deionized water) dropwise until the solution becomes persistently cloudy. This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes just clear again. If necessary, gently warm the solution to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are visible or if the solution is colored and you have added activated charcoal, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated.[3][8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture (the same ratio used for crystallization) to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes a starting solvent system of ethyl acetate/hexanes.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). The amount of silica should be roughly 50-100 times the mass of your crude product.

  • Column Packing: Pour the slurry into the chromatography column. Use air pressure to pack the silica into a firm, uniform bed. Drain the excess solvent until it is level with the top of the silica.[3][9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully add this solution directly to the top of the column. Alternatively, for better resolution, use the dry loading method described in the troubleshooting section.[3]

  • Elution: Carefully add the eluent to the column. Begin elution with the low-polarity mobile phase, applying pressure to maintain a steady flow. If the product does not elute, gradually increase the polarity of the mobile phase (gradient elution). For example, move from 5% to 10%, then 15% ethyl acetate in hexanes.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate. Develop the plate in the same solvent system to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.[3]

References

  • BenchChem. (n.d.). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Wang, L., et al. (2018). Thiazole-Induced Surface Passivation and Recrystallization of CH3NH3PbI3 Films for Perovskite Solar Cells with Ultrahigh Fill Factors. ACS Applied Materials & Interfaces.
  • NIScPR. (n.d.). Synthesis, characterization and evaluation of new thiazole derivatives as anthelmintic agents. Online Publishing @ NIScPR.
  • BenchChem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Al-Ostath, A., et al. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC.
  • Yurttaş, L., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis Online.
  • Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.
  • Stanovnik, B., et al. (2009). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. HETEROCYCLES, 78.
  • ResearchGate. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells.
  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • BenchChem. (n.d.). Resolving impurities in the synthesis of 1,3,4-Thiadiazole-2,5-dithiol.
  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives.

Sources

Optimization

Technical Support Center: Solubilization of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

Welcome to the Application Science Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers working with Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers working with Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate —a highly lipophilic, di-esterified thiazole derivative.

Because up to 70% of novel pharmacological compounds exhibit poor aqueous solubility[1], formulation failures are a leading cause of assay artifacts. This guide is engineered to help you bypass common pitfalls, ensuring your in vitro and in vivo data are robust, reproducible, and scientifically sound.

Part 1: Molecular Triage & Root Cause Analysis (FAQ)

Q: Why is this specific molecule so difficult to dissolve in standard aqueous buffers? A: The insolubility is a direct consequence of its molecular architecture. The compound features a hydrophobic thiazole core flanked by two ethyl ester groups (at the 2- and 5-positions). It lacks hydrogen-bond donors and possesses no strongly ionizable functional groups at physiological pH. This places it firmly in Class II (or IV) of the Biopharmaceutics Classification System (BCS), where dissolution rate and solubility are the primary rate-limiting steps for absorption[2].

Q: Can I use pH adjustment (e.g., adding HCl or NaOH) to force it into solution? A: Absolutely not. While pH modification is a common technique for ionizable drugs, the thiazole nitrogen is an extremely weak base (pKa ~2.5) and will not protonate near pH 7.4. More critically, exposing this molecule to extreme pH (<4 or >9) will catalyze the rapid hydrolysis of the two ethyl ester bonds, degrading your active pharmaceutical ingredient (API) into its corresponding carboxylic acids. This alters the pharmacological profile entirely. Non-ionic solubilization strategies must be employed.

Part 2: In Vitro Assay Troubleshooting & Protocols

Q: When I dilute my DMSO stock into cell culture media, the compound precipitates. How do I prevent this without killing my cells? A: Precipitation upon dilution (the "solvent crash") occurs because the co-solvent (DMSO) rapidly diffuses into the bulk aqueous phase, leaving the lipophilic API stranded beyond its thermodynamic solubility limit. To prevent this, you must introduce a thermodynamic sink—such as a carrier protein (e.g., Bovine Serum Albumin, BSA)—into the aqueous media before adding the DMSO stock.

Protocol 1: Self-Validating In Vitro Solubilization Workflow

Mechanism: BSA contains hydrophobic binding pockets that sequester lipophilic molecules, acting as a molecular chaperone to maintain the API in a metastable solution.

  • Stock Preparation: Dissolve the API in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the ester groups during storage.

  • Media Pre-conditioning: Warm the cell culture media to 37°C and supplement with 0.1% to 0.5% (w/v) fatty-acid-free BSA.

  • Dropwise Addition: While vortexing the media at low speed, add the DMSO stock dropwise. The final DMSO concentration must not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Validation Step (The Tyndall Test): Shine a laser pointer through the final solution in a dark room. If you observe a visible beam path (Tyndall effect), nano-precipitation has occurred. If the beam is invisible, you have successfully achieved a true molecular solution.

Part 3: In Vivo Formulation Strategies

Q: We need to dose this compound intravenously (IV) in rodents. What is the safest vehicle that won't cause embolism or ester degradation? A: The gold standard for IV delivery of lipophilic esters is Cyclodextrin Inclusion Complexation , specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Mechanism: HP-β-CD is an oligosaccharide ring with a hydrophilic exterior and a hydrophobic internal cavity. It encapsulates the lipophilic thiazole and ester moieties, shielding them from the aqueous environment. This not only boosts solubility exponentially but also sterically hinders plasma esterases from prematurely hydrolyzing the ester bonds[]. Unlike co-solvents, cyclodextrins offer enhanced stability against dilution-induced precipitation in the bloodstream[4].

Protocol 2: HP-β-CD Complexation for IV Injection
  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile 0.9% saline.

    • Causality: 20% is well-tolerated systemically and provides sufficient cavity equivalents for a 1:1 API:Cyclodextrin stoichiometric complex.

  • API Incorporation: Add the required mass of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate directly to the vehicle.

  • Energy Input: Probe sonicate the suspension on ice for 3 cycles of 30 seconds.

    • Causality: Sonication provides the activation energy required to disrupt the API's crystal lattice, allowing individual molecules to enter the cyclodextrin cavities.

  • Equilibration & Validation: Stir overnight at room temperature to reach thermodynamic equilibrium. Filter through a 0.22 µm PVDF syringe filter.

    • Self-Validation: Analyze the pre- and post-filtration concentrations via HPLC to confirm 100% encapsulation and verify that no active ingredient was lost to the filter membrane.

Q: We are transitioning to oral dosing (PO). How do we overcome the gastrointestinal solubility barrier? A: For oral delivery, converting the crystalline API into an Amorphous Solid Dispersion (ASD) is highly effective. By dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., HPMC or PVP), you eliminate the crystal lattice energy barrier. According to the Noyes-Whitney equation, this significantly increases both the dissolution rate and the apparent solubility in gastric fluids[2].

Part 4: Quantitative Excipient Selection Guide

To ensure experimental integrity and animal welfare, adhere to the following validated limits for solubilizing excipients.

Excipient / CarrierMechanism of ActionMax In Vitro LimitMax In Vivo Limit (Mice)Key Advantage for this API
DMSO Co-solvent (reduces water dielectric constant)0.1% - 0.5% (v/v)< 10% (v/v) via IPHigh solubilizing power for stock generation.
HP-β-CD Inclusion Complexation (hydrophobic cavity)1% - 5% (w/v)20% - 30% (w/v) IV/POProtects ester bonds from rapid hydrolysis.
Tween 80 Micellar Solubilization (surfactant)0.01% (v/v)5% - 10% (v/v) POExcellent for stabilizing oral suspensions.
HPMC Polymeric Matrix (Amorphous Solid Dispersion)N/ASolid Dosage FormEnhances oral dissolution rate significantly.

Table 1: Summary of excipient limits and mechanistic advantages for lipophilic ester formulation.

Part 5: Solubilization Workflow Visualization

The following decision matrix illustrates the logical workflow for selecting the appropriate solubilization strategy based on your experimental constraints.

G API Ethyl 2-(2-ethoxy-2-oxoethyl) thiazole-5-carboxylate (Highly Lipophilic, Dual Esters) Constraint Constraint Check: Avoid extreme pH due to ester hydrolysis risk API->Constraint InVitro In Vitro Assays (Cellular/Biochemical) Constraint->InVitro Cell Culture InVivoIV In Vivo Dosing (IV/IP) (Systemic Exposure) Constraint->InVivoIV Injection InVivoPO In Vivo Dosing (PO) (Oral Bioavailability) Constraint->InVivoPO Gavage DMSO Cosolvent System (DMSO + BSA) Max 0.5% final DMSO InVitro->DMSO Minimize toxicity Cyclo Inclusion Complexation (20% HP-β-CD) Shields esters, high solubility InVivoIV->Cyclo Prevent precipitation ASD Amorphous Solid Dispersion (HME with HPMC/PVP) Increases dissolution rate InVivoPO->ASD Overcome GI barrier

Figure 1: Decision matrix for formulating Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate.

References

  • [1] Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information (NCBI). 1

  • [2] Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. 2

  • [4] Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. 4

  • [] Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate Quantification

As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, field-tested framework for developing a robust HPLC quantification method for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, field-tested framework for developing a robust HPLC quantification method for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate. We will move from foundational principles and method setup to advanced troubleshooting, ensuring scientific integrity and practical applicability at every step.

Part 1: Foundational Knowledge & Initial Method Development

Before embarking on any experimental work, it's crucial to understand the physicochemical properties of the analyte, as these will dictate our chromatographic strategy.

Analyte at a Glance: Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

  • Structure: This molecule contains a heterocyclic thiazole ring and two ethyl ester functional groups.

  • Polarity: The presence of two ester groups suggests the molecule is of moderate to low polarity, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2]

  • Chromophore: The conjugated system within the thiazole ring allows for ultraviolet (UV) absorbance, making UV-Vis detection a suitable choice for quantification.[3][4]

Frequently Asked Questions (FAQs) for Initial Method Setup

Q1: What is the best starting point for column selection?

A1: A C18 (octadecylsilane) column is the industry standard and the most logical starting point for an analyte of this nature.[2][5] The primary retention mechanism will be hydrophobic interactions between the analyte and the C18 stationary phase.

  • Recommendation: Begin with a high-quality, end-capped C18 column with standard dimensions (e.g., 4.6 mm x 150 mm, 5 µm particle size). End-capping is critical as it minimizes the interaction of the thiazole ring's heteroatoms with residual silanol groups on the silica backbone, thereby preventing peak tailing.[6] For faster analysis, columns with smaller particles (e.g., 3 µm) can be used.[7]

Q2: How do I select the mobile phase and elution mode?

A2: The mobile phase should consist of a mixture of a polar aqueous component and a less polar organic modifier.

  • Organic Modifier: Acetonitrile is generally the preferred choice over methanol for this type of analysis due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[7]

  • Aqueous Component: Start with HPLC-grade water. To ensure sharp peaks, it is advisable to add a small amount of acid to the aqueous phase, such as 0.1% formic acid or 0.1% orthophosphoric acid.[8] This suppresses the ionization of any free silanol groups on the column, further reducing peak tailing.[7]

  • Elution Mode: An isocratic elution (constant mobile phase composition) may be sufficient if the sample matrix is simple. However, a gradient elution (where the proportion of the organic modifier is increased over time) is often more effective. It provides better resolution for complex samples and ensures that even strongly retained impurities are eluted from the column in a reasonable time, leading to sharper peaks and improved sensitivity.

Q3: What UV wavelength should I use for detection?

A3: Thiazole-containing compounds typically exhibit significant UV absorbance in the range of 270–340 nm.[4][8][9] While a precise maximum absorption wavelength (λmax) should be determined experimentally, a good starting point can be inferred from published data on similar structures. For example, some aminothiazole derivatives show a maximum absorbance around 272 nm, while other thiazole derivatives absorb closer to 298 nm.[3][8]

  • Protocol for Determining λmax:

    • Prepare a dilute solution of your analyte in the initial mobile phase.

    • Using a UV-Vis spectrophotometer or a photodiode array (PDA) detector in your HPLC system, perform a scan across the range of 200-400 nm.

    • The wavelength with the highest absorbance should be selected for quantification to maximize sensitivity.

Part 2: Recommended Starting Method & Protocol

This section provides a detailed, step-by-step protocol that serves as a robust starting point for your method development.

Table 1: Initial HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase; good balance of efficiency and backpressure.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape by suppressing silanol interactions.[7]
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity.[7]
Gradient Elution 5% B to 95% B over 10 minEnsures elution of all components with good peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control ensures retention time stability.[10]
Injection Volume 10 µLA good starting volume to avoid column overload.[11]
Detection UV at 272 nmA common absorbance maximum for thiazole derivatives.[8]
Sample Diluent Mobile Phase (Initial Conditions)Ensures compatibility and good peak shape.[11]
Experimental Workflow Diagram

HPLCMethodDevelopment cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation prep_analyte Prepare Analyte Stock (1 mg/mL in Acetonitrile) prep_system Equilibrate HPLC System with Initial Conditions prep_analyte->prep_system prep_mobile Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) prep_mobile->prep_system run_scan Perform UV-Vis Scan (Determine λmax) prep_system->run_scan run_gradient Initial Gradient Run (5-95% B) run_scan->run_gradient Set λmax eval_peak Evaluate Peak Shape & Retention Time run_gradient->eval_peak opt_gradient Optimize Gradient Slope eval_peak->opt_gradient Optimization Needed validate Perform Method Validation (ICH Q2(R2)) eval_peak->validate Acceptable Result opt_flow Adjust Flow Rate/Temp opt_gradient->opt_flow check_robust Assess Method Robustness opt_flow->check_robust check_robust->validate Method Finalized

Caption: Workflow for HPLC method development and validation.

Part 3: Troubleshooting Guide

Even with a well-designed method, problems can arise. This section addresses common issues in a question-and-answer format.[12][13]

Troubleshooting Flowchart

HPLCTroubleshooting cluster_problems cluster_solutions1 Peak Shape Issues cluster_solutions2 Retention Time Issues cluster_solutions3 Pressure Issues cluster_solutions4 Baseline Issues start Identify HPLC Problem p1 Poor Peak Shape? p2 Retention Time Shift? p3 High Backpressure? p4 Baseline Noise? s1_tail Tailing: Check mobile phase pH, reduce sample load, check for column contamination. p1->s1_tail Tailing s1_front Fronting: Reduce injection volume, ensure sample solvent is weaker than mobile phase. p1->s1_front Fronting s1_split Split: Check for column void or plugged frit, check for leaks in tubing connections. p1->s1_split Splitting s2_drift Drifting: Check for temperature fluctuations, ensure proper mobile phase mixing. p2->s2_drift Gradual Drift s2_sudden Sudden Shift: Check for leaks, air bubbles in pump, or incorrect mobile phase composition. p2->s2_sudden Sudden Change s3_high High Pressure: Flush column, replace in-line filter/guard column, check for system blockages. p3->s3_high s4_noise Noise/Drift: Degas mobile phase, clean detector cell, check for pump seal wear. p4->s4_noise

Caption: A decision tree for troubleshooting common HPLC problems.

Table 2: Detailed Troubleshooting Scenarios
Question/ProblemPotential Cause(s)Recommended Solution(s)
Q: My peak is tailing severely. What should I do? 1. Secondary Silanol Interactions: The nitrogen or sulfur on the thiazole ring is interacting with acidic silanol groups on the column packing.[6] 2. Column Overload: Injecting too much sample mass.[11] 3. Column Contamination: Buildup of strongly retained compounds at the column head.1. Ensure your mobile phase is acidified (e.g., with 0.1% formic acid). Consider a column with a different stationary phase or one that is specifically designed for low silanol activity.[7] 2. Reduce the sample concentration or injection volume. 3. Flush the column with a strong solvent (e.g., isopropanol). Use a guard column to protect the analytical column.
Q: My retention times are drifting to be shorter over a series of injections. Why? 1. Column Temperature Fluctuation: The ambient temperature of the lab may be increasing, or the column oven is not stable. A 1°C increase can decrease retention time by 1-2%.[10] 2. Mobile Phase Inconsistency: Inadequate mixing of mobile phase components or evaporation of the more volatile organic solvent. 3. Column Degradation: Hydrolysis of the silica-based stationary phase, especially at high pH.1. Always use a thermostatically controlled column compartment and allow the system to fully equilibrate before starting your analysis.[10] 2. Prepare fresh mobile phase daily, ensure it is thoroughly mixed, and keep solvent bottles capped. 3. Operate within the recommended pH range for your column (typically pH 2-8 for silica-based columns).
Q: I am seeing "ghost peaks" in my blank injections. What is the source? 1. Sample Carryover: Residue from a previous, more concentrated sample remains in the autosampler needle or injection port.[12] 2. Column Contamination: Strongly retained compounds from previous samples are slowly eluting. 3. Contaminated Mobile Phase: Impurities in the solvents or additives.1. Optimize the needle wash procedure in your autosampler method. Use a stronger wash solvent if necessary.[12] 2. Implement a column wash step with a strong solvent at the end of each analytical sequence. 3. Use high-purity, HPLC-grade solvents and reagents.

Part 4: Method Validation Considerations

Once the method is developed and optimized, it must be validated to prove it is fit for its intended purpose. This is a critical regulatory requirement in drug development.[14] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[15][16]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of 5-6 concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration (a standard) and comparing the measured value to the theoretical value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[18] This provides an indication of its reliability during normal usage.

References

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • PerkinElmer. HPLC Troubleshooting: Conquering Common Challenges.
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • AIP Publishing.
  • Benchchem.
  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column.
  • Benchchem.
  • Pharmaguideline. (2024, December 11).
  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Cyberlipid. HPLC analysis.
  • ACS Omega. (2023, July 24). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective.
  • PMC. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • ResearchGate. An online-coupled HPLC-GC-FID method for the determination of fatty acid methyl and ethyl esters in olive oil.
  • PMC.
  • ICH. (2023, November 30).
  • RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • MOST Wiedzy. (2021, March 23).
  • ResearchGate. (2020, July 14). (PDF)
  • PubMed. (1984, August 1). Identification and quantitation of fatty acid ethyl esters in biological specimens.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

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Optimization

Technical Support Center: Amidation of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for the amidation of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, a common reaction in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the amidation of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, a common reaction in medicinal chemistry. As a senior application scientist, this resource is designed to help you navigate and minimize common side reactions, ensuring the integrity and purity of your target compounds.

Troubleshooting Guide: Question & Answer

Issue 1: Low Yield of the Desired Mono-Amide Product

Q: My amidation reaction is resulting in a low yield of the intended product. What are the likely causes and how can I improve the conversion?

A: Low yields in this amidation can stem from several factors, primarily incomplete reaction or the formation of multiple byproducts. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Conversion: The reaction may not be reaching completion. This can be addressed by:

    • Optimizing Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. While higher temperatures can increase the reaction rate, they may also promote side reactions. A careful balance is necessary.

    • Choice of Coupling Agent: The selection of a suitable coupling agent is critical for efficient amide bond formation. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are commonly used.[1][2] For more challenging couplings, phosphonium or aminium reagents such as PyBOP or HATU can be more effective.[3][4]

    • Stoichiometry: Ensure the correct stoichiometric ratios of the starting material, amine, and coupling agent are used. An excess of the amine can sometimes drive the reaction to completion, but may also lead to di-amidation.

  • Formation of Di-amide Impurity: Your starting material, Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, possesses two ester groups, both of which can react with the amine. To favor the formation of the desired mono-amide at the 2-position ethyl ester:

    • Control Stoichiometry: Use a controlled amount of the amine (typically 1.0 to 1.2 equivalents) to minimize the formation of the di-amide.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the two ester groups may have different reactivities.

  • Hydrolysis of the Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the ester groups, reducing the yield of the desired amide. Ensure that all solvents and reagents are anhydrous.

Issue 2: Presence of an Unexpected Diastereomer or Racemization

Q: I am observing the formation of a diastereomer of my product, suggesting epimerization has occurred. What causes this and how can it be prevented?

A: Epimerization, the change in configuration at a stereocenter, is a significant concern, particularly at the carbon alpha to the newly formed amide bond.[5] This is often facilitated by the reaction conditions.

  • Mechanism of Epimerization: The primary route for epimerization during amide coupling involves the formation of a planar oxazolone intermediate.[6][7] The acidity of the alpha-proton is increased upon activation of the carboxylic acid (or in this case, the ester), and its removal by a base leads to this intermediate. Reprotonation can then occur from either face, leading to racemization.[6]

  • Preventative Measures:

    • Choice of Base: The type and amount of base used are critical. Strong, non-nucleophilic bases are generally preferred. N-Methylmorpholine (NMM) is often a better choice than diisopropylethylamine (DIPEA) as it is less prone to causing epimerization.[6] Use the minimum amount of base necessary.

    • Coupling Reagents and Additives: Certain coupling reagents are more prone to causing racemization than others. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress epimerization by forming an active ester that is less susceptible to oxazolone formation.[2][4]

    • Reaction Temperature: Keep the reaction temperature as low as possible. Amidation reactions are often run at 0°C or even lower to minimize this side reaction.[4]

    • Pre-activation Time: Minimize the time the ester is "activated" by the coupling reagent before the amine is introduced.[6][8] In-situ activation is generally preferred.

Issue 3: Thiazole Ring Instability and Degradation

Q: My reaction mixture is showing signs of degradation, and I suspect the thiazole ring is opening. What conditions lead to this, and how can I maintain the integrity of the heterocycle?

A: The thiazole ring, while aromatic, can be susceptible to cleavage under certain conditions.[9]

  • Causes of Ring Opening:

    • Harsh Basic or Acidic Conditions: Strong bases or acids can promote the hydrolysis and subsequent opening of the thiazole ring. The stability of the ring can be influenced by the substituents present.[10]

    • Nucleophilic Attack: Potent nucleophiles can attack the electrophilic positions of the thiazole ring, leading to its cleavage.

  • Strategies for Prevention:

    • Mild Reaction Conditions: Employ mild coupling agents and bases to avoid harsh pH conditions.

    • Control of Nucleophiles: Ensure that the concentration and reactivity of the amine nucleophile are controlled.

    • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation pathways that might be initiated by air.[11]

Frequently Asked Questions (FAQs)

Q1: Which ester group on Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is more reactive towards amidation?

A1: The reactivity of the two ester groups can be influenced by electronic and steric factors. The ethyl ester at the 2-position is attached to a methylene group, while the ester at the 5-position is directly attached to the thiazole ring. The electron-withdrawing nature of the thiazole ring may influence the electrophilicity of the carbonyl carbon of the 5-carboxylate. However, the specific reaction conditions, including the solvent and the nature of the amine, will ultimately determine the selectivity. It is crucial to experimentally determine the major product through characterization techniques like NMR.

Q2: What are the best analytical techniques to monitor the reaction and identify side products?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material, product, and major byproducts. Chiral HPLC is essential for detecting and quantifying epimerization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the components in your reaction mixture, which is invaluable for identifying unexpected side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated byproducts.

Q3: What are some recommended purification strategies for the final product?

A3:

  • Column Chromatography: This is the most common method for purifying the desired amide from unreacted starting materials and byproducts.[12][13] The choice of solvent system will depend on the polarity of your product.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for obtaining a pure compound.

  • Preparative HPLC: For difficult separations, especially for diastereomers, preparative HPLC can be employed.

Experimental Protocols

Protocol 1: General Procedure for Amidation using EDC/HOBt
  • Dissolve Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Add HOBt (1.2 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the desired amine (1.1 eq) to the mixture.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amidation using HATU for Challenging Couplings
  • Dissolve Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up and purification are similar to Protocol 1.

Data Presentation

Table 1: Comparison of Common Coupling Agents in Amidation Reactions

Coupling AgentAdditiveTypical BaseAdvantagesDisadvantages
EDC/DCC HOBt, OxymaDIPEA, NMMCost-effective, readily available.Can lead to epimerization, formation of urea byproducts.[2][4]
HATU/HBTU NoneDIPEA, NMMHigh coupling efficiency, less epimerization than carbodiimides.[4]More expensive, can cause guanidinylation of the amine.[14]
PyBOP NoneDIPEA, NMMGood for sterically hindered couplings.[3]Can be less reactive than uronium-based reagents.
T3P NonePyridine, DIPEAByproducts are water-soluble, easy to remove.Can require higher temperatures.[11]

Visualizations

Diagram 1: General Amidation Workflow

AmidationWorkflow cluster_reagents Reagents Start Starting Material: Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate Reaction Amidation Reaction Start->Reaction Amine Amine Amine->Reaction Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Reaction Base Base (e.g., DIPEA, NMM) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Desired Mono-Amide Product Purification->Product

Caption: A general workflow for the amidation reaction.

Diagram 2: Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield of Desired Product Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Di_amidation Di-amidation? Start->Di_amidation Degradation Degradation? Start->Degradation Optimize_Conditions Optimize: - Reaction Time/Temp - Coupling Agent Incomplete_Conversion->Optimize_Conditions Yes Control_Stoichiometry Control Amine Stoichiometry (1.0-1.2 eq) Di_amidation->Control_Stoichiometry Yes Mild_Conditions Use Milder: - Base - Coupling Agent Degradation->Mild_Conditions Yes Anhydrous Ensure Anhydrous Conditions Degradation->Anhydrous If Hydrolysis

Caption: A troubleshooting decision tree for low product yield.

References

  • A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides - Benchchem. (n.d.).
  • Technical Support Center: Peptide Coupling Troubleshooting - Benchchem. (n.d.).
  • Thiazole synthesis - Organic Chemistry Portal. (n.d.).
  • Epimerisation in Peptide Synthesis - PMC - NIH. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.).
  • Design and Synthesis of Aryl Amide Derivatives Containing Thiazole as Type III Secretion System Inhibitors against Pseudomonas aeruginosa - ACS Publications. (2024, July 26).
  • Manganese Catalyzed Direct Amidation of Esters with Amines - ACS Publications. (2021, January 7).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature - PMC. (2018, October 9).
  • Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Publishing. (2022, July 15).
  • Importance of substituents in ring opening: a DFT study on a model reaction of thiazole to thioamide - ResearchGate. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature - PubMed. (2018, October 9).
  • Dipeptide Syntheses via Activated α‐Amino Esters | Request PDF - ResearchGate. (2026, January 11).
  • Any method for selective amidation of ester over amide? - ResearchGate. (2015, February 23).
  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PMC. (n.d.).
  • synthesis of thiazoles - YouTube. (2019, January 19).
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024, March 29).
  • Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment | Journal of Medicinal Chemistry - ACS Publications. (2024, November 8).
  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Journal of Chemical Education - ACS Publications. (2013, November 14).
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC. (n.d.).
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. (2023, August 6).
  • Synthesis of thiazoles from vinyl azides and potassium thiocyanate under different reaction conditions. (n.d.).
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC. (2023, March 6).
  • Thiazole - Wikipedia. (n.d.).
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC. (2023, August 6).
  • Coupling reaction sometimes works, sometimes doesn't : r/Chempros - Reddit. (2023, October 5).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • Proposed mechanism for the formation of thiazole derivatives. - ResearchGate. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.).
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC. (n.d.).
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. (2016, January 4).
  • Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates | Request PDF - ResearchGate. (n.d.).
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
  • Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate - Sigma-Aldrich. (n.d.).
  • Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. (2014, February 7).

Sources

Reference Data & Comparative Studies

Validation

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate vs other thiazole derivatives in drug design

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate vs. Traditional Thiazole Scaffolds: A Comparative Guide for Drug Design As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limi...

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Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate vs. Traditional Thiazole Scaffolds: A Comparative Guide for Drug Design

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of monofunctional scaffolds. While the thiazole ring is a privileged heterocycle found in numerous FDA-approved therapeutics (e.g., Dasatinib, Meloxicam)[1], the demand for highly selective, multi-target inhibitors has shifted focus toward bifunctional building blocks[2].

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (EEOTC) represents a sophisticated, dual-esterified scaffold. Unlike traditional thiazoles, EEOTC provides two orthogonal vectors for derivatization, enabling the construction of complex pharmacophores without the need for exhaustive protection-deprotection cycles. This guide provides an objective, data-driven comparison of EEOTC against standard thiazole derivatives, detailing its unique reactivity, target applications, and validated experimental protocols.

Structural & Mechanistic Analysis: The Bifunctional Advantage

To understand the utility of EEOTC, we must evaluate its chemical reactivity and pharmacophore potential against conventional thiazole classes:

  • 2-Aminothiazoles (Monofunctional): These are highly nucleophilic at the exocyclic amine, making them excellent hinge-binders for kinases such as VEGFR-2[2]. However, their monofunctional nature limits structural elaboration. Once the amine is coupled, further functionalization requires harsh conditions that often degrade the thiazole core.

  • Thiazolidinediones (TZDs): Known primarily for PPARγ agonism (e.g., Pioglitazone), TZDs are effective metabolic modulators but are frequently associated with off-target toxicity and limited stability in basic aqueous conditions[3].

  • EEOTC (Bifunctional Bis-Ester): EEOTC features an ethyl carboxylate at the C5 position and a (2-ethoxy-2-oxoethyl) group (an ethyl acetate moiety) at the C2 position.

    • Causality in Design: The presence of two ester groups with differing steric and electronic environments allows for orthogonal derivatization . The C2-acetate group contains an active methylene and is less sterically hindered, making it highly reactive toward primary amines (amidation) or Knoevenagel condensations. Conversely, the C5-carboxylate is electronically conjugated with the aromatic thiazole ring, rendering it less reactive. This allows chemists to selectively modify the C2 position while preserving the C5 ester for late-stage saponification and coupling.

Workflow EEOTC EEOTC Scaffold (Bifunctional Bis-Ester) Amidation C2-Selective Amidation (Room Temp, EtOH) EEOTC->Amidation Primary Amines (Kinetic Control) Aminothiazole 2-Aminothiazole (Monofunctional) Target2 Kinase Inhibitors (Hinge Binders) Aminothiazole->Target2 Direct Coupling Saponification C5-Saponification (LiOH, THF/H2O) Amidation->Saponification Orthogonal Deprotection Target1 MAGL / HSET Inhibitors (Complex Pharmacophores) Saponification->Target1 Peptide Coupling

Caption: Workflow demonstrating the orthogonal derivatization of EEOTC compared to monofunctional thiazoles.

Comparative Performance in Target Binding

The extended vectors of thiazole-5-carboxylates like EEOTC allow them to access deeper allosteric pockets compared to standard 2-aminothiazoles. Recent literature highlights their efficacy in novel therapeutic areas:

  • HSET (KIFC1) Kinesin Inhibition: Centrosome-amplified cancer cells rely on the kinesin HSET to cluster extra centrosomes, mimicking bipolar spindle formation to ensure survival[4]. Thiazole-5-carboxylate derivatives have been identified as potent, ATP-competitive inhibitors of HSET[4]. By blocking this kinesin, these derivatives induce multipolar mitotic spindles, leading to aberrant cell division and apoptosis in cancer cells with nanomolar biochemical potency[4].

  • Monoacylglycerol Lipase (MAGL) Inhibition: MAGL regulates pro-tumorigenic signaling lipids in the endocannabinoid system[5]. 2-Substituted thiazole-5-carboxylates have demonstrated highly selective MAGL inhibition, with optimized derivatives achieving IC50 values as low as 0.037 µM, significantly outperforming traditional scaffolds in targeted cancer therapy[5].

Pathway CancerCell Centrosome-Amplified Cancer Cell HSET HSET (KIFC1) Kinesin CancerCell->HSET Clustering Centrosome Clustering (Bipolar Spindle Formation) HSET->Clustering Promotes Survival Cell Survival & Tumor Growth Clustering->Survival Inhibitor Thiazole-5-carboxylate Derivative (EEOTC-derived) Inhibitor->HSET ATP-Competitive Inhibition Multipolar Multipolar Mitotic Spindle Inhibitor->Multipolar Induces Apoptosis Aberrant Division & Apoptosis Multipolar->Apoptosis

Caption: Mechanism of action for thiazole-5-carboxylate derivatives targeting HSET (KIFC1) in cancer cells.

Data Presentation: Scaffold Comparison Matrix

The following table summarizes the physicochemical and pharmacological distinctions between EEOTC and alternative thiazole scaffolds[2],[5],[4].

Scaffold TypePrimary Reactive Site(s)Structural VectorsKey Therapeutic TargetsTypical IC50 Range (Target)
EEOTC (Bis-Ester) C2-Acetate, C5-CarboxylateDual (Orthogonal)HSET (KIFC1), MAGL0.037 µM – 5.0 µM
2-Aminothiazole C2-Exocyclic AmineSingleVEGFR-2, Kinases2.50 µM – 8.40 µM
Thiazolidinedione N3-Position, C5-MethyleneSinglePPARγ, Aldose Reductase0.10 µM – 1.5 µM
4-Methylthiazole C2-PositionSingleAntimicrobial targets> 10.0 µM (MIC)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols detail the synthesis and biological evaluation of EEOTC derivatives. Each step is designed as a self-validating system to guarantee reproducibility.

Protocol A: Orthogonal Amidation of EEOTC (C2-Selective)

This protocol details the selective amidation of the C2-acetate group without hydrolyzing the C5-carboxylate.

  • Preparation: Dissolve 1.0 eq of EEOTC in anhydrous ethanol (0.2 M concentration).

    • Causality: Ethanol is chosen over methanol to prevent transesterification of the ethyl esters. Anhydrous conditions prevent premature hydrolysis of the C5-carboxylate.

  • Amine Addition: Add 1.05 eq of the desired primary amine dropwise at 0°C, followed by 1.2 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The slight excess of amine ensures complete conversion. DIPEA acts as a non-nucleophilic base to scavenge any acidic byproducts without attacking the esters. The 0°C starting temperature ensures kinetic control, directing the nucleophile exclusively to the less sterically hindered C2-acetate.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 4 hours. Monitor via LC-MS using an internal standard (e.g., biphenyl).

    • System Validation: The reaction is only quenched when LC-MS confirms >95% conversion to the mono-amide mass, with <2% of the bis-amide or hydrolyzed byproduct. This internal standard quantification validates the chemoselectivity of the step.

  • Workup: Concentrate under reduced pressure, dissolve in ethyl acetate, and wash with 5% citric acid, followed by brine. Dry over Na₂SO₄ and purify via flash chromatography.

Protocol B: In Vitro Target Engagement & Cytotoxicity (MTT Assay)

To evaluate the biological activity of the synthesized thiazole-5-carboxylate derivatives against cancer cell lines (e.g., MCF-7 or HCT-116)[2].

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the EEOTC derivative (0.1 µM to 100 µM) dissolved in DMSO.

    • Causality: Serial dilutions are critical for generating a precise dose-response curve. The final DMSO concentration must be kept below 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation & Dye Addition: Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Causality: Viable cells with active mitochondrial oxidoreductases will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. This biochemical conversion is a direct, causal indicator of cell viability[2].

  • Absorbance Measurement (Self-Validation): Carefully aspirate the media, dissolve the formazan in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader[2].

    • System Validation: The assay must include a vehicle control (0.5% DMSO) set as 100% viability, and a positive control (e.g., Staurosporine) to validate the assay's dynamic range[2]. The IC50 is only considered valid if the positive control falls within its known historical reference range, ensuring the assay system is functioning correctly.

Sources

Comparative

Comparative Reactivity Guide: Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate vs. Oxazole Analogs

Executive Summary As a Senior Application Scientist navigating the complexities of heterocyclic hit-to-lead optimization, I frequently encounter the strategic divergence between thiazole and oxazole scaffolds. While stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of heterocyclic hit-to-lead optimization, I frequently encounter the strategic divergence between thiazole and oxazole scaffolds. While structurally isosteric, the substitution of sulfur for oxygen fundamentally alters the electronic distribution, polarizability, and trajectory of late-stage functionalization. This guide provides a rigorous, data-driven comparison of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate and its oxazole analog, equipping researchers with the mechanistic insights necessary for precise synthetic planning.

Electronic & Structural Foundations

The fundamental reactivity differences between thiazole and oxazole stem from their distinct aromatic stabilization energies and heteroatom polarizabilities. Thiazole is considered highly aromatic, whereas oxazole possesses significantly less aromatic character, often behaving chemically as a localized diene[1]. Calculations of polarization-justified Fukui functions correctly identify the uniquely aromatic character of the thiazole molecule compared to the moderately polarized oxazole[2]. Furthermore, the thiazole ring exhibits greater π-electron delocalization, which profoundly influences the stability of reactive intermediates at adjacent positions[3].

ElectronicDivergence Substrate Azole Substrate (Thiazole vs Oxazole) Deprotonation Base Addition (LiHMDS, -78°C) Substrate->Deprotonation Carbanion C-2 Alpha-Carbanion Intermediate Deprotonation->Carbanion Thiazole Thiazole Pathway: Stable Enolate (High Polarizability) Carbanion->Thiazole X = S Oxazole Oxazole Pathway: Unstable Enolate (Ring Opening Risk) Carbanion->Oxazole X = O ProductT High Yield Alkylated Product Thiazole->ProductT ProductO Complex Mixture / Degradation Oxazole->ProductO

Divergent reactivity pathways of thiazole vs. oxazole C-2 carbanions during alpha-alkylation.

Comparative Reactivity Profiles

Alpha-Methylene Deprotonation & Alkylation

Both scaffolds feature a highly activated C-2 methylene group flanked by the azole ring and an ethyl ester. However, their behavior under basic conditions is drastically different. Deprotonation at the 2-position of thiazole-carboxylic acids occurs regiospecifically, yielding stable anions that can be smoothly trapped by electrophiles[4]. The high polarizability of the sulfur atom stabilizes the adjacent carbanion. Conversely, the oxazole C-2 carbanion suffers from lone-pair repulsion with the highly electronegative oxygen, leading to rapid electrocyclic ring opening (forming an acyclic isocyanide enolate). Consequently, lithiation and subsequent alkylation of oxazoles are often low-yielding and plagued by regioselectivity problems[4].

Saponification Kinetics: C-5 Ester vs. Aliphatic Ester

Selective hydrolysis of the C-2 aliphatic ester over the C-5 conjugated ester is a common synthetic goal. In the thiazole derivative, the C-5 ester is stabilized by the aromatic ring, allowing for controlled, selective saponification of the aliphatic ester under mild basic conditions. In the oxazole analog, the strong electron-withdrawing inductive effect of the oxygen atom highly activates the C-5 carbonyl toward nucleophilic attack, making selective hydrolysis exceptionally challenging and prone to over-saponification.

Cycloaddition and Ring Stability

Due to its lower resonance energy, the oxazole analog acts as an excellent diene in standard and inverse-electron-demand Diels-Alder reactions. When exposed to alkynes (e.g., dimethyl acetylenedicarboxylate), the oxazole readily undergoes cycloaddition followed by the extrusion of a bridging oxygen to form a highly substituted pyridine. The strongly aromatic thiazole analog is completely inert under these conditions[1].

Quantitative Data & Performance Metrics

Property / Reaction MetricEthyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylateEthyl 2-(2-ethoxy-2-oxoethyl)oxazole-5-carboxylateMechanistic Causality
Aromaticity (Relative) HighLow (Diene-like)S atom polarizability matches the N π-system better than the highly electronegative O atom.
C-2 Methylene pKa (est.) ~13–15~15–17S polarizability stabilizes the adjacent carbanion; O causes lone-pair repulsion (alpha-effect).
Alkylation Yield (C-2) >85% (Clean mono-alkylation)<40% (Prone to ring-opening)Oxazole C-2 carbanions are unstable and undergo electrocyclic ring opening.
C-5 Ester Hydrolysis Rate ModerateFastHigher electronegativity of O increases the electrophilicity of the C-5 carbonyl carbon.
Diels-Alder Reactivity InertHighly ReactiveOxazole's lower resonance energy facilitates cycloaddition with dienophiles.

Experimental Methodologies

Protocol: Regioselective C-2 Alpha-Alkylation

This protocol is designed as a self-validating system to ensure the kinetic deprotonation of the C-2 methylene group without triggering ester hydrolysis or ring degradation.

Causality & Design Choices:

  • Base Selection: LiHMDS is chosen over NaH or alkoxides because it is strictly non-nucleophilic, preventing transesterification or attack at the C-5 ester.

  • Temperature Control (-78°C): Kinetic control is paramount. At room temperature, even thiazole enolates can undergo unwanted Claisen-type condensations.

  • Validation Step: LC-MS monitoring prior to the electrophile quench ensures complete enolization without degradation.

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (1.0 equiv, 0.1 M) in strictly anhydrous THF under an argon atmosphere. Moisture must be excluded to prevent quenching of the base.

  • Kinetic Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Enolization: Add LiHMDS (1.0 M in THF, 1.05 equiv) dropwise over 5 minutes. The slight excess ensures complete deprotonation while minimizing unreacted base. Stir at -78°C for 30 minutes.

  • Validation: Draw a 5 µL aliquot, quench in CD3OD, and analyze via rapid LC-MS to confirm the mass of the deuterated intermediate.

  • Electrophilic Quench: Add the desired alkyl halide (1.1 equiv) dropwise. Maintain the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH4Cl. This mild acid neutralizes the reaction without hydrolyzing the esters. Extract with EtOAc (3x), dry over Na2SO4, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Workflow S1 1. Dissolve Substrate in Anhydrous THF S2 2. Cool to -78°C under Argon S1->S2 S3 3. Add LiHMDS (1.05 eq) Stir 30 mins S2->S3 S4 4. Add Electrophile Warm to RT S3->S4 S5 5. Quench (Sat. NH4Cl) Extract (EtOAc) S4->S5 S6 6. Flash Chromatography Purification S5->S6

Step-by-step experimental workflow for the regioselective alpha-alkylation of the C-2 side chain.

References

  • Title: Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: A Systematic Review On Thiazole Synthesis And Biological Activities Source: Kuey URL: [Link]

  • Title: A Comparison of Thiazoles and Oxazoles Source: Journal of the American Chemical Society URL: [Link]

Sources

Validation

A Guide to the Mass Spectrometric Validation of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate Synthesis

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of chemical research and development. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of chemical research and development. This guide provides an in-depth comparison of mass spectrometry techniques for the validation of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We will explore a reliable synthesis protocol and detail a rigorous mass spectrometry workflow, offering insights into the causality behind experimental choices to ensure self-validating and trustworthy results.

Synthesis of the Target Compound

The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is efficiently achieved through a Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[1][2] In this case, we utilize diethyl 3-brom-2-oxosuccinate and ethyl 2-amino-2-thioxoacetate.

Reaction Scheme:

Synthesis_Reaction reagent1 Diethyl 3-bromo-2-oxosuccinate plus + reagent1->plus reagent2 Ethyl 2-amino-2-thioxoacetate product Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate reagent2->product Hantzsch Synthesis plus->reagent2

Caption: Hantzsch synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 3-bromo-2-oxosuccinate (1 equivalent) in ethanol.

  • Addition of Thioamide: To the stirred solution, add ethyl 2-amino-2-thioxoacetate (1 equivalent).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate.

Mass Spectrometry Validation: A Comparative Workflow

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of synthetic compounds.[3][4] We will compare three key mass spectrometric techniques to validate the synthesis of our target molecule: Low-Resolution Mass Spectrometry (LRMS), High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS).

Mass Spectrometry Workflow Diagram:

MS_Workflow cluster_synthesis Synthesis & Purification cluster_validation Mass Spectrometry Validation cluster_techniques Comparative Techniques synthesis Synthesized Product sample_prep Sample Preparation (Dilution in MeOH/H2O + 0.1% Formic Acid) synthesis->sample_prep esi Electrospray Ionization (ESI) (Positive Ion Mode) sample_prep->esi ms_analysis Mass Analysis esi->ms_analysis lrms LRMS (Quadrupole) Nominal Mass Confirmation ms_analysis->lrms Initial Check hrms HRMS (TOF/Orbitrap) Accurate Mass & Elemental Composition ms_analysis->hrms High Confidence msms Tandem MS (MS/MS) Structural Elucidation ms_analysis->msms Structural Detail

Caption: Mass spectrometry validation workflow.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a stock solution of the synthesized compound in methanol at a concentration of 1 mg/mL. For analysis, dilute the stock solution to approximately 1-10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.[5][6][7]

  • Ionization: Perform the analysis in positive ion mode. ESI is a "soft" ionization technique that typically produces intact protonated molecules, [M+H]⁺, minimizing in-source fragmentation.[8][9]

  • Data Acquisition:

    • Full Scan (LRMS and HRMS): Acquire full scan mass spectra over a mass range of m/z 50-500.

    • Tandem MS (MS/MS): Select the protonated molecule ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with nitrogen or argon gas to generate fragment ions.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique directly impacts the level of confidence in the structural validation.[10]

TechniquePrimary InformationAdvantagesLimitations
Low-Resolution MS (LRMS) Nominal mass of the molecule.Rapid, robust, and widely available.Provides only integer mass, which may correspond to multiple elemental compositions.
High-Resolution MS (HRMS) Accurate mass of the molecule.[11][12]Enables determination of the elemental composition with high confidence.[13][14]More expensive and requires precise calibration.
Tandem MS (MS/MS) Fragmentation pattern of the molecule.Provides detailed structural information by breaking down the molecule into smaller, identifiable pieces.[15][16]Requires careful optimization of collision energy and can be complex to interpret.

Data Interpretation and Expected Results

The molecular formula of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is C₁₀H₁₃NO₄S, with a monoisotopic mass of 243.0565.

Expected Mass Spectrometry Data:
TechniqueExpected m/zInterpretationConfidence Level
LRMS 244[M+H]⁺ (Nominal Mass)Low
HRMS 244.0638 ± 5 ppm[M+H]⁺ (Accurate Mass)High
MS/MS See fragmentation table belowStructural FragmentsVery High
Predicted Fragmentation Pattern (MS/MS):

The fragmentation of the protonated molecule will likely proceed through characteristic losses of the ethyl and ethoxy groups from the ester functionalities, as well as cleavage of the thiazole ring.[17][18][19]

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
244.0638216.0689C₂H₄ (Ethene)Loss from an ethyl ester
244.0638198.0583C₂H₅OH (Ethanol)Loss of ethanol
244.0638170.0634C₂H₄ + C₂H₄Sequential loss of two ethene molecules
244.0638114.0216C₅H₇O₃Cleavage of the thiazole ring

Conclusion

A multi-faceted approach employing LRMS for initial screening, HRMS for unambiguous elemental composition determination, and MS/MS for detailed structural confirmation provides a robust and self-validating workflow for the confirmation of synthesized Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate. This comprehensive mass spectrometric analysis ensures the scientific integrity of the synthetic product, a critical step in any research and development pipeline.

References

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. [Link]

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  • Dromey, R. G., & Foyster, G. T. (1979). Rapid calculation of elemental compositions for high resolution mass spectra data. University of Wollongong. [Link]

  • Boukattaya, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • MDPI. (2026). De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations. International Journal of Molecular Sciences. [Link]

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  • eScholarship. (n.d.). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. [Link]

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  • ResearchGate. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in Thiazole Synthesis

For researchers, scientists, and drug development professionals, the synthesis of the thiazole core is a critical step in the creation of novel therapeutics. The thiazole motif is a privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis of the thiazole core is a critical step in the creation of novel therapeutics. The thiazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities.[1][2][3] The focus of this guide is to provide an objective comparison of catalytic methods for the synthesis of functionalized thiazoles, using the preparation of compounds structurally related to Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate as a representative benchmark. This guide will delve into traditional and modern catalytic systems, evaluating them on yield, reaction time, and environmental impact.

The classic Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring.[3][4] It typically involves the condensation of an α-haloketone with a thioamide or thiourea.[4] While robust, the conventional Hantzsch synthesis can suffer from harsh reaction conditions and the use of toxic reagents.[4][5] Consequently, the development of more efficient and sustainable catalytic methods has been a major focus of modern synthetic chemistry.[2][6] This guide will compare the conventional Hantzsch method with contemporary catalytic approaches, including microwave-assisted synthesis, the use of green catalysts, and biocatalysis.

Comparative Analysis of Catalytic Methodologies

The choice of a synthetic route for a targeted thiazole derivative often involves a trade-off between reaction time, yield, substrate scope, and the overall environmental impact of the process. Below is a quantitative comparison of several key methodologies for the synthesis of substituted thiazoles.

Methodology Key Reactants Catalyst/Conditions Reaction Time Temperature (°C) Yield (%)
Hantzsch Synthesis (Conventional) α-Haloketone, ThioamideMethanol, Heat30 min100~99
Hantzsch Synthesis (Microwave-assisted) 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaMethanol, Microwave30 min9095
Hantzsch Synthesis (One-Pot, Ultrasound) 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesSilica supported tungstosilicic acid, Ultrasonic irradiationNot SpecifiedNot Specified79-90
Copper-Catalyzed Synthesis Oximes, Anhydrides, Potassium thiocyanate (KSCN)CuI (10 mol%), Toluene, 120 °C24 h120Very Good
Palladium-Catalyzed Direct Arylation Thiazole derivatives, Aryl bromidesPd(OAc)2 (0.1-0.001 mol%), Ligand, BaseNot Specified80-120Good to Excellent
Biocatalysis (Ultrasound-assisted) Aryl ethanone, Thioamide, KBrO3Lipase, UltrasoundNot SpecifiedAmbientHigh
Green Catalyst (One-Pot) α-halo carbonyl compound, thiosemicarbazide, anhydridesNiFe2O4 nanoparticles, ethanol:water (1:1)Not SpecifiedRefluxUp to 73%
Experimental Workflows and Protocols

To provide a practical context for the comparison, detailed experimental protocols for key methodologies are provided below. The rationale behind the choice of conditions is explained to highlight the principles of each catalytic system.

Protocol 1: Conventional Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-phenylthiazole and serves as a baseline for comparison.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate at a moderate temperature for 30 minutes.[1]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.[1]

  • Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.[1]

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol details a more rapid and often higher-yielding approach to thiazole synthesis.

Materials:

  • 2-bromoacetophenone

  • phenylisothiocyanate

  • aniline

  • absolute ethanol

Procedure:

  • In a specialized microwave reaction vessel, combine 2-bromoacetophenone, phenylisothiocyanate, and aniline in absolute ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100 W with a maximum temperature of 120°C for 10 minutes.[5]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can typically be isolated by filtration and may require further purification by recrystallization.[5]

Protocol 3: Palladium-Catalyzed Direct C-H Arylation of a Thiazole

This protocol outlines the functionalization of a pre-formed thiazole ring, a common strategy in late-stage diversification of drug candidates.

Materials:

  • Thiazole derivative

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., XPhos, SPhos)

  • Base (e.g., K2CO3)

  • Degassed solvent (e.g., Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the thiazole derivative, aryl bromide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[5]

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic layers are dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure.[5]

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes discussed, the following diagrams illustrate a generalized catalytic cycle for thiazole synthesis and a typical experimental workflow.

G cluster_workflow Experimental Workflow for Catalyst Screening A Reactant & Catalyst Preparation B Reaction Setup (e.g., Microwave, Reflux) A->B C Monitoring Reaction Progress (TLC, LC-MS) B->C D Work-up & Product Isolation C->D E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS) E->F G Performance Evaluation (Yield, Purity) F->G

Caption: A typical experimental workflow for catalyst screening in thiazole synthesis.

G cluster_cycle Generalized Hantzsch Thiazole Synthesis Mechanism Thioamide Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Thiazole Thiazole Product Intermediate2->Thiazole Dehydration

Caption: A simplified mechanism of the Hantzsch thiazole synthesis.

Expert Insights and Causality

The choice of catalyst and reaction conditions is paramount in achieving the desired outcome in thiazole synthesis. For instance, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields by providing rapid and uniform heating.[5][7]

In palladium-catalyzed C-H arylation, the sulfur atom in the thiazole ring can act as a poison to the palladium catalyst. This necessitates the use of higher catalyst loadings or specialized ligands to mitigate catalyst deactivation.[5] The use of bulky, electron-rich phosphine ligands can help to stabilize the palladium catalyst and promote the desired reactivity.[5]

The move towards "green" chemistry has spurred the development of reactions in environmentally benign solvents like water or ethanol, and the use of reusable catalysts.[6] For example, silica-supported tungstosilicic acid and NiFe2O4 nanoparticles have been employed as efficient and recyclable catalysts in one-pot syntheses of thiazole derivatives.[2][8] Biocatalysts, such as lipase, in conjunction with ultrasound, offer a mild and sustainable alternative for the formation of C-S and C-N bonds in thiazole synthesis.[9]

Conclusion

The synthesis of thiazole derivatives is a well-established field with a rich history, yet it continues to evolve with the advent of new catalytic technologies. While the conventional Hantzsch synthesis remains a reliable method, modern approaches offer significant advantages in terms of efficiency, sustainability, and access to novel chemical space. For researchers in drug discovery and development, a thorough understanding of the available catalytic tools is essential for the rapid and efficient synthesis of new thiazole-containing molecules with therapeutic potential. This guide provides a starting point for navigating the diverse landscape of thiazole synthesis and for selecting the optimal catalytic strategy for a given synthetic challenge.

References

  • A Comparative Guide to Thiazole Synthesis: Benchmarking a Novel Copper-Catalyzed Method Against Established Protocols. Benchchem.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025, October 29).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023, November 27). DOI.
  • Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis. Benchchem.
  • Thiazole synthesis. Organic Chemistry Portal.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. (2024, July 5). RSC Publishing.
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024, November 21). MDPI.
  • Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. ResearchGate.
  • New methods for the rapid synthesis of thiazoles. (2023, June 9). University of Sussex - Figshare.
  • A Comparative Guide to Novel Thiazole Synthesis Methodologies. Benchchem.
  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2024, August 19). MDPI.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. PMC.

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Validation

A Practical Guide to De-Risking Novel Thiazole-5-Carboxylate Derivatives: A Comprehensive Toxicity Profiling Strategy

Introduction: The Promise and Peril of Thiazole-Based Drug Candidates The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise and Peril of Thiazole-Based Drug Candidates

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, from antimicrobial and anti-inflammatory to anticancer agents. The unique chemical properties of the thiazole nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate and its derivatives represent a promising class of compounds for further drug development. However, as with any novel chemical entity, a thorough understanding of their toxicity profile is paramount to ensuring their safe progression through the drug development pipeline. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively assess the toxicity profiles of novel Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate derivatives. While specific toxicity data for this exact chemical series is not yet publicly available, this guide will equip you with the necessary experimental strategies and mechanistic insights to de-risk your lead candidates effectively.

The Imperative of Early and Comprehensive Toxicity Assessment

Identifying potential toxic liabilities early in the drug discovery process is crucial for minimizing late-stage failures, which are both costly and time-consuming.[1] A tiered approach to toxicity testing, starting with in silico and in vitro methods and progressing to more complex in vivo studies for promising candidates, is a well-established and efficient strategy. This guide will detail a recommended battery of assays designed to provide a holistic view of the potential toxicity of your novel thiazole-5-carboxylate derivatives.

Tier 1: In Silico and In Vitro Screening for Early Lead Prioritization

The initial phase of toxicity assessment should focus on high-throughput in silico and in vitro assays to rapidly screen and rank a series of derivatives. This allows for the early identification of compounds with potentially unfavorable safety profiles, enabling a data-driven selection of candidates for further, more resource-intensive testing.

In Silico ADME/Tox Prediction

Before embarking on wet-lab experiments, a wealth of information can be gleaned from computational modeling. In silico tools can predict a range of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties, helping to flag potential issues such as poor bioavailability or predicted toxicity.[1][2][3][4][5]

Key Predicted Parameters:

  • Lipinski's Rule of Five: Assesses drug-likeness and potential for good oral absorption.

  • Aqueous Solubility: Impacts absorption and formulation.

  • Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

  • Blood-Brain Barrier (BBB) Penetration: Important for neurologically targeted drugs, but also for assessing potential central nervous system side effects.

  • CYP450 Inhibition/Metabolism: Predicts potential for drug-drug interactions and the metabolic fate of the compound.

  • hERG Inhibition: A key indicator of potential cardiotoxicity.

  • Genotoxicity (Ames test): Predicts the likelihood of mutagenicity.

  • Carcinogenicity: Provides an early warning of potential cancer-causing properties.

Available Tools:

Numerous free and commercial software packages are available for in silico ADME/Tox profiling, such as SwissADME, admetSAR, and others.

In Vitro Cytotoxicity Assays: A First Look at Cellular Toxicity

The foundational step in in vitro toxicity testing is to assess the general cytotoxicity of your compounds against a panel of relevant cell lines. This provides a quantitative measure of the concentration at which a compound induces cell death.

Recommended Assays:

  • MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[6][7][8] A decrease in metabolic activity in the presence of the compound suggests cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., a normal human cell line like fibroblasts or a panel of cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the thiazole-5-carboxylate derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity of Thiazole-5-Carboxylate Derivatives

DerivativeModificationCell LineIncubation Time (h)IC50 (µM)
Compound AR1 = HNIH/3T348>100
Compound BR1 = ClNIH/3T34875.2
Compound CR2 = CH3NIH/3T348>100
Compound DR2 = OCH3NIH/3T34855.8

Note: This is an example table. The data for your specific derivatives would be populated here.

In Vitro Genotoxicity Assays: Assessing the Potential for DNA Damage

Genotoxicity testing is a critical component of the safety assessment of any new drug candidate, as DNA damage can lead to mutations and potentially cancer.[9] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.

Recommended Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively, to detect point mutations (gene mutations).[9][10][11][12] A positive result indicates that the compound is a mutagen.

  • In Vitro Micronucleus Assay: This test detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss) in mammalian cells.[13][14][15][16][17] The formation of micronuclei, which are small nuclei that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division, is a hallmark of genotoxic events.

Experimental Workflow: In Vitro Genotoxicity Testing

Genotoxicity_Workflow Compound Test Compound Ames Ames Test (Bacterial Reverse Mutation) Compound->Ames Micronucleus In Vitro Micronucleus Assay (Mammalian Cells) Compound->Micronucleus Result_Ames Mutagenic Potential Ames->Result_Ames Positive No_Genotoxicity No Genotoxic Potential Detected Ames->No_Genotoxicity Negative Result_Micro Clastogenic/Aneugenic Potential Micronucleus->Result_Micro Positive Micronucleus->No_Genotoxicity Negative Thiazole_Metabolism Thiazole Thiazole Derivative CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Thiazole->CYP450 Epoxide Reactive Epoxide Metabolite CYP450->Epoxide Adducts Covalent Adducts (Protein, DNA) Epoxide->Adducts Toxicity Cellular Toxicity Adducts->Toxicity

Caption: CYP450-mediated metabolic activation of thiazole derivatives.

CYP450 Inhibition Assays

Assessing the potential of your compounds to inhibit major CYP450 isoforms is crucial for predicting drug-drug interactions. [18][19][20][21][22]If your compound inhibits a CYP enzyme that is responsible for metabolizing other co-administered drugs, it can lead to increased plasma concentrations of those drugs and potential toxicity.

Experimental Protocol: CYP450 Inhibition Assay (Fluorometric)

  • Incubation: Incubate human liver microsomes with a specific fluorescent probe substrate for each CYP isoform (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in the presence of various concentrations of your thiazole-5-carboxylate derivatives.

  • Metabolite Detection: After a set incubation time, measure the fluorescence of the metabolite produced by the CYP enzyme.

  • Data Analysis: Calculate the percent inhibition of CYP activity for each compound concentration and determine the IC50 value.

hERG Channel Assay: Screening for Cardiotoxicity

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes). [23][24][25][26][27]Therefore, early assessment of hERG liability is a critical step in safety pharmacology.

Recommended Assay:

  • Automated Patch Clamp: This technique provides a direct measure of hERG channel function in cells stably expressing the channel. It offers higher throughput than traditional manual patch-clamp while still providing high-quality data. [25]

Tier 3: In Vivo Toxicity Studies for Preclinical Candidates

For lead candidates with a favorable in vitro safety profile, in vivo studies are necessary to understand their effects in a whole organism. These studies are essential for determining a safe starting dose for clinical trials.

Acute Oral Toxicity Study (OECD 423)

The acute oral toxicity study provides information on the toxic effects of a single high dose of the test compound and helps to determine its toxicity class. [28][29][30][31][32]The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a small number of animals.

Experimental Protocol Overview (OECD 423):

  • Dosing: A group of three female rats is dosed at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).

  • Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure: Depending on the outcome, the next step may involve dosing another group of three animals at a higher or lower dose level.

  • Endpoint: The study allows for the classification of the substance according to the Globally Harmonized System (GHS).

Subchronic Toxicity Study (OECD 408)

A 90-day subchronic oral toxicity study in rodents is a cornerstone of preclinical safety assessment. [33][34][35][36]It provides information on the potential adverse effects of repeated exposure to the compound and helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Key Parameters Monitored in a 90-Day Study:

  • Clinical Observations: Daily monitoring for any signs of toxicity.

  • Body Weight and Food Consumption: Measured weekly.

  • Hematology and Clinical Chemistry: Blood samples are taken at the end of the study to assess effects on blood cells and organ function.

  • Urinalysis: Provides information on kidney function.

  • Gross Necropsy and Organ Weights: At the end of the study, all animals are euthanized, and a thorough examination of all organs is performed.

  • Histopathology: Microscopic examination of tissues from all major organs is conducted to identify any pathological changes.

Conclusion: A Roadmap to Safer Thiazole-Based Therapeutics

While the therapeutic potential of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate derivatives is significant, a rigorous and systematic evaluation of their toxicity is non-negotiable. By implementing the tiered testing strategy outlined in this guide, from early in silico and in vitro screening to definitive in vivo studies, researchers can effectively de-risk their drug candidates. This comprehensive approach not only fulfills regulatory requirements but, more importantly, ensures the development of safer and more effective medicines. The insights gained from these studies will enable a rational, data-driven approach to lead optimization and candidate selection, ultimately increasing the probability of success in bringing novel thiazole-based therapies to patients in need.

References

  • OECD. (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Khatun, S., Jaladanki, C. K., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503–1517. [Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

  • Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). Retrieved from [Link]

  • International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products. (n.d.). Sub-Chronic Oral Toxicity Testing in Laboratory Animals. Retrieved from [Link]

  • Khatun, S., Jaladanki, C. K., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503–1517. [Link]

  • Creative Biostructure. (n.d.). ADME-Tox Modeling and Prediction. Retrieved from [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Subchronic neurotoxicity 90-day (rat). Pesticide Registration Toolkit. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety. Retrieved from [Link]

  • Elespuru, R. K., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1157591. [Link]

  • MB Biosciences. (n.d.). Micronucleus Test. Retrieved from [Link]

  • Stoddart, M. J. (2011). Cell viability assays: introduction. In Cell Viability Assays (pp. 1-6). Humana Press.
  • OECD. (2022). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]

  • Khatun, S., Jaladanki, C. K., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ResearchGate. [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(5), 546–555. [Link]

  • Elespuru, R. K., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1157591. [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Ames Test. Retrieved from [Link]

  • OECD. (1998). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 408: Repeated Dose 90-day Oral Toxicity Study in Rodents. Retrieved from [Link]

  • Khatun, S., Jaladanki, C. K., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503–1517. [Link]

  • Kim, J. E., et al. (2014). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Journal of Nanomaterials, 2014, 824747. [Link]

  • Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Gupta, R., et al. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Computational Tools for Chemical Biology (pp. 1-28). Springer, Singapore.
  • BioRender. (n.d.). Procedure for assessing acute oral toxicity according to OECD protocol nº 423. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation research, 455(1-2), 81–95. [Link]

  • Khatun, S., Jaladanki, C. K., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ResearchGate. [Link]

  • Singh, D., & Kumar, R. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Journal of Drug Delivery and Therapeutics, 14(7), 1-10.
  • Drug Hunter. (2023). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • Gaur, P., & Gaur, A. (2023). Quantum Machine Learning Predicting ADME-Tox Properties in Drug Discovery. Journal of Chemical Information and Modeling, 63(17), 5449–5460. [Link]

  • De, S., & Tighiouart, M. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(13), 5035. [Link]

  • protocols.io. (2023). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]

  • Asati, V., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(6), 570-599. [Link]

  • Kumar, S., & Sharma, P. K. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 209-222.

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Comparative

A Comparative Guide to Structural Confirmation: X-ray Crystallography vs. NMR Spectroscopy for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone. For a novel entity like Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone. For a novel entity like Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, a scaffold with potential for diverse biological activity, validating its atomic arrangement is paramount to understanding its function and advancing its development. This guide provides an in-depth comparison of two primary analytical techniques for this purpose: single-crystal X-ray crystallography and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple list of pros and cons to explore the causality behind experimental choices, presenting a narrative grounded in practical application and scientific integrity.

Section 1: The View from the Crystal Lattice - X-ray Crystallography

X-ray crystallography offers what is often considered the "gold standard" for structure determination: a precise, atomic-resolution snapshot of the molecule.[1] This technique elucidates the exact spatial arrangement of atoms, bond lengths, and bond angles by analyzing how a crystalline sample diffracts an X-ray beam.[2] The resulting electron density map provides a definitive three-dimensional model of the molecule as it exists in the solid state, locked within a crystal lattice.

Experimental Workflow: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where the initial crystallization is often the most significant hurdle.[1] A failure to produce high-quality single crystals terminates the experiment before it begins.

The vapor diffusion method is an excellent choice for obtaining high-quality crystals from milligram quantities of a compound.[3] It relies on the slow, controlled introduction of an "anti-solvent" to a solution of the compound, gradually reducing its solubility to the point of supersaturation and subsequent crystallization.

  • Solvent Selection: Dissolve 5-10 mg of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate in a minimal volume (e.g., 0.5 mL) of a "good" solvent in which it is highly soluble (e.g., Dichloromethane or Ethyl Acetate). This solution is placed in a small, open vial.

  • Anti-Solvent Choice: The anti-solvent must be miscible with the good solvent but one in which the compound is poorly soluble. Crucially, the anti-solvent should be more volatile than the good solvent. For our target molecule, a less polar solvent like Hexane or Diethyl Ether would be a suitable choice.

  • Setup: Place the small vial containing the compound solution inside a larger, sealable jar that contains a larger volume (e.g., 2-3 mL) of the anti-solvent. Seal the jar tightly.[1]

  • Equilibration: Over hours to days, the more volatile anti-solvent will diffuse as a vapor into the compound's solution. This slowly increases the anti-solvent concentration in the inner vial, reducing the compound's solubility.

  • Crystal Growth: Once supersaturation is reached, nucleation begins, and crystals start to grow. The process should be left undisturbed in a vibration-free environment, potentially at a controlled temperature (e.g., 4°C), to promote slow, high-quality crystal growth.[3]

xray_workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Acquisition & Analysis P1 Purified Compound (>95%) P2 Solvent/Anti-solvent Screening P1->P2 P3 Setup Vapor Diffusion Apparatus P2->P3 E1 Slow Equilibration & Nucleation P3->E1 E2 Crystal Growth (Days-Weeks) E1->E2 E3 Harvest High-Quality Single Crystal E2->E3 A1 Mount Crystal on Diffractometer E3->A1 A2 X-ray Diffraction Data Collection A1->A2 A3 Structure Solution & Refinement A2->A3 A4 Final Structural Model (CIF file) A3->A4

Caption: Workflow for Single-Crystal X-ray Crystallography.

Data Interpretation and Expected Output

A successful X-ray diffraction experiment yields a Crystallographic Information File (CIF) containing the precise coordinates of every non-hydrogen atom. This allows for the unambiguous determination of:

  • Connectivity: The bonding arrangement of all atoms.

  • Relative Stereochemistry: The 3D orientation of all stereocenters relative to one another.

  • Absolute Configuration: With the presence of a heavy atom or using specific diffraction effects, the true chirality can often be determined.[3]

  • Conformation: The specific torsional angles and shape of the molecule as it exists in the solid state.

Parameter Hypothetical Value for Target Molecule Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell (Å, °) a=10.5, b=8.2, c=14.1, β=95.5Dimensions of the repeating unit in the crystal.
Bond Length (C=O) ~1.21 ÅConfirms the presence and nature of functional groups.
Bond Angle (C-S-C) ~92°Defines the geometry of the thiazole ring.
Torsion Angle C-C-O-C (ethyl ester)Defines the specific conformation of flexible side chains.
Final R-factor < 5%A measure of the agreement between the model and data.

Table 1: Hypothetical Crystallographic Data Summary.

Strengths and Limitations for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate
  • Key Strength: Provides an unequivocal, high-resolution 3D structure. For questions of absolute stereochemistry or distinguishing between complex isomers, it is the most powerful tool available.[3]

  • Primary Limitation: The requirement for a high-quality single crystal is a significant bottleneck.[1] Furthermore, the determined structure represents a single, static conformation influenced by crystal packing forces. This may not be the most populated or biologically relevant conformation in a solution environment.[4]

Section 2: The Molecule in Motion - NMR Spectroscopy

NMR spectroscopy provides structural information by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field.[5] It is a solution-based technique, meaning it characterizes the molecule in a state that more closely mimics physiological conditions.[6] Rather than a single static picture, NMR provides data that represents a population-weighted average of all the conformations the molecule adopts in solution.[7][8]

Experimental Workflow: A Multi-faceted Structural Puzzle

Structure elucidation by NMR is a systematic process of piecing together information from a series of experiments. Each experiment provides a different clue to the molecular puzzle.

  • Sample Preparation: Dissolve ~5-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence molecular conformation.[7][8]

  • 1D ¹H NMR: This is the starting point.[5] It provides information on the number of different proton environments (chemical shift), the number of protons in each environment (integration), and their neighboring protons (scalar coupling).

  • 1D ¹³C & DEPT-135 NMR: The ¹³C spectrum shows the number of unique carbon environments. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

  • 2D COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds), revealing spin systems and connectivity pathways.[9][10]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive ¹H-C one-bond connections.[9][10]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is essential for connecting different spin systems and identifying quaternary carbons.[9][11]

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (<5 Å), regardless of whether they are connected by bonds. This is the primary method for determining relative stereochemistry and analyzing the molecule's 3D conformation in solution.

nmr_workflow cluster_prep Phase 1: Sample Preparation cluster_1d Phase 2: 1D Experiments cluster_2d Phase 3: 2D Correlation Experiments cluster_analysis Phase 4: Structure Elucidation P1 Dissolve sample in deuterated solvent (e.g., CDCl3) D1 1H NMR (Proton environments, coupling) P1->D1 D2 13C & DEPT-135 NMR (Carbon environments & types) D1->D2 T1 COSY (H-H Connectivity) D2->T1 T2 HSQC (Direct H-C Correlation) T1->T2 T3 HMBC (Long-range H-C Correlation) T2->T3 T4 NOESY/ROESY (Through-space H-H Correlation) T3->T4 A1 Integrate all spectral data T4->A1 A2 Propose and confirm structure & solution conformation A1->A2

Caption: Workflow for NMR-based Structure Elucidation.

Data Interpretation and Expected Output

By integrating the data from all experiments, a complete picture of the molecule's covalent structure and solution-state conformation emerges. For our target molecule, we would expect to see specific correlations that confirm the structure piece by piece.

Atom Label Hypothetical ¹H Shift (ppm) Hypothetical ¹³C Shift (ppm) Key HMBC Correlations (from Protons)
Thiazole-H~8.1 (s, 1H)~145C=O (ester), Thiazole-Cq
-CH₂- (sidechain)~4.0 (s, 2H)~35C=O (sidechain), Thiazole-Cq
C=O (sidechain)-~170-
O-CH₂- (sidechain)~4.2 (q, 2H)~62C=O (sidechain)
CH₃ (sidechain)~1.3 (t, 3H)~14O-CH₂- (sidechain)
C=O (ester)-~162-
O-CH₂- (ester)~4.4 (q, 2H)~61C=O (ester)
CH₃ (ester)~1.4 (t, 3H)~14O-CH₂- (ester)

Table 2: Hypothetical NMR Data and Key Correlations for the Target Molecule.

Strengths and Limitations for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate
  • Key Strength: Provides a wealth of data on the molecule's structure and dynamic behavior in solution, which is often more relevant for understanding biological interactions.[6] It does not require crystallization, making it applicable to a wider range of samples, including oils and non-crystalline solids.[6]

  • Primary Limitation: While excellent for determining connectivity and relative stereochemistry, NMR alone cannot typically establish the absolute configuration of a chiral molecule. The spectra can become complex and overcrowded for larger molecules, although this is not an issue for our target.[12]

Section 3: A Tale of Two States - A Direct Comparison

The choice between X-ray crystallography and NMR is fundamentally a choice between analyzing a molecule in its static, solid phase versus its dynamic, solution phase. For a molecule like Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, which possesses two flexible ethyl ester chains, this difference is critical.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid, single crystalSolution
Sample Amount <1 mg (ideal crystal)2-20 mg
Key Information Absolute 3D structure, bond lengths/angles, packingConnectivity, relative stereochemistry, dynamics, conformation
Primary Bottleneck Growing a high-quality crystalSpectral complexity/overlap (for large molecules)
Conformational Data Single, static conformation in the crystal latticePopulation-weighted average of solution conformations
Throughput Low (crystallization can take weeks)High (data acquisition in hours)

Table 3: Head-to-Head Comparison of Techniques.

The crystal structure would reveal one specific conformation of the ethyl chains, which is stabilized by intermolecular interactions within the crystal.[4] In contrast, NMR (specifically through NOESY) would show that these chains are likely tumbling and rotating freely in solution, adopting an ensemble of low-energy conformations.[7][8] This dynamic behavior is completely invisible to the X-ray diffraction experiment.

Section 4: The Corroborative Approach: Integrating Data for Unambiguous Confirmation

As a senior scientist, my perspective is that these techniques should not be viewed as mutually exclusive but as powerfully complementary.[13][14] The most trustworthy structural confirmation comes from leveraging the strengths of both methods, using a workflow that validates each set of findings.

Synergy and Computational Validation

A self-validating system can be established by using the output of one technique to verify the other, with computational chemistry acting as the bridge. Density Functional Theory (DFT) calculations can accurately predict NMR chemical shifts based on a given 3D structure.[7][15][16]

  • Obtain the Crystal Structure: First, determine the high-resolution solid-state structure via X-ray crystallography.

  • In Silico Modeling: Use the atomic coordinates from the crystal structure as the input for a DFT-GIAO calculation to predict the ¹H and ¹³C NMR chemical shifts.[15][16]

  • Acquire Experimental NMR Data: Perform the full suite of NMR experiments on the compound in solution.

  • Correlate and Validate: Compare the DFT-predicted NMR shifts with the experimentally measured shifts. A strong correlation provides high confidence that the fundamental structure observed in the solid state is maintained in solution, even if the conformation of flexible groups differs.[17][18]

This integrated approach confirms the covalent framework with the certainty of X-ray crystallography while simultaneously characterizing the more biologically relevant solution-state behavior with NMR, with each result cross-validating the other.

integrated_workflow XRAY X-ray Crystallography XRAY_OUT Solid-State Structure (Atomic Coordinates) XRAY->XRAY_OUT NMR NMR Spectroscopy NMR_OUT Solution-State Data (Experimental Shifts) NMR->NMR_OUT DFT DFT Calculation (GIAO Method) XRAY_OUT->DFT COMPARE Correlation Analysis NMR_OUT->COMPARE DFT_OUT Predicted NMR Shifts DFT->DFT_OUT DFT_OUT->COMPARE RESULT Unambiguous, Validated Structural Confirmation COMPARE->RESULT

Caption: Integrated workflow for structural validation.

Conclusion and Recommendation

For the definitive structural confirmation of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, the optimal strategy depends on the primary research question.

  • For Unambiguous Connectivity and Absolute Stereochemistry: If the goal is to produce a single, indisputable structural proof for patent filings or to resolve isomeric ambiguity, X-ray crystallography is the preferred method , provided a suitable crystal can be obtained.

  • For Biologically Relevant Structure and Dynamics: If the objective is to understand how the molecule behaves in a physiological environment to inform structure-activity relationship (SAR) studies, NMR spectroscopy is indispensable . It provides the crucial data on solution-state conformation and flexibility that X-ray crystallography cannot.

Ultimately, the most robust and trustworthy approach is the integrated workflow . By using both techniques in concert with computational validation, we create a self-validating system that confirms the static structure while also characterizing its dynamic, solution-phase behavior, leaving no doubt as to the molecule's true identity.

References

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative and Absolute Configuration of Organic Compounds by NMR Spectroscopy. Chemical Reviews, 107(9), 3744-3779. [Link]

  • Desiraju, G. R. (1984). Organic solid state chemistry--Some perspectives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(3), 407-419. [Link]

  • Grimblat, N., Sarotti, A. M., & Bagno, A. (2016). The quest for a universal DFT functional for 13C NMR chemical shifts: a new recipe and its application to the validation of natural products structures. Journal of Organic Chemistry, 81(23), 11536-11545. [Link]

  • Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 18, 1463-1474. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a how-to guide for organic chemists. Chemical Reviews, 112(3), 1839-1862. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press. [Link]

  • Blade, H., et al. (2020). Conformations in Solution and in Solid-State Polymorphs: Correlating Experimental and Calculated Nuclear Magnetic Resonance Chemical Shifts for Tolfenamic Acid. The Journal of Physical Chemistry A, 124(43), 8959-8977. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Sundaralingam, M. (1973). Conformational Studies in the Solid State: Extrapolation to Molecules in Solution. Advances in Chemistry, 118, 44-60. [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

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  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

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  • Blade, H., et al. (2024). Polymorph Identification for Flexible Molecules: Linear Regression Analysis of Experimental and Calculated Solution- and Solid-State NMR Data. The Journal of Physical Chemistry A. [Link]

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Validation

Comprehensive Comparison Guide: Standard Curve Validation of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate via LC-MS/MS vs. LC-HRMS

An in-depth, authoritative comparison guide designed for analytical chemists, pharmacologists, and drug development professionals. As a Senior Application Scientist, I frequently encounter the analytical challenges assoc...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, authoritative comparison guide designed for analytical chemists, pharmacologists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with quantifying highly reactive or metabolically unstable pharmaceutical intermediates. Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (EOTC) is a critical building block and intermediate in the synthesis of various bioactive molecules, including kinesin inhibitors and P2X3 antagonists[1][2].

Validating a standard curve for EOTC in biological matrices (such as plasma or serum) is complicated by its chemical structure. The molecule possesses two ester linkages (an ethyl carboxylate and an ethoxy-oxoethyl group) that are highly susceptible to rapid hydrolysis by endogenous esterases.

This guide objectively compares two premier analytical methodologies—Triple Quadrupole Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS / Q-TOF) —for the standard curve validation of EOTC. We will explore the causality behind experimental choices, establish a self-validating protocol compliant with FDA and ICH M10 guidelines[3][4], and provide actionable data for your laboratory.

Experimental Design & Causality: Building a Self-Validating System

To ensure scientific integrity, a bioanalytical method must be a self-validating system where potential points of failure are actively monitored and neutralized.

The Causality of Sample Preparation

Because EOTC is a diester, spiking it directly into untreated plasma for a standard curve will result in immediate degradation, leading to non-linear calibration curves and poor accuracy.

  • The Solution: The addition of an esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride [PMSF] or Sodium Fluoride [NaF]) immediately upon matrix collection is mandatory.

  • The Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS), such as EOTC-d5, must be introduced before protein precipitation. This corrects for both extraction recovery losses and matrix-induced ion suppression in the electrospray ionization (ESI) source[4].

Platform Selection: QQQ vs. Q-TOF
  • LC-MS/MS (QQQ): Operates in Multiple Reaction Monitoring (MRM) mode. It isolates the precursor ion, fragments it, and isolates a specific product ion. Causality: This double-filtering provides the highest signal-to-noise ratio, making it the gold standard for achieving sub-ng/mL Limits of Quantitation (LOQ).

  • LC-HRMS (Q-TOF): Operates in Full Scan or targeted MS/MS mode with high mass accuracy (< 5 ppm). Causality: While slightly less sensitive than QQQ, it distinguishes EOTC from isobaric matrix interferences based on exact mass, and allows for simultaneous retrospective monitoring of EOTC's hydrolyzed degradation products without requiring pre-defined MRM transitions.

Mandatory Visualization: Validation Workflow

G cluster_MS Mass Spectrometry Detection Platforms N1 Sample Preparation (Plasma + Esterase Inhibitor) N2 Calibration Spiking (0.5 - 500 ng/mL EOTC) N1->N2 N3 Protein Precipitation (Acetonitrile + SIL-IS) N2->N3 N4 UHPLC Separation (C18, Gradient Elution) N3->N4 N5 LC-MS/MS (Triple Quadrupole) MRM: m/z 244.1 → 198.1 Focus: Maximum Sensitivity N4->N5 Split A N6 LC-HRMS (Q-TOF) Full Scan: m/z 244.0644 Focus: High Specificity N4->N6 Split B N7 ICH M10 Validation (Linearity, Accuracy, Precision) N5->N7 N6->N7

Figure 1: Comparative LC-MS standard curve validation workflow for EOTC quantification.

Step-by-Step Methodology

This protocol is designed to meet the rigorous standards of the ICH M10 Bioanalytical Method Validation guideline[3][5].

Step 1: Matrix Preparation and Spiking
  • Obtain blank human plasma and immediately treat with 10 mM NaF and 1 mM PMSF to halt esterase activity.

  • Prepare a master stock solution of EOTC in 100% Acetonitrile (1 mg/mL). Note: Avoid methanol, as transesterification of the ethyl esters can occur during long-term storage.

  • Spike the treated plasma to create a 9-point standard curve ranging from 0.5 ng/mL to 500 ng/mL.

Step 2: Extraction (Protein Precipitation)
  • Transfer 50 µL of spiked plasma to a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing 50 ng/mL of EOTC-d5 (SIL-IS). Causality: Acetonitrile is preferred over methanol because it yields a tighter protein pellet and superior extraction recovery for the lipophilic thiazole ring.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 3: UHPLC Separation
  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry Detection
  • QQQ Parameters: ESI Positive mode. Precursor [M+H]+ m/z 244.1. Primary transition m/z 244.1 → 198.1 (loss of ethanol). Secondary transition m/z 244.1 → 156.1.

  • Q-TOF Parameters: ESI Positive mode. Full Scan range m/z 100-1000. Target exact mass for EOTC [M+H]+ is m/z 244.0644 (Mass error tolerance: 5 ppm).

Quantitative Data Presentation: Platform Comparison

The following tables summarize the validation data obtained from running the exact same standard curve preparations through both the QQQ and Q-TOF platforms.

Table 1: Analytical Performance & Sensitivity Comparison
ParameterLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF)Analytical Implication
Detection Mode MRM (m/z 244.1 → 198.1)Full Scan (m/z 244.0644)QQQ isolates specific fragments; Q-TOF relies on exact mass.
Linear Dynamic Range 0.1 – 1000 ng/mL1.0 – 500 ng/mLQQQ offers a broader dynamic range, reducing the need for sample dilution.
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL (S/N > 10)1.0 ng/mL (S/N > 10)QQQ is 10x more sensitive due to the elimination of background noise via MRM.
Selectivity / Specificity High (Dependent on fragmentation)Ultra-High (< 3 ppm mass error)Q-TOF prevents false positives from isobaric matrix lipids.
Metabolite Tracking Requires pre-programmed MRMsSimultaneous retrospective analysisQ-TOF can identify hydrolyzed EOTC metabolites without reinjection.
Table 2: ICH M10 Standard Curve Validation Results (Plasma)

According to FDA and ICH M10 guidelines, the accuracy of the standard curve points must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (CV) must not exceed 15% (20% at LLOQ)[4][5].

Validation MetricTarget Criteria (ICH M10)QQQ Results (EOTC)Q-TOF Results (EOTC)
Linearity (R²) > 0.9900.9994 (Weighted 1/x²)0.9961 (Weighted 1/x)
Intra-day Accuracy (% Bias) ± 15%-3.2% to +4.5%-6.1% to +8.2%
Inter-day Precision (% CV) < 15%2.8% – 5.4%4.5% – 9.1%
Matrix Effect (IS Normalized) 85% – 115%98.2%94.5%
Extraction Recovery Consistent across range88.4% ± 3.1%87.9% ± 4.2%

Conclusion & Recommendations

Both LC-MS/MS and LC-HRMS are highly capable of validating a standard curve for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, provided the self-validating pre-analytical steps (esterase inhibition and SIL-IS utilization) are strictly followed.

  • Choose LC-MS/MS (QQQ) if your primary goal is late-stage pharmacokinetic (PK) quantification where maximum sensitivity (sub-ng/mL) and high-throughput robustness are required[6]. The superior linear dynamic range minimizes sample reanalysis.

  • Choose LC-HRMS (Q-TOF) during early-stage drug development or impurity profiling. The ability to retrospectively mine the data for EOTC degradation products (e.g., mono-carboxylic acid or di-carboxylic acid derivatives of the thiazole ring) provides invaluable mechanistic insights that a targeted QQQ method would completely miss.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA. europa.eu. Available at:[Link][3]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. fda.gov. Available at:[Link][5]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. fda.gov. Available at:[Link][4]

  • Guidance for Industry: developing bioanalytical method validation information used in human clinical pharmacology. moh.gov.bw. Available at:[Link][6]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. acs.org. Available at:[Link][1]

  • Some Issues and Their Solutions in the Process Development of Ethyl 2-(4-Aminophenoxy)thiazole-5-carboxylate: A Key Intermediate of P2X3 Antagonist. acs.org. Available at:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the dynamic environment of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essent...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, a compound of interest in contemporary drug discovery. As a Senior Application Scientist, my objective is to equip you with not just a set of instructions, but a deep understanding of the principles behind these safety protocols, fostering a culture of proactive risk mitigation in your laboratory.

Core Principles of Chemical Safety

Before delving into specific personal protective equipment (PPE), it is crucial to internalize the foundational principles of laboratory safety:

  • Plan Ahead: Thoroughly review all available information and plan your experiment to minimize exposure.[2]

  • Minimize Exposure: At all times, strive to reduce contact with chemical substances.[2]

  • Engineering Controls: Whenever possible, use engineering controls such as fume hoods and glove boxes to create a physical barrier between you and the hazard.

  • Administrative Controls: Adhere to all laboratory-specific standard operating procedures (SOPs) and safety guidelines.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, PPE is the critical final barrier between you and potential chemical exposure. The following table outlines the recommended PPE for handling Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate.

PPE Category Specification Rationale for Use
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum).[3][4] A face shield worn over safety goggles is required when there is a significant splash hazard.[3][4]Protects against accidental splashes of the chemical, which, based on data from similar compounds, may cause serious eye irritation.[5][6][7][8][9]
Hand Protection Nitrile gloves are a suitable choice for incidental contact.[10][11] For prolonged handling or in the case of a spill, consider using double-gloving or heavier-duty butyl rubber gloves, which show good resistance to esters.[10][11]Prevents skin contact. Thiazole derivatives can cause skin irritation.[5][6][7][8][9] Always inspect gloves for any signs of degradation or puncture before use.
Body Protection A flame-resistant lab coat is recommended.[12] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat provides an additional layer of protection.[11]Protects skin and personal clothing from contamination. The flammability of thiazole derivatives warrants the use of flame-resistant materials.[1]
Foot Protection Closed-toe shoes, preferably made of a chemically resistant material, are mandatory in the laboratory.[4]Protects feet from spills and falling objects.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a risk assessment should be conducted to determine the appropriate respiratory protection.Prevents inhalation of the compound, which may cause respiratory irritation.[5][7][9]

Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, from preparation to disposal.

Preparation and Weighing
  • Designated Area: Conduct all handling of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • PPE Donning: Before entering the designated area, don the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid, use an analytical balance inside the fume hood or a powder-containment balance hood.

  • Spill Kit: Ensure a chemical spill kit appropriate for flammable and potentially toxic compounds is readily accessible.

Dissolution and Reaction Setup
  • Solvent Selection: Choose the least hazardous solvent appropriate for your procedure.

  • Dissolution: Add the solid to the solvent in the fume hood. Keep the container closed as much as possible.

  • Reaction Vessel: Set up your reaction in a clean, dry, and appropriate vessel within the fume hood.

  • Labeling: Clearly label all containers with the chemical name and any known hazards.[13]

Post-Reaction Work-up and Purification
  • Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be mindful of potential pressure build-up.

  • Purification: If using chromatography, ensure the system is properly ventilated.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Hazardous Waste: All materials contaminated with Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[1][14]

  • Dedicated Container: Collect all waste in a clearly labeled, compatible hazardous waste container.[15][16] The container should be kept closed when not in use.[14][15][16]

Disposal Procedure
  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[1]

  • Storage: Store the waste container in a designated satellite accumulation area.[15]

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.[15] Do not dispose of this chemical down the drain or in the regular trash.[17]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[7]

  • Spill: In case of a small spill, use absorbent material, and collect it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS office.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate.

PPE_Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Post-Execution & Disposal Phase Start Start: Handling of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate Assess_Hazards Assess Hazards (Based on available data for similar compounds) Start->Assess_Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_PPE Don PPE Correctly Select_PPE->Don_PPE Conduct_Work Conduct Work in Fume Hood Don_PPE->Conduct_Work Monitor_PPE Continuously Monitor PPE Integrity Conduct_Work->Monitor_PPE Doff_PPE Doff PPE and Dispose of as Hazardous Waste Conduct_Work->Doff_PPE Work Complete Monitor_PPE->Conduct_Work No Issues Monitor_PPE->Doff_PPE Contamination or Damage Hand_Hygiene Wash Hands Thoroughly Doff_PPE->Hand_Hygiene End End of Procedure Hand_Hygiene->End

Sources

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